Sugammadex sodium
Description
Propriétés
Numéro CAS |
43306-79-6 |
|---|---|
Formule moléculaire |
C72H104Na8O48S8 |
Poids moléculaire |
2177.9742 |
Nom IUPAC |
6A,6B,6C,6D,6E,6F,6G,6H-octakis-S-(2-Carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-γ-cyclodextrin sodium salt |
InChI |
InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25?,26?,27?,28?,29?,30?,31?,32?,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72?;;;;;;;;/m0......../s1 |
Clé InChI |
KMGKABOMYQLLDJ-LHCKBTHCSA-F |
SMILES |
O[C@H]1[C@H](O)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@H](O[C@@H]3[C@@H](O)[C@H](O)[C@H](O[C@@H]4[C@@H](O)[C@H](O)[C@H](O[C@@H]5[C@@H](O)[C@H](O)[C@H](O6)C(CSCCC(O[Na])=O)O5)C(CSCCC(O[Na])=O)O4)C(CSCCC(O[Na])=O)O3)C(CSCCC(O[Na])=O)O2)C(CSCCC(O[Na])=O)O[C@@H]1O[C@H]7[C@@H](O)[C@H](O)[C@@H](O[C@H]8[C@@H](O)[C@H](O)[C@@H](O[C@H]9[C@@H](O)[C@H](O)C6OC9CSCCC(O[Na])=O)OC8CSCCC(O[Na])=O)OC7CSCCC(O[Na])=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Org25969; Org-25969; Org 25969; 361LPM2T56; Sugammadex; trade name: Bridion. Sugammadex sodium |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Sugammadex Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugammadex (B611050) sodium is a pioneering pharmaceutical agent classified as a selective relaxant binding agent (SRBA). Structurally, it is a modified γ-cyclodextrin designed to selectively encapsulate and thereby inactivate steroidal neuromuscular blocking agents (NMBAs), primarily rocuronium (B1662866) and vecuronium (B1682833).[1][2] This unique mechanism of action, which relies on direct 1:1 complex formation rather than interference with neurotransmitter pathways, allows for rapid and predictable reversal of neuromuscular blockade, representing a significant advancement in anesthetic practice.[2][3]
This technical guide provides a comprehensive overview of the core chemical and physical properties of Sugammadex sodium, detailed experimental methodologies for its analysis, and visualizations of its mechanism and analytical workflows.
Chemical and Physical Properties
This compound is a white to off-white, hygroscopic, crystalline powder.[4][5] Its structure consists of a hydrophilic exterior and a lipophilic core, a characteristic that is central to its encapsulating function.[1]
Data Summary
The following tables summarize the key quantitative chemical and physical properties of this compound.
Table 1: Chemical Identification
| Property | Value | References |
| Chemical Name | 6A,6B,6C,6D,6E,6F,6G,6H-Octakis-S-(2-carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-γ-cyclodextrin, octasodium salt | [6] |
| CAS Number | 343306-79-6 | [6] |
| Molecular Formula | C₇₂H₁₀₄Na₈O₄₈S₈ | [7] |
| Molecular Weight | 2178.0 g/mol | [7] |
| Free Acid Form | Sugammadex (CAS: 343306-71-8, Formula: C₇₂H₁₁₂O₄₈S₈, MW: 2002.12 g/mol ) | [1] |
Table 2: Physicochemical Properties
| Property | Value / Description | References |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | >208°C (with decomposition) | [] |
| Solubility | ||
| in Water | Very soluble (> 500 mg/mL) | [4] |
| in DMSO, DMF | Soluble (~2.5 mg/mL) | [6] |
| in Aqueous Buffers | Sparingly soluble (~0.03 mg/mL in 1:30 DMSO:PBS pH 7.2) | [6] |
| pKa | 2.82 (Experimentally determined by HPLC method development) | [9] |
| Note: Other reported values include 12.2 (from a general guide) and 3.42 (predicted). | [4][10] | |
| Hygroscopicity | Hygroscopic and should be stored in a tightly sealed container. | [4][5] |
| Log P (Partition Coefficient) | Very low, indicating high hydrophilicity | [4] |
| pH (of aqueous solution) | 7.0 - 8.0 | [11] |
| Osmolality (100 mg/mL soln) | 300 - 500 mOsmol/kg | [11] |
Table 3: Spectroscopic and Crystallographic Data
| Property | Description | References |
| UV-Vis (λmax) | 210 nm in water | [12] |
| Powder X-Ray Diffraction (PXRD) | Multiple crystalline forms (polymorphs) exist. Crystalline Form-M is characterized by peaks at 2θ values of 5.9, 7.6, 8.4, 12.0, 13.3, 14.1, 15.3, 16.9, 17.9, 18.9, 19.4, 20.3, 21.5, 22.4 and 24.0 ± 0.2°. | [13] |
| NMR Spectroscopy | 1D (¹H, ¹³C) and 2D NMR are used for definitive structural elucidation of the main compound and its process-related impurities. | [14][15][16] |
Mechanism of Action: Encapsulation and Reversal
The therapeutic effect of Sugammadex is not mediated by interaction with biological receptors but by a direct chemical encapsulation of the target drug molecules.
-
Administration & Distribution: Sugammadex is administered intravenously and remains primarily within the plasma.[3]
-
Encapsulation in Plasma: The lipophilic core of the Sugammadex molecule entraps the steroidal structure of rocuronium or vecuronium molecules circulating in the plasma. This forms a very stable, water-soluble 1:1 guest-host complex.[2]
-
Creation of Concentration Gradient: By rapidly binding free NMBA molecules in the plasma, Sugammadex creates a steep concentration gradient between the plasma and the neuromuscular junction.[3]
-
Reversal of Blockade: This gradient promotes the dissociation of NMBA molecules from the nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, drawing them back into the plasma where they are subsequently encapsulated.[3] This process rapidly restores neuromuscular function.
-
Elimination: The Sugammadex-NMBA complex is biologically inactive and is eliminated from the body via renal excretion.[17]
Experimental Protocols
Purity and Impurity Determination by RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quantifying this compound and its process-related and degradation impurities. The following is a representative protocol synthesized from published methods.[9][18]
Objective: To separate and quantify this compound from known impurities and degradation products.
1. Instrumentation and Conditions:
-
System: HPLC with a gradient pump and UV/PDA detector (e.g., Dionex Ultimate 3000).[19]
-
Column: Kromasil 100-3.5 C18, 250mm x 4.6mm, 3.5µm, or equivalent.[18]
-
Column Temperature: 55°C.[18]
-
Mobile Phase B: A mixture of Orthophosphoric acid and acetonitrile (B52724) (e.g., 10:90 v/v).[18]
-
Gradient Program:
-
T=0 min: 80% A, 20% B
-
T=30 min: 78% A, 22% B
-
T=40 min: 70% A, 30% B
-
T=60 min: 50% A, 50% B
-
T=62 min: 80% A, 20% B (re-equilibration)
-
T=70 min: 80% A, 20% B (end) (Note: Gradient is an example and must be optimized for the specific impurity profile)[18]
-
-
Flow Rate: 0.6 mL/min.[18]
-
Injection Volume: 10 µL.[18]
2. Solution Preparation:
-
Diluent: Water or a mixture of mobile phases.
-
Test Solution: Accurately weigh and dissolve the this compound sample in diluent to a final concentration of approximately 2.5 mg/mL.[18]
-
Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 0.2 mg/mL).[18]
-
System Suitability Solution: A solution containing this compound and key known impurities to verify resolution and system performance.[18]
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the system suitability solution multiple times to verify parameters like resolution (e.g., >1.5 between critical pairs), tailing factor (<2.0), and theoretical plates (>5000).[18]
-
Inject the standard solution to determine the retention time and response for the main peak.
-
Inject the test solution to be analyzed.
-
Identify and quantify impurities based on their relative retention times and response factors relative to the main Sugammadex peak.
4. Forced Degradation Studies (for Stability-Indicating Method Validation): To demonstrate specificity, the drug substance is subjected to stress conditions to produce degradation products.[18]
-
Acid Hydrolysis: 2N HCl at 70°C for 9 hours.[18]
-
Base Hydrolysis: 2N NaOH at 70°C for 9 hours.[18]
-
Oxidative Degradation: 0.1% H₂O₂ at room temperature for 6 hours.[18]
-
Thermal Degradation: 105°C for 24 hours.[18]
-
Photolytic Degradation: Expose the sample to UV light for 24 hours.[18] The stressed samples are then diluted and analyzed by the HPLC method to ensure that degradation products are resolved from the main peak and from each other.
Solid-State Characterization by Powder X-Ray Diffraction (PXRD)
PXRD is a critical technique for identifying the crystalline form (polymorph) of a drug substance, which can impact its stability, solubility, and manufacturing properties.
Objective: To obtain a diffraction pattern characteristic of the crystalline form of this compound.
1. Instrumentation:
-
System: A powder X-ray diffractometer (e.g., BRUKER/D8 ADVANCE).[13]
-
Radiation Source: CuKα radiation (wavelength λ = 1.5406 Å).[13]
2. Sample Preparation:
-
Gently grind a small amount of the this compound powder using an agate mortar and pestle to ensure a random orientation of crystals and a consistent particle size.
-
Carefully pack the powdered sample into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
3. Data Acquisition:
-
Mount the sample holder in the diffractometer.
-
Set the instrument parameters. A typical continuous scan might involve:
-
Scan Range (2θ): 2° to 40°
-
Scan Speed: 0.03°/min[13]
-
-
Initiate the scan to collect diffraction data. The instrument measures the intensity of diffracted X-rays as a function of the angle (2θ).
4. Data Analysis:
-
Process the resulting diffractogram to identify the angular positions (2θ values) of the diffraction peaks.
-
Compare the obtained peak positions and relative intensities to reference patterns for known polymorphs or to identify a new crystalline form.[13]
Solubility Determination
A standard equilibrium shake-flask method is typically used to determine the solubility of a pharmaceutical compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, buffers, organic solvents).
1. Materials:
-
This compound powder.
-
Selected solvent(s).
-
Scintillation vials or sealed flasks.
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF).
-
Validated analytical method for concentration measurement (e.g., HPLC-UV).
2. Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled chamber and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After agitation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles.
-
Dilute the filtered sample as necessary with the appropriate diluent for the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or other suitable method.
-
Calculate the original solubility in mg/mL, accounting for any dilutions made.
Stability Profile
This compound is a hygroscopic solid that is generally stable under standard long-term storage conditions (25°C/60% RH).[11] However, it exhibits sensitivity to certain stress factors. Forced degradation studies show that the molecule is more sensitive to acidic conditions than basic conditions, and is also susceptible to thermal stress and oxidation.[19] The solution for injection is photosensitive and should be protected from light.[11]
Conclusion
This compound possesses a unique set of physicochemical properties that are directly linked to its innovative mechanism of action. Its high aqueous solubility facilitates its formulation as an intravenous solution, while its complex structure necessitates advanced analytical techniques like gradient HPLC and 2D NMR for comprehensive characterization and quality control. The data and protocols presented in this guide offer a foundational resource for professionals engaged in the research, development, and analysis of this significant pharmaceutical agent.
References
- 1. Sugammadex - Wikipedia [en.wikipedia.org]
- 2. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. Comprehensive Guide To Sugammadex: Uses, Mechanism, And Key Considerations | OCTAGONCHEM [octagonchem.com]
- 5. cphi-online.com [cphi-online.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C72H104Na8O48S8 | CID 6918584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. jddtonline.info [jddtonline.info]
- 13. tdcommons.org [tdcommons.org]
- 14. researchgate.net [researchgate.net]
- 15. A study on structural characterization of potential impurities of this compound using LC/ESI/QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation, structural characterization and quality control strategy of an unknown process-related impurity in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. xenonhealth.com [xenonhealth.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in this compound Drug Substance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Discovery and Synthesis of Sugammadex Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sugammadex (B611050) sodium marks a paradigm shift in anesthetic practice, offering a rapid and predictable reversal of neuromuscular blockade induced by aminosteroidal agents like rocuronium (B1662866) and vecuronium (B1682833). This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic pathways of Sugammadex sodium. It details the evolution of its synthesis from early laboratory-scale methods to more refined, industrially viable processes. Key experimental protocols are outlined, and quantitative data from various synthetic approaches are summarized to offer a comparative analysis for research and development professionals.
Discovery and Development
Sugammadex, initially designated as Org 25969, was discovered by the pharmaceutical company Organon in Scotland.[1][2] The research aimed to develop a selective relaxant binding agent (SRBA) that could encapsulate and inactivate neuromuscular blocking agents, offering a safer and more efficient alternative to traditional reversal agents like neostigmine.[3][4] The concept of using modified cyclodextrins for this purpose was patented in 2001, and the first batch of Sugammadex was produced in March 1999.[2] After its acquisition by Schering-Plough and later Merck, Sugammadex was marketed under the brand name Bridion.[1][5] It received approval for clinical use in the European Union in 2008 and in the United States in 2015.[1][5]
Mechanism of Action
Sugammadex is a modified gamma-cyclodextrin (B1674603) with a hydrophilic exterior and a lipophilic core.[6][7] This structure allows it to encapsulate the steroidal neuromuscular blocking agents rocuronium and vecuronium with high affinity and specificity.[6][7] The encapsulation is a 1:1 non-covalent binding, forming a stable, water-soluble complex.[5][6] This process rapidly reduces the plasma concentration of free rocuronium or vecuronium, creating a concentration gradient that draws the neuromuscular blocking agent away from the neuromuscular junction and into the plasma, where it is then encapsulated by Sugammadex.[6][8] This efficient sequestration of the blocking agent leads to a swift restoration of neuromuscular function.[8]
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts with the naturally occurring gamma-cyclodextrin. The core of the synthesis involves two key transformations: the selective halogenation of the primary hydroxyl groups of the gamma-cyclodextrin and the subsequent nucleophilic substitution with 3-mercaptopropionic acid.
Synthesis Workflow
Step 1: Halogenation of Gamma-Cyclodextrin
The first critical step is the selective substitution of the eight primary hydroxyl groups at the C6 position of the glucose units of gamma-cyclodextrin with a halogen, typically chlorine, bromine, or iodine. This is a challenging reaction due to the need for complete and selective substitution to avoid the formation of under-substituted and other structurally related impurities.
Several reagents and conditions have been explored for this transformation, each with its own advantages and disadvantages in terms of yield, purity, and scalability.
| Halogenating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| I₂ / PPh₃ | DMF | 70-80 | 12-18 | ~88 | >95 | [9] |
| Br₂ / PPh₃ | DMF | 40-60 | 3-4 | 95-98 | Not specified | [10][11] |
| PCl₅ | DMF | 65-70 | 14-16 | Not specified | Not specified | [10] |
| Triphosgene | DMF | 60-80 | 12-18 | Not specified | >95 | [12] |
| Oxalyl Chloride / TPO | DMF | 65-70 | Not specified | Not specified | Not specified | [13] |
| Thionyl Chloride | DMF | 65-70 | 14-16 | Not specified | Not specified | [13] |
Detailed Experimental Protocol for Iodination:
-
To a solution of dry gamma-cyclodextrin in anhydrous N,N-dimethylformamide (DMF), triphenylphosphine (B44618) and iodine are added.
-
The reaction mixture is heated to 70-80°C for 12-18 hours under a nitrogen atmosphere.
-
After completion of the reaction, the mixture is cooled, and the product, 6-per-deoxy-6-per-iodo-gamma-cyclodextrin, is precipitated by the addition of methanol.
-
The solid is collected by filtration, washed with methanol, and dried under vacuum.[9]
Step 2: Nucleophilic Substitution with 3-Mercaptopropionic Acid
The per-halogenated gamma-cyclodextrin is then reacted with 3-mercaptopropionic acid in the presence of a strong base to form the eight thioether linkages. This step is also critical, as incomplete reaction can lead to impurities that are difficult to remove. The choice of base and solvent can significantly impact the reaction's efficiency and the purity of the final product.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Hydride (NaH) | DMF | 70-80 | 12 | ~60 | Not specified | [14] |
| Sodium Methoxide | DMF | 70-75 | Not specified | Not specified | 89 (crude) | [15] |
| Sodium Hydroxide (NaOH) | DMSO | 40-60 | 3 | >95 | Not specified | [11] |
| Lithium Amide / Potassium Amide | DMF | 70-90 | 16-20 | Not specified | Not specified | [12] |
Detailed Experimental Protocol for Thioether Formation:
-
To a solution of 3-mercaptopropionic acid in an appropriate solvent (e.g., DMF or DMSO) under a nitrogen atmosphere, a strong base (e.g., sodium hydride or sodium hydroxide) is added portion-wise at a controlled temperature.
-
A solution of 6-per-deoxy-6-per-halo-gamma-cyclodextrin in the same solvent is then added to the reaction mixture.
-
The mixture is heated to the desired temperature (e.g., 70-80°C) and stirred until the reaction is complete, as monitored by HPLC.
-
Upon completion, the reaction is cooled, and the crude Sugammadex is precipitated by the addition of an anti-solvent such as methanol.
-
The crude product is collected by filtration and subjected to purification.[10][11]
Purification of this compound
The purification of this compound is a significant challenge in its manufacturing process due to the presence of structurally similar impurities. Early methods relied on techniques like dialysis and column chromatography, which are often not scalable or economically viable for industrial production.[10]
More recent and improved purification strategies often involve:
-
Recrystallization/Precipitation: Crude this compound can be purified by dissolving it in a suitable solvent system (e.g., water/methanol) and then precipitating the pure product by adding an anti-solvent.[3][15]
-
Acid-Base Treatment: The crude sodium salt can be converted to the free acid form, which can be more readily purified by washing or recrystallization. The purified acid is then converted back to the sodium salt.[15]
-
Use of Activated Charcoal: Treatment with activated charcoal can be employed to remove colored impurities.[10]
-
Use of Reducing Agents: To prevent the oxidation of the thioether linkages, reducing agents can be added during the purification process.[1]
Example Purification Protocol:
-
Crude this compound is dissolved in a mixture of water and methanol.
-
Activated charcoal is added, and the mixture is stirred before being filtered.
-
Methanol is added to the filtrate, and the mixture is heated to 45-50°C.
-
The solution is then cooled to 15-20°C to induce crystallization.
-
The purified this compound is collected by filtration, washed with methanol, and dried under vacuum.[15] A purity of 93% with less than 3% of Impurity A was reported for this method.[15] Another protocol involving conversion to the free acid, purification with toluene (B28343) and water, and reconversion to the sodium salt reported a purity of >98%.[15]
Conclusion
The discovery and development of this compound represent a significant advancement in anesthetic care, providing a novel mechanism for the rapid and safe reversal of neuromuscular blockade. The synthesis of this complex molecule has evolved from initial routes to more optimized and industrially scalable processes. Continued research in this area focuses on further improving the efficiency and cost-effectiveness of the synthesis and purification, making this important therapeutic agent more accessible. The detailed technical information provided in this guide serves as a valuable resource for scientists and researchers involved in the ongoing innovation in this field.
References
- 1. CN109021147B - A kind of purification method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2019193198A1 - Purification of sugammadex - Google Patents [patents.google.com]
- 4. 6-Chloro-6-deoxy-gamma-cyclodextrin | 173094-60-5 | OC44688 [biosynth.com]
- 5. WO2016194001A1 - Processes for preparation of sugammadex and intermediates thereof - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. jddtonline.info [jddtonline.info]
- 8. EP3380554B1 - Crystalline forms of per-chloro-gamma-cyclodextrines - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. WO2017144734A2 - Process for making sugammadex - Google Patents [patents.google.com]
- 12. US10494450B2 - Processes for preparation of Sugammadex and intermediates thereof - Google Patents [patents.google.com]
- 13. An improved process for preparation of sugammadex acid and this compound - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN111615522A - Method for synthesizing cyclodextrin derivatives - Google Patents [patents.google.com]
- 15. WO2020121207A1 - Novel process for the purification of this compound - Google Patents [patents.google.com]
Sugammadex Sodium: A Technical Guide to a Revolutionary Modified Gamma-Cyclodextrin in Neuromuscular Blockade Reversal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sugammadex (B611050) sodium marks a paradigm shift in clinical anesthesiology, offering a novel mechanism for the rapid and predictable reversal of neuromuscular blockade induced by steroidal agents like rocuronium (B1662866) and vecuronium (B1682833). As a modified gamma-cyclodextrin, its unique molecular structure facilitates the encapsulation of these neuromuscular blocking agents, leading to their inactivation and subsequent clearance from the body. This technical guide provides an in-depth exploration of the core scientific principles of Sugammadex sodium, including its chemical characteristics, mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed summaries of quantitative data are presented in tabular format for ease of comparison, and key experimental methodologies are outlined to provide a comprehensive resource for researchers and drug development professionals. Visual representations of its mechanism and experimental workflows are included to further elucidate its function and application in research settings.
Introduction: The Advent of a Selective Relaxant Binding Agent
For decades, the reversal of neuromuscular blockade (NMB) has relied on acetylcholinesterase inhibitors, which are associated with a range of undesirable cholinergic side effects and limitations in reversing deep blockade.[1] this compound, the first in a class of drugs known as selective relaxant binding agents (SRBAs), offers a targeted approach to NMB reversal.[1] It is a modified γ-cyclodextrin specifically designed to encapsulate steroidal neuromuscular blocking agents, primarily rocuronium and vecuronium, with high affinity and specificity.[2][3] This direct encapsulation mechanism distinguishes it from traditional reversal agents and allows for the rapid and complete reversal of even profound NMB.[4]
Chemical Structure and Properties
Sugammadex is a derivative of γ-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units.[5] Its structure is modified with eight carboxyl thio ether groups attached to the sixth carbon position of each glucose subunit, forming a molecule with a hydrophobic core and a hydrophilic exterior. This modification extends the cavity of the cyclodextrin, creating a high-affinity binding pocket for the steroidal structure of rocuronium and vecuronium.[2] The sodium salt form enhances its solubility and stability for intravenous administration.[6]
Mechanism of Action: Molecular Encapsulation
The primary mechanism of action of Sugammadex is the formation of a 1:1 host-guest inclusion complex with steroidal neuromuscular blocking agents in the plasma.[7] This encapsulation is a rapid and high-affinity process that effectively reduces the concentration of free rocuronium or vecuronium in the plasma.[3][7]
This reduction in plasma concentration creates a steep concentration gradient, drawing the neuromuscular blocking agent away from the nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction and back into the plasma, where it is subsequently encapsulated by Sugammadex.[8] The resulting Sugammadex-rocuronium complex is a stable, water-soluble compound that is pharmacologically inactive and readily excreted by the kidneys.[9]
Quantitative Data
Pharmacokinetics
Sugammadex exhibits linear pharmacokinetics and is primarily eliminated unchanged via renal excretion.[10] Its pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 11-14 L | [11] |
| Clearance (CL) | ~120 mL/min | [11] |
| Elimination Half-life (t½) | ~2 hours | [12] |
| Protein Binding | Negligible | [11] |
Table 1: Pharmacokinetic Parameters of this compound
Pharmacodynamics and Binding Affinity
The pharmacodynamic effect of Sugammadex is a rapid, dose-dependent reversal of neuromuscular blockade. Its binding affinity for rocuronium is significantly higher than for vecuronium.
| Parameter | Rocuronium | Vecuronium | Reference |
| Association Constant (Ka) | 1.79 x 10⁷ M⁻¹ | 5.72 x 10⁶ M⁻¹ | [13] |
| Equilibrium Affinity Constant | 25,000,000 M | 10,000,000 M | [14] |
Table 2: Binding Affinity of Sugammadex for Rocuronium and Vecuronium
Clinical Efficacy: Reversal Times
Clinical trials have consistently demonstrated the rapid reversal of neuromuscular blockade with Sugammadex. The time to recovery of the train-of-four (TOF) ratio to 0.9 is a key measure of efficacy.
| Depth of Blockade | Neuromuscular Blocking Agent | Sugammadex Dose | Mean Time to TOF Ratio ≥ 0.9 | Reference |
| Moderate (T2 reappearance) | Rocuronium or Vecuronium | 2 mg/kg | 1.4 - 2.1 minutes | [15] |
| Deep (1-2 PTCs) | Rocuronium or Vecuronium | 4 mg/kg | 2.7 - 3.3 minutes | [14][15] |
| Immediate (3 min after 1.2 mg/kg rocuronium) | Rocuronium | 16 mg/kg | ~2.2 minutes | [16] |
Table 3: Clinical Efficacy of Sugammadex in Reversing Neuromuscular Blockade (PTC: Post-Tetanic Count; T2: Second twitch of the Train-of-Four)
Experimental Protocols
Determination of Binding Affinity: Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.
-
Principle: Measures the heat change that occurs when two molecules interact.
-
Methodology:
-
A solution of Sugammadex is placed in the sample cell of the calorimeter.
-
A solution of the neuromuscular blocking agent (e.g., rocuronium) is incrementally injected into the sample cell.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data are plotted as heat change per injection versus the molar ratio of the two molecules.
-
The binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction are determined by fitting the data to a binding model.[13][17]
-
-
Instrumentation: An isothermal titration calorimeter (e.g., MicroCal iTC200).
-
Key Parameters: Buffer composition, pH, temperature, and concentrations of Sugammadex and the neuromuscular blocking agent.
Quantification in Biological Samples: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying Sugammadex in plasma, urine, and dialysate.[14][18]
-
Principle: Separates Sugammadex from other components in the biological matrix based on its physicochemical properties, followed by detection and quantification based on its mass-to-charge ratio.
-
Sample Preparation:
-
For plasma and urine, solid-phase extraction (SPE) is typically used to isolate Sugammadex.[14]
-
Protein precipitation is an alternative method for plasma samples.
-
-
Chromatography:
-
A gradient mobile phase, often consisting of an aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) and a pH modifier (e.g., formic acid), is employed for elution.[14]
-
Mass Spectrometry:
-
Electrospray ionization (ESI) in negative ion mode is typically used.[18]
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Sugammadex and an internal standard.
-
-
Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as accuracy, precision, linearity, selectivity, and stability.[14]
Assessment of Neuromuscular Blockade Reversal: Train-of-Four (TOF) Monitoring
TOF monitoring is the standard method for assessing the depth of neuromuscular blockade and the efficacy of reversal agents in both preclinical and clinical settings.[20][21]
-
Principle: A peripheral nerve (commonly the ulnar nerve) is stimulated with four supramaximal electrical stimuli at a frequency of 2 Hz. The muscular response (twitch) is measured.[20]
-
Methodology:
-
Electrodes are placed over the ulnar nerve at the wrist.
-
A neuromuscular transmission monitor delivers the TOF stimuli.
-
The evoked muscle response of the adductor pollicis muscle is measured, typically using acceleromyography.[22]
-
The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1). A TOF ratio of ≥ 0.9 is considered indicative of adequate recovery from neuromuscular blockade.[21]
-
-
Experimental Workflow:
Safety and Tolerability
Sugammadex is generally well-tolerated. The most frequently reported adverse reactions include cough, altered taste, and hypotension.[11] Hypersensitivity reactions, including anaphylaxis, have been reported and are a key consideration.[23] Bradycardia, sometimes severe, has also been observed following administration.[19]
Drug Interactions
The primary mechanism of drug interaction with Sugammadex is through displacement or capture.
-
Displacement: Certain drugs with high binding affinity for Sugammadex, such as toremifene (B109984) and fusidic acid, could theoretically displace rocuronium or vecuronium from the complex, although the clinical significance of this is considered low for most drugs.[17][22]
-
Capture: Sugammadex may encapsulate other steroidal drugs, such as hormonal contraceptives, potentially reducing their efficacy. It is recommended that an alternative, non-hormonal method of contraception be used for seven days following Sugammadex administration.[24]
Conclusion
This compound represents a significant advancement in the field of anesthesiology, providing a safe and effective means of rapidly reversing neuromuscular blockade induced by rocuronium and vecuronium. Its unique mechanism of action, based on the principles of host-guest chemistry, offers a high degree of specificity and predictability. This technical guide has provided a comprehensive overview of the core scientific and clinical aspects of Sugammadex, from its molecular structure to its clinical application. The detailed quantitative data and experimental methodologies presented herein serve as a valuable resource for ongoing research and development in the field of neuromuscular pharmacology. Further research into its applications in special patient populations and its long-term safety profile will continue to refine its role in clinical practice.
References
- 1. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. Peripheral Nerve Stimulator - Train of Four Monitoring: Overview, Periprocedural Care, Technique [emedicine.medscape.com]
- 6. Discovery, development, and clinical application of this compound, a selective relaxant binding agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel process for the purification of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. In vivo animal studies with sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Sugammadex: watch out for new side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sugammadex Efficacy and Dosing for Rocuronium Reversal Outside of Perioperative Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of sugammadex in human plasma, urine, and dialysate using a high-performance liquid chromatography/tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jvsmedicscorner.com [jvsmedicscorner.com]
- 17. Assessment of the potential for displacement interactions with sugammadex: a pharmacokinetic-pharmacodynamic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jddtonline.info [jddtonline.info]
- 20. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 21. openanesthesia.org [openanesthesia.org]
- 22. Sugammadex for reversal of rocuronium-induced neuromuscular blockade during alfaxalone anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. intraoperativeneuromonitoring.com [intraoperativeneuromonitoring.com]
- 24. mdpi.com [mdpi.com]
In Vitro Characterization of Sugammadex Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugammadex (B611050) sodium is a modified γ-cyclodextrin designed as a selective relaxant binding agent. It is indicated for the reversal of neuromuscular blockade induced by the steroidal non-depolarizing neuromuscular blocking agents (NMBAs) rocuronium (B1662866) and vecuronium (B1682833).[1][2][3] Its unique mechanism of action, which involves the encapsulation of the NMBA molecule in a 1:1 ratio, distinguishes it from traditional reversal agents like acetylcholinesterase inhibitors.[4][5] This technical guide provides an in-depth overview of the in vitro characterization of Sugammadex sodium, focusing on its physicochemical properties, binding affinity, selectivity, and mechanism of action. Detailed experimental protocols for key characterization assays are provided to facilitate reproducible research and development.
Physicochemical Properties
This compound is a white to off-white, non-hygroscopic, and freely water-soluble powder. Its structure consists of a lipophilic core and a hydrophilic exterior, enabling the encapsulation of lipophilic molecules like rocuronium and vecuronium.[6]
| Property | Value | Reference |
| Molecular Formula | C₇₂H₁₀₄Na₈O₄₈S₈ | [2] |
| Molecular Weight | 2178.01 g/mol | [2] |
| pKa | ~7.5 | [7] |
| Water Solubility | High | [6] |
Mechanism of Action: Host-Guest Encapsulation
The primary mechanism of action of Sugammadex is the formation of a stable, water-soluble host-guest complex with steroidal NMBAs. The hydrophobic cavity of the Sugammadex molecule entraps the steroidal nucleus of rocuronium or vecuronium, leading to their rapid removal from the neuromuscular junction and a consequent reversal of neuromuscular blockade.[5] This encapsulation process is a 1:1 interaction.[4]
Binding Affinity and Selectivity
The binding affinity of Sugammadex for rocuronium and vecuronium is a critical parameter determining its efficacy. This is typically quantified by the association constant (Kₐ) or the dissociation constant (Kₑ). Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for these measurements.
Quantitative Binding Data
| Ligand | Technique | Association Constant (Kₐ) (M⁻¹) | Dissociation Constant (Kₑ) (M) | Reference |
| Rocuronium | ITC | 1.79 x 10⁷ | - | [8] |
| Vecuronium | ITC | 5.72 x 10⁶ | - | [8] |
| Rocuronium | NMR | 1.67 x 10⁴ | 6.0 x 10⁻⁵ | [9] |
| Vecuronium | NMR | - | - | [9] |
Note: The significant difference in Kₐ values between ITC and NMR for rocuronium may be attributable to different experimental conditions and data analysis models.
A screening study using ITC evaluated the binding affinity of Sugammadex against a panel of 300 commonly used drugs. The results indicated that most drugs have a significantly lower binding affinity for Sugammadex compared to rocuronium and vecuronium, highlighting its high selectivity.[8]
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the binding affinity of Sugammadex for rocuronium or vecuronium.
Materials:
-
Isothermal Titration Calorimeter
-
This compound solution (e.g., 1 mM in phosphate-buffered saline, pH 7.4)
-
Rocuronium bromide or vecuronium bromide solution (e.g., 0.1 mM in the same buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Prepare solutions of Sugammadex and the NMBA in the same buffer batch to minimize dilution heats. Degas all solutions prior to use.
-
Fill the ITC sample cell with the NMBA solution (e.g., 0.1 mM).
-
Fill the injection syringe with the Sugammadex solution (e.g., 1 mM).
-
Set the experimental temperature to 25°C.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the Sugammadex solution into the sample cell, with sufficient time between injections to allow for thermal equilibration.
-
Record the heat change for each injection.
-
Analyze the resulting titration data using a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and Diffusion-Ordered Spectroscopy (DOSY), can provide detailed information about the formation and structure of the Sugammadex-NMBA complex in solution.
Objective: To confirm the formation of the inclusion complex and determine the binding constants.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
This compound solution (e.g., 50 mg/mL in D₂O)
-
Rocuronium bromide or vecuronium bromide solution (e.g., 5.0 mg/mL in D₂O)
-
D₂O (Deuterium oxide)
Methodology:
-
Prepare individual solutions of Sugammadex and the NMBA in D₂O.
-
Prepare a mixture of Sugammadex and the NMBA in D₂O at a 1:1 molar ratio.
-
Acquire ¹H NMR spectra for all three samples at a constant temperature (e.g., 25°C). Chemical shift perturbations of the NMBA and Sugammadex protons in the mixture compared to the individual components confirm complex formation.
-
Perform DOSY experiments on the individual and mixed samples. A decrease in the diffusion coefficient of the NMBA in the presence of Sugammadex indicates the formation of a larger complex.
-
The binding constant (Kₐ) can be calculated from the changes in chemical shifts or diffusion coefficients at different host-guest ratios.
Surface Plasmon Resonance (SPR)
While less commonly reported for Sugammadex characterization in the reviewed literature, SPR is a powerful technique for real-time analysis of binding kinetics (association and dissociation rates).
Objective: To determine the on-rate (kₐ) and off-rate (kₑ) of the Sugammadex-NMBA interaction.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
This compound
-
Rocuronium bromide or vecuronium bromide
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilize Sugammadex onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of the NMBA (analyte) over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for the association and dissociation phases.
-
Regenerate the sensor surface between each NMBA injection.
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ) can then be calculated as kₑ/kₐ.
Off-Target and Other In Vitro Characterizations
An in vitro study investigated the antimicrobial activity of Sugammadex using the broth microdilution method against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. The results showed that Sugammadex had no antibacterial effect on these microorganisms.[10]
Conclusion
The in vitro characterization of this compound is crucial for understanding its mechanism of action and ensuring its safety and efficacy. Techniques such as Isothermal Titration Calorimetry and Nuclear Magnetic Resonance spectroscopy provide quantitative data on its high binding affinity and selectivity for rocuronium and vecuronium. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and a deeper understanding of this important pharmaceutical agent.
References
- 1. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental design for kinetic analysis of protein-protein interactions with surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, development, and clinical application of this compound, a selective relaxant binding agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of sugammadex titration versus manufacturer’s recommendation for reversal of rocuronium-induced neuromuscular block: a prospective, randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the potential for displacement interactions with sugammadex: a pharmacokinetic-pharmacodynamic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of antimicrobial features of sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Sugammadex Sodium Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and experimental methodologies underpinning the early-stage research of Sugammadex sodium's binding characteristics. Sugammadex, a modified γ-cyclodextrin, represents a paradigm shift in neuromuscular blockade reversal, acting as a selective relaxant binding agent. Its primary mechanism involves the encapsulation of steroidal neuromuscular blocking agents, most notably rocuronium (B1662866) and vecuronium (B1682833), leading to rapid and effective reversal of muscle relaxation.[1][2][3][4][5] This document delves into the quantitative binding data, detailed experimental protocols, and visual representations of the binding pathways and workflows critical for understanding its unique pharmacological action.
Mechanism of Action: Encapsulation and Reversal
Sugammadex's innovative mechanism of action bypasses the traditional acetylcholinesterase inhibition pathway.[2] Instead, it forms a stable, water-soluble, 1:1 host-guest complex with free rocuronium or vecuronium molecules in the plasma.[1][5][6] This encapsulation process is driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions, between the lipophilic core of the Sugammadex molecule and the steroidal structure of the neuromuscular blocking agent.[2]
The formation of this high-affinity complex rapidly decreases the plasma concentration of the free, active drug.[1][3] This creates a concentration gradient, drawing rocuronium or vecuronium from the neuromuscular junction back into the plasma, where it is subsequently encapsulated by available Sugammadex molecules.[1][3] The resulting Sugammadex-relaxant complex is pharmacologically inactive and is eliminated from the body.[7][8]
Quantitative Binding Data
The binding affinity of Sugammadex for various steroidal neuromuscular blocking agents has been quantified using techniques such as Isothermal Titration Calorimetry (ITC).[9][10] The association constant (Kass) is a key parameter indicating the strength of the interaction.
| Ligand | Association Constant (Kass) (mol/L) | Reference |
| Rocuronium | 1.79 x 10⁷ | [9][10] |
| Vecuronium | 5.72 x 10⁶ | [9][10] |
| Pancuronium | Lower affinity than rocuronium and vecuronium | [5][11][12] |
Table 1: Association constants of Sugammadex with steroidal neuromuscular blocking agents.
The data clearly indicates a significantly higher binding affinity of Sugammadex for rocuronium compared to vecuronium.[11] While it also binds to pancuronium, the affinity is considerably lower.[5][11][12]
Experimental Protocols
The characterization of Sugammadex's binding properties relies on several key biophysical techniques. Below are detailed methodologies for commonly cited experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding interaction, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic parameters of Sugammadex binding to rocuronium.
Materials:
-
Isothermal Titration Calorimeter
-
This compound solution of known concentration (e.g., in the sample cell)
-
Rocuronium bromide solution of known concentration (e.g., in the injection syringe)
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Protocol:
-
Prepare precise concentrations of Sugammadex and rocuronium in the same buffer to avoid heat of dilution effects.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
Load the Sugammadex solution into the sample cell of the calorimeter and the rocuronium solution into the injection syringe.
-
Equilibrate the system to the desired experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the rocuronium solution into the Sugammadex solution.
-
Record the heat released or absorbed after each injection.
-
Integrate the resulting heat peaks and plot them against the molar ratio of rocuronium to Sugammadex.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of the Sugammadex-rocuronium complex at an atomic level.
Objective: To characterize the intermolecular interactions and structural changes upon complex formation.
Materials:
-
High-field NMR spectrometer
-
This compound
-
Rocuronium bromide
-
Deuterated solvent (e.g., D₂O)
Protocol:
-
Dissolve Sugammadex and rocuronium, both separately and in a 1:1 stoichiometric ratio, in the deuterated solvent.[14][15]
-
Acquire one-dimensional (¹H) and two-dimensional (e.g., NOESY, ROESY) NMR spectra for all samples.
-
Compare the chemical shifts of the protons in the free and bound states. Changes in chemical shifts indicate the regions of the molecules involved in the binding interaction.[14][15]
-
Analyze the cross-peaks in the 2D NOESY/ROESY spectra of the complex to identify through-space proximities between protons of Sugammadex and rocuronium, providing structural constraints for the complex.
-
Diffusion-Ordered Spectroscopy (DOSY) can be used to measure the diffusion coefficients of the free and complexed species, confirming the formation of a larger entity.[14]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the kinetics of binding interactions in real-time, providing association (kon) and dissociation (koff) rate constants.
Objective: To determine the kinetic parameters of the Sugammadex-rocuronium interaction.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
This compound
-
Rocuronium bromide
-
Immobilization buffer and running buffer
Protocol:
-
Immobilize either Sugammadex or a derivative onto the surface of the sensor chip.
-
Prepare a series of dilutions of rocuronium in the running buffer.
-
Inject the rocuronium solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time, which corresponds to the binding of rocuronium to the immobilized Sugammadex.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.
-
Regenerate the sensor surface to remove the bound rocuronium.
-
Fit the association and dissociation curves to a suitable kinetic model to determine the on-rate (kon) and off-rate (koff). The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.[16][17]
Visualizations
The following diagrams illustrate the key processes involved in Sugammadex binding research.
Caption: Sugammadex encapsulation of rocuronium in the plasma.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.
References
- 1. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. View of Sugammadex: A neuromuscular blockade agent encapsulator | The Southwest Respiratory and Critical Care Chronicles [pulmonarychronicles.com]
- 4. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Sugammadex: a novel selective relaxant binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. litfl.com [litfl.com]
- 9. Assessment of the potential for displacement interactions with sugammadex: a pharmacokinetic-pharmacodynamic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sugammadex - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Use of surface plasmon resonance to study the elongation kinetics and the binding properties of the highly amyloidogenic Aβ(1-42) peptide, synthesized by depsi-peptide technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
Preclinical Toxicological Profile of Sugammadex Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugammadex (B611050) sodium, a modified γ-cyclodextrin, represents a significant advancement in anesthetic practice through its novel mechanism of reversing neuromuscular blockade induced by steroidal agents like rocuronium (B1662866) and vecuronium. Its unique encapsulating action offers a rapid and predictable restoration of neuromuscular function. This technical guide provides a comprehensive overview of the preclinical toxicological profile of Sugammadex sodium, drawing from a range of non-clinical studies. The data herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the ongoing evaluation and understanding of this compound's safety profile.
The preclinical safety evaluation of Sugammadex has been thoroughly assessed by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies have concluded that the nonclinical data adequately support the safe use of Sugammadex in the indicated populations.[1][2][3] The pharmacodynamic, pharmacokinetic, and toxicological properties of Sugammadex are considered well-established.[2][3]
General Toxicology
Repeat-dose toxicity studies are fundamental in assessing the potential for cumulative toxicity with repeated drug administration. For Sugammadex, these studies have been conducted in both rodent (rat) and non-rodent (dog) species.
Experimental Protocols
Four-Week Intravenous Toxicity Studies:
-
Species: Rat and Dog
-
Administration: Daily intravenous bolus injection.
-
Duration: 4 weeks.
-
Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), organ weights, and macroscopic and microscopic pathology.
Quantitative Data
| Study Type | Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| Repeat-Dose Toxicity | Rat | 4 weeks | 500 mg/kg/day | Well-tolerated at high doses. |
| Repeat-Dose Toxicity | Dog | 4 weeks | 250 mg/kg/day | Well-tolerated at high doses. |
Table 1: Summary of Repeat-Dose Toxicity Studies
In these studies, Sugammadex was well-tolerated up to high dose levels. Observed findings at higher doses in preclinical species, such as vacuolation of the renal tubular epithelium, are consistent with the parenteral administration of cyclodextrins and were not associated with adverse effects on renal function.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions. The core battery of tests for Sugammadex evaluated its effects on the cardiovascular, respiratory, and central nervous systems. Preclinical data indicate no special hazards for humans based on these conventional safety pharmacology studies.
Experimental Protocols
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, telemetered dogs. This allows for continuous monitoring without the confounding effects of anesthesia.
-
Respiratory System: Assessment of respiratory rate, tidal volume, and minute volume in rats using whole-body plethysmography.
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test was conducted in rats to assess behavioral and neurological effects, including changes in appearance, behavior, and motor coordination.
Key Findings
Across the core battery of safety pharmacology studies, Sugammadex did not demonstrate any clinically significant adverse effects on cardiovascular, respiratory, or central nervous system functions at doses exceeding the therapeutic range.
Genetic Toxicology
A comprehensive battery of in vitro and in vivo tests was conducted to assess the potential for Sugammadex to cause genetic damage.
Experimental Protocols
The standard battery of genotoxicity tests typically includes:
-
A test for gene mutation in bacteria: The Ames test, which assesses the potential of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
An in vitro cytogenetic evaluation of chromosomal damage in mammalian cells: This can be a chromosome aberration assay or a mouse lymphoma tk assay.
-
An in vivo test for chromosomal damage using rodent hematopoietic cells: Commonly, the micronucleus test in rodents, which detects damage to chromosomes or the mitotic apparatus.
Quantitative Data
| Assay Type | System | Result |
| Gene Mutation | Bacterial (Ames Test) | Negative |
| Chromosomal Aberration | In vitro Mammalian Cells | Negative |
| Chromosomal Damage | In vivo Rodent Micronucleus Test | Negative |
Table 2: Summary of Genetic Toxicology Studies
The results of the genotoxicity test battery indicate that Sugammadex is not mutagenic or clastogenic.
Carcinogenicity
Given the intended short-term use of Sugammadex and the absence of genotoxic potential, dedicated long-term carcinogenicity studies in animals were not deemed necessary by regulatory authorities. This is consistent with international guidelines for pharmaceuticals with such a profile.
Reproductive and Developmental Toxicology
The potential effects of Sugammadex on fertility and embryo-fetal development have been investigated in dedicated animal studies.
Experimental Protocols
-
Fertility and Early Embryonic Development: Studies in rats where males and females were treated with Sugammadex prior to and during mating to assess effects on reproductive performance and early embryonic development.
-
Embryo-Fetal Development: Studies in pregnant rats and rabbits where Sugammadex was administered during the period of organogenesis to evaluate potential teratogenic effects and toxicity to the developing fetus.
-
Pre- and Postnatal Development: Studies in pregnant rats where Sugammadex was administered from implantation through lactation to assess effects on late fetal development, parturition, and pup survival and development.
Quantitative Data
| Study Type | Species | NOAEL (Maternal) | NOAEL (Fetal/Developmental) | Key Findings |
| Fertility & Early Embryonic Development | Rat | 500 mg/kg/day | 500 mg/kg/day | No impairment of male or female fertility. |
| Embryo-Fetal Development | Rat | Not explicitly stated | Not explicitly stated | No treatment-related maternal or embryo-fetal changes observed. |
| Embryo-Fetal Development | Rabbit | 65 mg/kg/day | 65 mg/kg/day | Decreased fetal body weight and incomplete ossification at higher, maternally toxic doses. |
Table 3: Summary of Reproductive and Developmental Toxicology Studies
In an embryo-fetal development study in rabbits, a decrease in fetal body weight and incomplete ossification were observed at maternally toxic doses of 200 mg/kg/day.[4] No such effects were noted in the rat embryo-fetal development study.[4] Studies in juvenile rats have shown some residual Sugammadex in bone and teeth, but this did not adversely affect tooth color, bone quality, structure, or metabolism.
Conclusion
The comprehensive preclinical toxicology program for this compound demonstrates a favorable safety profile. The compound is well-tolerated in repeat-dose toxicity studies, shows no evidence of adverse effects on vital organ systems in safety pharmacology assessments, and is devoid of genotoxic potential. While some developmental effects were observed in rabbits at maternally toxic doses, the overall data from the reproductive and developmental toxicology studies are reassuring. This robust non-clinical dataset has been pivotal in establishing the safety of Sugammadex for its approved clinical use.
References
- 1. Bridion | European Medicines Agency (EMA) [ema.europa.eu]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. What we need to know and do on sugammadex usage in pregnant and lactating women and those on hormonal contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Sugammadex Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugammadex (B611050) sodium represents a paradigm shift in the reversal of neuromuscular blockade (NMB). As a modified gamma-cyclodextrin, it is the first selective relaxant binding agent (SRBA) designed to encapsulate and inactivate steroidal neuromuscular blocking agents (NMBAs), primarily rocuronium (B1662866) and vecuronium (B1682833).[1][2][3] Unlike traditional reversal agents like neostigmine, which indirectly increase acetylcholine (B1216132) at the neuromuscular junction, sugammadex offers a novel mechanism of action that provides rapid and predictable reversal of any depth of NMB.[4][5][6] This guide provides an in-depth technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of sugammadex, summarizing key data, experimental protocols, and underlying mechanisms.
Mechanism of Action
Sugammadex is a doughnut-shaped molecule with a hydrophobic core and a hydrophilic exterior.[1][3][7] This structure allows it to encapsulate the steroidal rings of rocuronium or vecuronium with high affinity, forming a stable, water-soluble 1:1 guest-host complex.[1][4][8] This encapsulation renders the NMBA inactive and unable to bind to nicotinic acetylcholine receptors at the neuromuscular junction.[4][7] The binding is exceptionally strong, with an estimated dissociation ratio of only one for every 25 million sugammadex-rocuronium complexes.[1][3]
This direct encapsulation leads to a rapid decrease in the free plasma concentration of the NMBA.[8] This creates a concentration gradient, drawing the NMBA from the neuromuscular junction back into the plasma, where it is subsequently encapsulated by available sugammadex molecules, leading to a swift and complete reversal of the neuromuscular blockade.[5][8]
Pharmacokinetics (PK)
The pharmacokinetics of sugammadex are characterized by a linear and dose-proportional profile across a wide range of doses (0.1 to 96 mg/kg).[8][9][10] It is administered as an intravenous bolus injection.[10]
Absorption and Distribution
Following intravenous administration, sugammadex exhibits a rapid distribution phase. The steady-state volume of distribution (Vss) in healthy adults is approximately 11 to 14 liters.[1][11] Sugammadex does not bind to plasma proteins or red blood cells.[1][12]
Metabolism and Excretion
Sugammadex is not metabolized and is almost exclusively eliminated unchanged by the kidneys through glomerular filtration.[1][8][10] In healthy adults, over 90% of the administered dose is excreted in the urine within 24 hours.[10][13] The formation of the sugammadex-rocuronium complex alters the elimination pathway of rocuronium, shifting it from primarily hepatic to renal clearance, as the complex is excreted by the kidneys.[10][11]
Pharmacokinetic Parameters in Different Populations
The PK of sugammadex can be influenced by factors such as renal function and age.
Table 1: Summary of Sugammadex Pharmacokinetic Parameters in Adult Populations
| Parameter | Healthy Adults | Moderate Renal Impairment (CLcr 30-<50 mL/min) | Severe Renal Impairment (CLcr <30 mL/min) |
| Clearance (CL) | 88 - 99.7 mL/min[10][11][14] | Decreased | 5.5 mL/min[15] |
| Volume of Distribution (Vss) | 11 - 14 L[1][11] | No significant change | No significant change[15] |
| Elimination Half-life (t½) | ~1.8 hours[10][11] | Prolonged | Prolonged |
| AUC₀₋∞ | Baseline | 2.42 times higher than healthy controls[16][17] | 5.42 - 17 times higher than healthy controls[15][16][17] |
CLcr = Creatinine Clearance; AUC = Area Under the Curve
In pediatric patients, both clearance and volume of distribution increase with age, while the elimination half-life is generally similar across different pediatric age groups.[18]
Pharmacodynamics (PD)
The pharmacodynamic effect of sugammadex is the rapid and reliable reversal of neuromuscular blockade induced by rocuronium and vecuronium. The dose required for reversal is dependent on the depth of the block at the time of administration.[10]
Dose-Response Relationship
Sugammadex exhibits a clear dose-response relationship for the reversal of NMB.[19] Higher doses result in faster recovery times. For reversal of moderate NMB (reappearance of the second twitch of the train-of-four, T2), a dose of 2.0 mg/kg is recommended. For deep NMB (1-2 post-tetanic counts), 4.0 mg/kg is recommended. For immediate reversal after a dose of 1.2 mg/kg rocuronium, 16 mg/kg of sugammadex is used.[20][21][22]
Table 2: Sugammadex Dosing and Mean Recovery Times to a Train-of-Four (TOF) Ratio ≥ 0.9
| Depth of Blockade | Recommended Dose | Mean Recovery Time (Rocuronium) | Mean Recovery Time (Vecuronium) |
| Moderate (at T₂ reappearance) | 2 mg/kg | ~2 minutes[10] | ~3.0 minutes[19] |
| Deep (at 1-2 PTC) | 4 mg/kg | ~3 minutes[10] | ~3.3 minutes[23] |
| Immediate (3 min post 1.2 mg/kg rocuronium) | 16 mg/kg | ~1.5 - 4.4 minutes[10][12] | Not recommended[23] |
PTC = Post-Tetanic Count
Recovery is slightly slower for vecuronium compared to rocuronium due to a lower binding affinity.[23]
Experimental Protocols: A Synthesized Approach
Detailed methodologies are crucial for interpreting PK/PD data. Below is a synthesized protocol based on common practices in clinical trials evaluating sugammadex.
Study Design for Efficacy and Pharmacokinetics
A typical study is a randomized, controlled, open-label, or double-blind trial.[16][19][24]
-
Subject Population: Healthy adult volunteers or surgical patients (ASA class I-III) are recruited.[15][16][25] Key exclusion criteria often include significant renal impairment (unless it is the focus of the study), known allergy to cyclodextrins, or neuromuscular disease.
-
Anesthesia Induction and Maintenance: Anesthesia is induced with an agent like propofol. After induction, a single bolus dose of rocuronium (e.g., 0.6 mg/kg or 1.2 mg/kg) or vecuronium is administered to achieve a target level of neuromuscular blockade.[15][24][26] Anesthesia is maintained with inhaled agents (e.g., sevoflurane) or intravenous agents.[19]
-
Neuromuscular Monitoring: The depth of blockade is continuously monitored using acceleromyography at the adductor pollicis muscle, stimulating the ulnar nerve. The primary endpoint is typically the time to recovery of the train-of-four (T4/T1) ratio to 0.9.[24][26]
-
Drug Administration: At a predefined level of blockade (e.g., reappearance of T2 for moderate block, or 1-2 PTCs for deep block), a single intravenous bolus of sugammadex or placebo is administered over a short period (e.g., 10 seconds).[16][26]
-
Pharmacokinetic Sampling: For PK analysis, serial venous blood samples are collected at predefined time points (e.g., pre-dose, and at 2, 5, 15, 60, 120 minutes, and 4, 6, 8, 12, 24 hours post-dose).[25] Plasma is separated and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of sugammadex (and rocuronium) are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[27]
-
Data Analysis: Non-compartmental or compartmental analysis is used to determine PK parameters (CL, Vd, t½, AUC).[15][25] Pharmacodynamic data (time to recovery) are analyzed using appropriate statistical methods to determine dose-response relationships.[19]
Logical Relationships in Reversal
The efficacy of sugammadex is predicated on a logical sequence of events driven by its concentration in the plasma relative to the concentration of the free NMBA.
Conclusion
Sugammadex sodium offers a distinct and highly effective mechanism for the reversal of steroidal neuromuscular blocking agents. Its pharmacokinetic profile is linear and predictable, with renal excretion as the primary route of elimination. The pharmacodynamics are characterized by a rapid, dose-dependent reversal of neuromuscular blockade, allowing for precise control and enhanced safety in anesthetic practice. The data presented in this guide underscore the reliability of sugammadex and provide a foundation for further research and development in the field of neuromuscular pharmacology.
References
- 1. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sugammadex for the Reversal of Rocuronium-Induced Neuromuscular Blockade in Surgical Patients: A Review of Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. researchgate.net [researchgate.net]
- 7. Sugammadex - Wikipedia [en.wikipedia.org]
- 8. Population pharmacokinetic–pharmacodynamic analysis for sugammadex-mediated reversal of rocuronium-induced neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Southern African Journal of Anaesthesia and Analgesia [sajaa.co.za]
- 11. Repeat dosing of rocuronium-sugammadex: unpredictable - PMC [pmc.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. apsf.org [apsf.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Pharmacokinetics of sugammadex in subjects with moderate and severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. Sugammadex rapidly reverses moderate rocuronium- or vecuronium-induced neuromuscular block during sevoflurane anaesthesia: a dose-response relationship | Lund University [lunduniversity.lu.se]
- 20. apsf.org [apsf.org]
- 21. mdpi.com [mdpi.com]
- 22. Sugammadex for reversal of neuromuscular blockade: a retrospective analysis of clinical outcomes and cost-effectiveness in a single center - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics of Sugammadex Dosed by Actual and Ideal Body Weight in Patients With Morbid Obesity Undergoing Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Train-of-four ratio recovery often precedes twitch recovery when neuromuscular block is reversed by sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ovid.com [ovid.com]
The Evolution of Selective Relaxant Binding Agents: A Technical Guide
The advent of selective relaxant binding agents (SRBAs) represents a paradigm shift in clinical neuromuscular management, offering a departure from reliance on traditional reversal agents like acetylcholinesterase inhibitors. This guide provides an in-depth exploration of the evolution of these agents, detailing their mechanisms of action, chemical diversity, and clinical implications. It is intended for researchers, scientists, and drug development professionals in the field of anesthesiology and pharmacology.
The Dawn of a New Era: Cyclodextrins
The limitations of acetylcholinesterase inhibitors, such as their indirect mechanism of action and associated cholinergic side effects, spurred the search for a novel class of reversal agents. The breakthrough came with the development of modified cyclodextrins, leading to the first-in-class SRBA, Sugammadex (B611050).
Sugammadex: The Pioneer
Sugammadex, a modified γ-cyclodextrin, was specifically designed to encapsulate steroidal neuromuscular blocking agents (NMBAs), primarily rocuronium (B1662866) and vecuronium (B1682833).[1][2][3] Its unique structure, featuring a hydrophobic core and a hydrophilic exterior, allows it to form a tight, 1:1 inclusion complex with the NMBA molecule in the plasma.[4][5][6] This encapsulation renders the NMBA inactive and unable to bind to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.[5][7] The resulting concentration gradient facilitates the removal of NMBA molecules from the neuromuscular junction, leading to a rapid and predictable reversal of neuromuscular blockade.[4]
Adamgammadex: A Next-Generation Cyclodextrin
Following the success of sugammadex, research has focused on developing new cyclodextrin-based SRBAs with potentially improved safety profiles. Adamgammadex is a novel modified γ-cyclodextrin derivative that also encapsulates rocuronium.[8][9] Early clinical studies suggest that adamgammadex can effectively and rapidly reverse rocuronium-induced neuromuscular blockade in a dose-dependent manner.[8][9]
Expanding the Chemical Landscape: Beyond Cyclodextrins
While cyclodextrins have proven effective for reversing steroidal NMBAs, the quest for agents with broader activity and alternative mechanisms of inactivation has led to the exploration of new chemical entities.
Chlorofumarates: A Novel Class of Neuromuscular Blocking Agents with a Built-in Reversal Mechanism
A significant development in neuromuscular pharmacology is the creation of chlorofumarates, a new class of non-depolarizing NMBAs with a unique, inherent mechanism for rapid inactivation.
Gantacurium is an ultra-short-acting, non-depolarizing neuromuscular blocking agent.[10] Its inactivation is primarily achieved through rapid, non-enzymatic adduction with the endogenous amino acid L-cysteine.[10][11] This chemical reversal mechanism is independent of organ-based metabolism.
CW002 is another investigational intermediate-acting, non-depolarizing neuromuscular blocking agent from the chlorofumarate class.[12][13] Similar to gantacurium, CW002 is inactivated by L-cysteine adduction.[12][14] Preclinical and early clinical studies have shown that CW002 has a rapid onset of action and its effects can be rapidly reversed by the administration of L-cysteine.[15][16]
Calabadions: Broad-Spectrum Encapsulating Agents
A promising new class of SRBAs, the calabadions, are acyclic cucurbit[n]uril-type molecular containers.[12] Unlike the cyclodextrins, which are selective for steroidal NMBAs, calabadions have demonstrated the ability to bind and reverse both steroidal and benzylisoquinolinium NMBAs.[12][17][18]
In vivo studies in animal models have shown that Calabadion 1 can rapidly reverse neuromuscular blockade induced by both rocuronium and cisatracurium.[12][18] Calabadion 2 has an even higher binding affinity for rocuronium than sugammadex and has also been shown to be effective in reversing both aminosteroid (B1218566) and benzylisoquinolinium NMBAs in rats.[12][19]
Quantitative Data Summary
The following tables summarize key quantitative data for various selective relaxant binding agents and their target neuromuscular blocking agents.
| Agent | Target NMBA | Binding Affinity (Ka, M⁻¹) | Reversal Time (to TOF ratio ≥0.9) | Notes |
| Sugammadex | Rocuronium | 1.79 x 10⁷[20][21] | ~1.2 - 4.7 minutes (dose-dependent)[22][23] | Reversal time is dependent on the dose of sugammadex and the depth of neuromuscular blockade.[22] At a dose of 16 mg/kg, it can reverse high-dose rocuronium within minutes.[23] |
| Vecuronium | 5.72 x 10⁶[20][21] | ~1.4 - 4.5 minutes (dose-dependent)[1][23] | Although the binding affinity is lower than for rocuronium, effective reversal is achieved due to the lower doses of vecuronium used clinically.[7] | |
| Pancuronium (B99182) | Lower affinity | Not the primary reversal agent | Sugammadex has a much lower affinity for pancuronium compared to rocuronium and vecuronium.[24] | |
| Adamgammadex | Rocuronium | Data not available | Dose-dependent, similar to sugammadex at equivalent doses[8][9] | A 10 mg/kg dose of adamgammadex resulted in a shorter recovery time to a TOF ratio of 0.9 compared to 4 mg/kg of sugammadex.[8] |
| Calabadion 2 | Rocuronium | 89-fold stronger than sugammadex[12][19] | Faster than sugammadex in rats[12] | Able to reverse both steroidal and benzylisoquinolinium NMBAs.[19] |
| Cisatracurium | Data not available | Rapid reversal in rats[18] |
| Agent | Onset of Action | Duration of Action | Reversal Agent | Mechanism of Reversal |
| Gantacurium | Ultra-short | Ultra-short | L-cysteine | Non-enzymatic chemical inactivation via adduction with L-cysteine.[10][11] |
| CW002 | Rapid | Intermediate | L-cysteine | Inactivated by adduction of L-cysteine and hydrolysis.[12] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of new SRBAs. The following outlines a general protocol for a key preclinical experiment.
In Vitro Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (association constant, Ka) of a selective relaxant binding agent for a neuromuscular blocking agent.
Methodology:
-
Preparation of Solutions:
-
Prepare a solution of the selective relaxant binding agent (e.g., sugammadex) at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of the neuromuscular blocking agent (e.g., rocuronium) at a known, higher concentration in the same buffer.
-
-
ITC Instrument Setup:
-
Calibrate the isothermal titration calorimeter according to the manufacturer's instructions.
-
Set the experimental temperature to a physiologically relevant value (e.g., 37°C).
-
-
Titration:
-
Load the sample cell of the calorimeter with the SRBA solution.
-
Load the injection syringe with the NMBA solution.
-
Perform a series of small, sequential injections of the NMBA solution into the SRBA solution while continuously monitoring the heat change.
-
-
Data Analysis:
-
The heat released or absorbed during each injection is measured.
-
The data are plotted as heat change per mole of injectant versus the molar ratio of the two molecules.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters of the interaction, including the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
Visualizing the Mechanisms and Evolution
The following diagrams, created using the DOT language, illustrate key concepts in the evolution and function of selective relaxant binding agents.
Caption: Signaling pathway at the neuromuscular junction.
Caption: Mechanism of action of selective relaxant binding agents.
Caption: Logical evolution of selective relaxant binding agents.
References
- 1. Discovery, development, and clinical application of sugammadex sodium, a selective relaxant binding agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. resources.wfsahq.org [resources.wfsahq.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Sugammadex - Wikipedia [en.wikipedia.org]
- 8. Efficiency and Safety of the Selective Relaxant Binding Agent Adamgammadex Sodium for Reversing Rocuronium-Induced Deep Neuromuscular Block: A Single-Center, Open-Label, Dose-Finding, and Phase IIa Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficiency and Safety of the Selective Relaxant Binding Agent Adamgammadex Sodium for Reversing Rocuronium-Induced Deep Neuromuscular Block: A Single-Center, Open-Label, Dose-Finding, and Phase IIa Study [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Gantacurium chloride - Wikipedia [en.wikipedia.org]
- 12. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CW-002 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Pharmacokinetic/Pharmacodynamic Model of CW002, an Investigational Intermediate Neuromuscular Blocking Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
- 17. Gantacurium Chloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Calabadions Can Replace Sugammadex « metajournal.com [metajournal.com]
- 20. Assessment of the potential for displacement interactions with sugammadex: a pharmacokinetic-pharmacodynamic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A randomized, dose-finding, phase II study of the selective relaxant binding drug, Sugammadex, capable of safely reversing profound rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sugammadex: A Novel Selective Relaxant Binding Agent - Page 5 [medscape.com]
- 24. Selective relaxant binding agents - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Sugammadex Sodium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies of Sugammadex (B611050) sodium in various animal models. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the mechanism of action and experimental workflows.
Introduction
Sugammadex sodium is a modified gamma-cyclodextrin (B1674603) designed as a selective relaxant binding agent to reverse neuromuscular blockade (NMB) induced by the steroidal non-depolarizing neuromuscular blocking agents (NMBAs) rocuronium (B1662866) and vecuronium (B1682833).[1][2][3][4] Its unique mechanism of action, which involves the encapsulation of the NMBA molecule, offers a rapid and predictable reversal of NMB, distinguishing it from traditional acetylcholinesterase inhibitors.[3][4][5] In vivo animal studies have been crucial in establishing the efficacy, safety, and dose-response relationship of Sugammadex before its clinical use in humans.[1][6] This document outlines the common methodologies and key findings from these preclinical investigations.
Mechanism of Action
Sugammadex operates through a novel mechanism of direct encapsulation.[3][4] Unlike acetylcholinesterase inhibitors that indirectly increase acetylcholine (B1216132) levels at the neuromuscular junction, Sugammadex, a modified gamma-cyclodextrin with a lipophilic core and hydrophilic exterior, directly binds to free rocuronium or vecuronium molecules in the plasma.[3][4] This forms a stable, water-soluble guest-host complex, which reduces the concentration of free NMBA in the plasma.[3][4] This concentration gradient facilitates the movement of NMBA molecules from the neuromuscular junction back into the plasma, where they are subsequently encapsulated by Sugammadex, leading to a rapid reversal of muscle paralysis.[1][5]
Mechanism of Sugammadex Action
Quantitative Data from Animal Studies
The following tables summarize the quantitative data on the efficacy of Sugammadex in reversing rocuronium- and vecuronium-induced neuromuscular blockade in various animal models.
Table 1: Reversal of Rocuronium-Induced Neuromuscular Blockade
| Animal Model | Rocuronium Dose | Sugammadex Dose | Key Outcome (Time to Recovery) | Reference |
| Rhesus Monkey | 500 μg/kg | 2.5 mg/kg | Successful reversal | [1] |
| Dog | 0.6 mg/kg | 8 mg/kg | T4/T1 recovery to 0.9 in < 2 minutes (58.1 ± 67.8s) | [7] |
| Dog | 0.5 mg/kg | 4 mg/kg | Recovery time to TOF ratio ≥ 0.9 was 0.8 minutes | [8] |
| Dog | 0.76 mg/kg (cumulative) | 3.9 mg/kg | Recovery time to TOF ratio >90% was 1 minute | [9] |
| Cat | 0.6 mg/kg | 2 mg/kg | Time to T1/T0 = 90% was 519 seconds | [10] |
| Cat | 0.6 mg/kg | 4 mg/kg | Time to T1/T0 = 90% was 300 seconds | [10] |
| Cat | 0.6 mg/kg | 8 mg/kg | Time to T1/T0 = 90% was 256.8 seconds | [10] |
| Guinea Pig | N/A (steady-state 90% block) | 1 mg/kg | 90% recovery of twitch height within 1 minute | [11] |
Table 2: Reversal of Vecuronium-Induced Neuromuscular Blockade
| Animal Model | Vecuronium Dose | Sugammadex Dose | Key Outcome (Time to Recovery) | Reference |
| Dog | 0.1 mg/kg | 8 mg/kg | T4/T1 recovery to 0.9 in < 2 minutes (98.1 ± 70.3s) | [7] |
| Dog | N/A (maintained) | 1 mg/kg | Median recovery time of 3 minutes | [12] |
| Dog | N/A (maintained) | 4 mg/kg | Median recovery time of 2 minutes | [12] |
| Guinea Pig | N/A | 1 mg/kg | Rapid reversal observed | [1] |
Detailed Experimental Protocols
The following protocols are synthesized from multiple preclinical studies to provide a representative methodology for evaluating Sugammadex in vivo.
General Protocol for Efficacy Studies in a Canine Model
This protocol describes a typical experiment to assess the efficacy of Sugammadex in reversing NMBA-induced neuromuscular blockade in dogs.
4.1.1. Animals
-
Species: Beagle dogs[8] or other healthy adult dogs.[7][9][12]
-
Health Status: Healthy, ASA (American Society of Anesthesiologists) physical status I.
-
Housing: Housed in accordance with institutional animal care and use committee guidelines.
4.1.2. Anesthesia and Monitoring
-
Induction: Anesthesia is induced with an appropriate agent (e.g., propofol).
-
Maintenance: Anesthesia is maintained with an inhalant anesthetic such as isoflurane[7] or alfaxalone (B1662665) infusion.[8]
-
Ventilation: Animals are intubated and mechanically ventilated to maintain normocapnia.
-
Monitoring: Standard cardiovascular and respiratory parameters (heart rate, blood pressure, respiratory rate, end-tidal CO2) are continuously monitored. Body temperature is maintained.
-
Neuromuscular Monitoring: Neuromuscular function is assessed using acceleromyography of a suitable muscle (e.g., a limb muscle) following supramaximal stimulation of the corresponding nerve (e.g., peroneal nerve).[7][8] Train-of-four (TOF) stimulation is typically used, and the T4/T1 ratio or TOF count is recorded.[9][12]
4.1.3. Experimental Procedure
-
Baseline: After achieving a stable plane of anesthesia, baseline neuromuscular function (control TOF ratio) is recorded.
-
Induction of NMB: A bolus of rocuronium (e.g., 0.6 mg/kg IV) or vecuronium (e.g., 0.1 mg/kg IV) is administered to induce profound neuromuscular blockade (e.g., TOF count of 0).[7][8]
-
Reversal: At a predetermined level of blockade (e.g., reappearance of the first twitch in TOF monitoring, or a specific post-tetanic count), a single intravenous bolus of Sugammadex (e.g., 2, 4, or 8 mg/kg) is administered over a short period (e.g., 10 seconds).[8][12][13]
-
Data Collection: Neuromuscular function is continuously monitored until a TOF ratio of >0.9 is achieved.[7][9] The time from Sugammadex administration to this recovery point is recorded. Cardiovascular and respiratory parameters are recorded throughout the experiment.
Experimental Workflow for Efficacy Study
Protocol for Safety and Toxicity Studies
Safety and toxicity studies are essential to characterize the potential adverse effects of Sugammadex.
4.2.1. Acute Toxicity in Rodents
-
Animals: Male and female Sprague-Dawley rats.
-
Procedure: Increasing single intravenous doses of Sugammadex are administered. In some studies, high doses up to 96 mg/kg have been tested in both animals and humans.[14][15]
-
Observations: Animals are observed for clinical signs of toxicity, and histopathological examination of major organs may be performed. Studies have investigated effects on specific tissues, such as the testes in rats.[14]
4.2.2. Developmental and Reproductive Toxicity (DART) Studies
-
Models: Typically conducted in rats and rabbits.
-
Procedure: Sugammadex is administered during key periods of gestation.
-
Endpoints: Maternal health, pregnancy outcomes, and fetal development are assessed. Studies in pregnant rabbits have shown that high doses of Sugammadex may lead to low birth weight and incomplete ossification in progeny.[16]
4.2.3. Zebrafish Larvae Model for Teratogenicity
-
Model: Zebrafish embryos and larvae are used as a model for developmental toxicity.[17][18]
-
Procedure: Zebrafish embryos are exposed to various concentrations of Sugammadex.
-
Endpoints: Survival rates, heart formation, and other developmental malformations are observed. Studies have shown no significant cardiac toxicity or developmental malformations in zebrafish embryos exposed to Sugammadex.[17][18]
Discussion and Conclusion
In vivo animal studies have consistently demonstrated that Sugammadex is a fast-acting and effective agent for the reversal of neuromuscular blockade induced by steroidal NMBAs.[6][19] The reversal is dose-dependent, and Sugammadex is effective even in cases of profound blockade.[10][12] The mechanism of encapsulation is highly selective for steroidal NMBAs, and Sugammadex does not exhibit the cholinergic side effects associated with acetylcholinesterase inhibitors.[2][6]
Safety studies in various animal models have generally shown Sugammadex to be well-tolerated, although high doses in some species have raised concerns about potential developmental effects that warrant further investigation.[16] The protocols and data presented in these application notes provide a foundational understanding for researchers and professionals involved in the development and application of neuromuscular blocking and reversal agents. These preclinical findings have been instrumental in guiding the successful clinical application of Sugammadex in human patients.
References
- 1. Discovery, development, and clinical application of this compound, a selective relaxant binding agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. In vivo animal studies with sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of profound rocuronium or vecuronium-induced neuromuscular block with sugammadex in isoflurane-anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sugammadex for reversal of rocuronium-induced neuromuscular blockade during alfaxalone anesthesia in dogs [pubmed.ncbi.nlm.nih.gov]
- 9. Sugammadex for reversal of moderate-to-deep rocuronium block in a clinical setting: A retrospective report of 10 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Portico [access.portico.org]
- 12. Speed of reversal by sugammadex or neostigmine after vecuronium-induced neuromuscular block in dogs: Randomized clinical trial and pharmacological modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xenonhealth.com [xenonhealth.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Evaluation of the Toxicity of Sugammadex in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. [Pharmacology of sugammadex] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sugammadex Sodium in Cyclodextrin-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sugammadex sodium in studying cyclodextrin-drug interactions. Sugammadex, a modified gamma-cyclodextrin (B1674603), serves as a prime exemplar for investigating the principles of host-guest chemistry in a pharmaceutical context. Its high affinity and specificity for steroidal neuromuscular blocking agents (NMBAs) like rocuronium (B1662866) and vecuronium (B1682833) make it a valuable tool for understanding and quantifying molecular encapsulation.[1][2][3]
Introduction to Sugammadex and Its Mechanism of Action
Sugammadex is the first selective relaxant binding agent (SRBA).[4] Structurally, it is a modified gamma-cyclodextrin with a lipophilic core and a hydrophilic exterior.[5] This structure is specifically designed to encapsulate steroidal neuromuscular blocking agents, primarily rocuronium and vecuronium, with high affinity and specificity.[1][5] The encapsulation process forms a stable, water-soluble complex at a 1:1 ratio, effectively reducing the concentration of free NMBA in the plasma.[2][6] This prevents the NMBA from binding to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, leading to a rapid reversal of neuromuscular blockade.[5] The binding is facilitated by non-covalent interactions, including van der Waals forces and hydrophobic interactions.[1]
Types of Drug Interactions with Sugammadex
The interaction of other drugs with the Sugammadex-NMBA complex or with Sugammadex itself can be broadly categorized into two main types: displacement and capturing.[7][8]
-
Displacement Interaction: This occurs when a co-administered drug has a significant affinity for Sugammadex and displaces the NMBA from its binding site. This can lead to an increase in the free concentration of the NMBA, potentially resulting in the reoccurrence of neuromuscular blockade. Toremifene, flucloxacillin, and fusidic acid have been identified as drugs with the potential for displacement interactions.[7][9]
-
Capturing Interaction: This happens when Sugammadex encapsulates another co-administered drug, thereby reducing the plasma concentration of that drug and potentially decreasing its efficacy. A clinically relevant example is the interaction with hormonal contraceptives containing progestogens.[5][7]
Quantitative Data on Sugammadex-Drug Interactions
The binding affinity of Sugammadex for various drugs is a critical parameter in understanding and predicting potential drug interactions. Isothermal Titration Calorimetry (ITC) is a key technique used to determine these binding affinities, often expressed as the association constant (Kₐ) or association rate constant (kₐₛₛ).
| Drug | Drug Class | Association Constant (Kₐ or kₐₛₛ) (M⁻¹) | Technique |
| Rocuronium | Neuromuscular Blocking Agent | 1.79 x 10⁷ | ITC |
| Vecuronium | Neuromuscular Blocking Agent | 5.72 x 10⁶ | ITC |
| Pancuronium | Neuromuscular Blocking Agent | Lower affinity than rocuronium and vecuronium | General observation |
| Propranolol | Beta-blocker | 4.11 x 10³ - 4.22 x 10³ | ACE and Fluorimetry |
| Toremifene | Selective Estrogen Receptor Modulator | High affinity, potential for displacement | ITC screening |
| Flucloxacillin | Antibiotic | High affinity, potential for displacement | ITC screening |
| Fusidic acid | Antibiotic | High affinity, potential for displacement | ITC screening |
| Hydrocortisone | Corticosteroid | 5.48 x 10⁴ | ITC |
| Prednisolone | Corticosteroid | Data not available | ITC screening mentioned |
| Dexamethasone | Corticosteroid | < 1.00 x 10³ | ITC |
| Hormonal Contraceptives (Progestogens) | Steroid Hormone | Potential for capturing interaction | In vitro studies |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity
Objective: To quantify the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction between Sugammadex and a drug of interest.
Materials:
-
Isothermal Titration Calorimeter
-
This compound
-
Drug of interest
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Degassing apparatus
Protocol:
-
Sample Preparation:
-
Prepare a solution of the drug of interest (the titrand) at a known concentration in the chosen buffer. The concentration should be approximately 10-20 times the expected dissociation constant (Kd).
-
Prepare a solution of Sugammadex (the titrant) at a concentration 10-15 times higher than the drug concentration.
-
Ensure that both solutions are prepared in the exact same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions before use to prevent air bubbles from interfering with the measurements.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Set the stirring speed (e.g., 300-400 rpm).
-
Define the injection parameters: a series of small injections (e.g., 2-10 µL) of the Sugammadex solution into the drug solution in the sample cell. A typical experiment consists of 20-30 injections.
-
-
Data Acquisition:
-
Load the drug solution into the sample cell and the Sugammadex solution into the injection syringe.
-
Equilibrate the system thermally.
-
Initiate the titration experiment. The instrument will measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of Sugammadex to the drug.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This will yield the values for Kₐ, ΔH, and the stoichiometry of the interaction (n).
-
Affinity Capillary Electrophoresis (ACE) for Screening Interactions
Objective: To rapidly screen for and characterize the binding between Sugammadex and various drugs by observing changes in their electrophoretic mobility.
Materials:
-
Capillary Electrophoresis (CE) system with a suitable detector (e.g., UV-Vis)
-
Fused-silica capillaries
-
This compound
-
Drug of interest
-
Background electrolyte (BGE) solution (e.g., phosphate (B84403) buffer at a specific pH)
Protocol:
-
Capillary Conditioning:
-
Flush the new capillary sequentially with 1 M NaOH, deionized water, and the BGE.
-
Between runs, flush the capillary with the BGE to ensure reproducibility.
-
-
Sample and Buffer Preparation:
-
Prepare a stock solution of the drug of interest.
-
Prepare a series of BGE solutions containing increasing concentrations of Sugammadex.
-
The sample for injection is the drug of interest dissolved in a buffer without Sugammadex.
-
-
Electrophoresis:
-
Set the instrument parameters: voltage (e.g., 15-25 kV), temperature (e.g., 25°C), and detection wavelength appropriate for the drug.
-
Inject a small plug of the drug sample into the capillary filled with the BGE containing a specific concentration of Sugammadex.
-
Apply the voltage and record the electropherogram.
-
Repeat the process for each BGE containing a different concentration of Sugammadex.
-
-
Data Analysis:
-
Measure the migration time of the drug peak in each electropherogram.
-
Calculate the effective electrophoretic mobility of the drug at each Sugammadex concentration.
-
Plot the change in the drug's mobility as a function of the Sugammadex concentration.
-
The binding constant (Kₐ) can be determined by fitting the data to a non-linear regression model that describes the mobility shift upon complexation.
-
Visualizations
Caption: Mechanism of Sugammadex action.
Caption: Types of Sugammadex drug interactions.
References
- 1. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Repeat dosing of rocuronium-sugammadex: unpredictable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pulmonarychronicles.com [pulmonarychronicles.com]
- 8. youtube.com [youtube.com]
- 9. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for RP-HPLC Analysis of Sugammadex Sodium
These application notes provide detailed methodologies for the quantitative analysis of Sugammadex sodium in bulk drug substance and pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methods described are suitable for assay determination, impurity profiling, and stability testing.
Introduction
This compound is a modified gamma-cyclodextrin (B1674603) used to reverse neuromuscular blockade induced by rocuronium (B1662866) or vecuronium.[1] Its unique chemical structure, a large, highly water-soluble molecule, presents challenges for traditional reversed-phase chromatography. The methods outlined below are designed to provide sensitive, specific, and robust analyses for this compound and its related substances.
Method 1: Isocratic RP-HPLC for Assay Determination
This method is a simple, rapid, and reliable isocratic RP-HPLC procedure suitable for the routine quality control and assay of this compound in bulk and simulated mixtures.[2][3]
Experimental Protocol
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Double Distilled Water (20:80 v/v)[2][3]
-
Injection Volume: 20 µL[2]
-
Column Temperature: Ambient
-
Run Time: 10 minutes[2]
-
Diluent: Water[2]
Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.[2]
-
Add a suitable amount of water to dissolve the standard.
-
Make up the volume to 10 mL with water and mix well.[2]
-
Further dilute 1 mL of this solution into a 10 mL volumetric flask with water to obtain a working standard solution.[2]
Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Follow the same dissolution and dilution steps as for the standard stock solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the standard solution and then the sample solution.
-
Record the chromatograms and measure the peak area for Sugammadex.
-
The retention time for Sugammadex is expected to be approximately 3.39 minutes.[2][3]
Method 2: Gradient RP-HPLC for Related Substances and Stability-Indicating Analysis
This stability-indicating gradient RP-HPLC method is designed for the determination of process-related impurities and degradation products in this compound drug substance.[4][5][6][7]
Experimental Protocol
Chromatographic Conditions:
-
Column: Hypersil Gold C18 (250 mm x 4.6 mm, 3 µm) or equivalent[4][6][7]
-
Mobile Phase B: Acetonitrile and Methanol mixture[4][6][7] (Note: A specific ratio of Acetonitrile:Methanol can be optimized, for example, a mixture of Orthophosphoric acid and Acetonitrile (10:90 v/v) has also been used as mobile phase B[5])
-
Column Temperature: 55°C[5]
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 30 | 78 | 22 |
| 40 | 70 | 30 |
| 60 | 50 | 50 |
| 62 | 80 | 20 |
| 70 | 80 | 20 |
(This is an exemplary gradient program based on literature; it may need to be adjusted based on the specific column and instrument used.[5])
Preparation of Solutions:
-
Diluent: Water
-
Standard Solution: Dissolve an accurately weighed quantity of this compound reference standard in diluent to obtain a known concentration (e.g., 0.2 mg/mL).[5]
-
Sample Solution: Prepare a sample solution of this compound in diluent at a concentration of approximately 2.5 mg/mL for the determination of related substances.[5]
-
System Suitability Solution: A solution containing this compound and known impurities is used to verify the resolution and performance of the system.[5]
Procedure:
-
Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate.
-
Perform system suitability tests to ensure the system is performing adequately. Key parameters include resolution between Sugammadex and its impurities, theoretical plates, and tailing factor.[5]
-
Inject the blank, followed by the standard and sample solutions.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.
Data Summary
The following table summarizes the quantitative data from the described RP-HPLC methods for this compound analysis.
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | C18 (250 x 4.6 mm, 5µm)[2][3] | Hypersil Gold C18 (250 x 4.6 mm, 3µm)[4][6][7] |
| Mobile Phase | Acetonitrile:Water (20:80)[2][3] | A: 0.1% H3PO4 in Water, B: ACN:MeOH[4][6][7] |
| Flow Rate | 0.5 mL/min[2][3] | 1.0 mL/min[4][6][7] |
| Detection | 210 nm[2][3] | 205 nm[4][5][6][7] |
| Retention Time | ~3.39 min[2][3] | ~18 min[5] |
| Linearity Range | 50 - 250 µg/mL[2][3] | Not explicitly stated, but validated. |
| Correlation Coefficient (r²) | > 0.999[8] | > 0.996[4][7] |
| Precision (%RSD) | 0.63%[2][3] | 0.25%[4][7] |
| Accuracy (% Recovery) | 99.04% - 99.84%[2][3] | 89.5% - 104.6%[4][7] |
| LOD | 0.19 µg/mL[2] | 0.017%[4][7] |
| LOQ | 0.57 µg/mL[2] | 0.050%[4][7] |
Visualizations
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in this compound Drug Substance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in this compound Drug Substance | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols: Utilizing Sugammadex for the Study of Rocuronium-Induced Neuroscular Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sugammadex, a modified γ-cyclodextrin, represents a significant advancement in neuromuscular pharmacology, acting as a selective relaxant binding agent for the rapid and predictable reversal of neuromuscular blockade (NMB) induced by the aminosteroid (B1218566) agents rocuronium (B1662866) and vecuronium.[1][2][3] Its unique mechanism of action, which involves the encapsulation of the neuromuscular blocking agent, offers a distinct advantage over traditional reversal agents like neostigmine, which indirectly increase the amount of acetylcholine (B1216132) at the neuromuscular junction.[1][4] This document provides detailed application notes and protocols for researchers studying rocuronium-induced neuromuscular blockade using Sugammadex, summarizing key data and outlining experimental methodologies.
Mechanism of Action
Sugammadex is a modified γ-cyclodextrin with a lipophilic core and a hydrophilic periphery.[5] This structure allows it to encapsulate the steroidal rocuronium molecule with a high affinity in a 1:1 ratio.[2][6][7] This encapsulation renders the rocuronium inactive and unable to bind to the nicotinic acetylcholine receptors at the neuromuscular junction.[5] The formation of the Sugammadex-rocuronium complex in the plasma creates a concentration gradient, drawing rocuronium away from the neuromuscular junction and back into the plasma, leading to a rapid reversal of the neuromuscular blockade.[7] The complex is then excreted unchanged in the urine.[2]
Caption: Sugammadex encapsulates rocuronium in plasma, reversing the neuromuscular block.
Quantitative Data Summary
The efficacy of Sugammadex in reversing rocuronium-induced neuromuscular blockade is dose-dependent and significantly faster than conventional reversal with neostigmine. The following tables summarize key quantitative data from various studies.
Table 1: Sugammadex Dose Recommendations for Rocuronium Reversal
| Depth of Neuromuscular Blockade | Monitoring Criteria | Recommended Sugammadex Dose |
| Moderate Blockade | Reappearance of the second twitch (T2) in Train-of-Four (TOF) stimulation | 2 mg/kg[8][9] |
| Deep Blockade | 1 to 2 post-tetanic counts (PTC) and no response to TOF stimulation | 4 mg/kg[8][9][10] |
| Immediate Reversal | 3 minutes after a single dose of 1.2 mg/kg rocuronium | 16 mg/kg[4][8][9] |
Table 2: Comparative Recovery Times (Sugammadex vs. Neostigmine)
| Level of Blockade | Drug and Dose | Geometric Mean Time to TOF Ratio 0.9 (minutes) |
| Moderate (at T2) | Sugammadex 2.0 mg/kg | 1.9[11] |
| Neostigmine | 10.6[11] | |
| Deep (at 1-2 PTC) | Sugammadex 4.0 mg/kg | 2.2[11] |
| Neostigmine | 19.0[11] | |
| Profound | Sugammadex 4.0 mg/kg | 2.9[12] |
| Neostigmine | 50.4[12] |
Table 3: Dose-Response Relationship of Sugammadex for Rocuronium Reversal
| Sugammadex Dose (mg/kg) | Mean Time to TOF Ratio ≥ 0.9 (minutes) | Percentage of Patients Recovered |
| 0.5 | 6.8 ± 4.1 | 70%[13] |
| 1.0 | 4.4 ± 2.3 | 100%[13] |
| 2.0 | 2.6 ± 1.6 | 100%[13] |
Experimental Protocols
The following are generalized protocols for in vivo studies of rocuronium-induced neuromuscular blockade and its reversal by Sugammadex. These should be adapted based on the specific research question and animal model.
Protocol 1: Induction and Reversal of Moderate Neuromuscular Blockade
Objective: To evaluate the efficacy of Sugammadex in reversing a moderate level of rocuronium-induced neuromuscular blockade.
Materials:
-
Rocuronium bromide solution
-
Sugammadex sodium solution
-
Anesthetic agents (e.g., propofol, isoflurane)
-
Neuromuscular transmission monitoring equipment (e.g., acceleromyography with a train-of-four stimulus pattern)
-
Intravenous access supplies
Procedure:
-
Anesthesia Induction: Anesthetize the subject according to the approved animal care and use protocol.
-
Neuromuscular Monitoring: Place stimulating electrodes over a peripheral nerve (e.g., ulnar nerve) and a sensor to measure the evoked muscle response (e.g., adductor pollicis muscle).
-
Baseline Measurement: Obtain a stable baseline train-of-four (TOF) response before administering any neuromuscular blocking agent.
-
Rocuronium Administration: Administer an initial bolus dose of rocuronium (e.g., 0.6 mg/kg) intravenously.[12] Maintenance doses (e.g., 0.15 mg/kg) can be given as required to maintain the desired level of blockade.[12]
-
Monitoring of Blockade: Continuously monitor the TOF ratio. Allow the neuromuscular blockade to spontaneously recover to the reappearance of the second twitch (T2).
-
Sugammadex Administration: Once T2 is observed, administer Sugammadex 2 mg/kg intravenously.[8][9]
-
Recovery Monitoring: Record the time from Sugammadex administration to the recovery of the TOF ratio to ≥ 0.9.[11]
Caption: Workflow for reversal of moderate rocuronium-induced neuromuscular blockade.
Protocol 2: Induction and Reversal of Deep Neuromuscular Blockade
Objective: To assess the efficacy of Sugammadex in reversing a deep level of rocuronium-induced neuromuscular blockade.
Materials: Same as Protocol 1.
Procedure:
-
Anesthesia and Monitoring Setup: Follow steps 1-3 from Protocol 1.
-
Rocuronium Administration: Administer rocuronium (e.g., 0.6 mg/kg IV, with maintenance doses as needed) to achieve a deep level of blockade.[12]
-
Monitoring of Deep Blockade: Monitor the neuromuscular function using post-tetanic count (PTC) stimulation. The target level of deep blockade is typically 1-2 PTCs.[11]
-
Sugammadex Administration: At the target deep blockade level (1-2 PTCs), administer Sugammadex 4 mg/kg intravenously.[8][11]
-
Recovery Monitoring: Record the time from Sugammadex administration to the recovery of the TOF ratio to ≥ 0.9.[11]
Caption: Workflow for reversal of deep rocuronium-induced neuromuscular blockade.
Safety and Other Considerations
-
Re-initiation of Blockade: If neuromuscular blockade is required again after the administration of Sugammadex, the dose of rocuronium needed may be higher, and the onset may be delayed.[1] It is recommended to wait a specific period before re-administering rocuronium, depending on the initial Sugammadex dose.[1]
-
Coagulation: In some in vitro and in vivo studies, Sugammadex has been shown to transiently prolong the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).[1] However, this has not been associated with an increased risk of bleeding.[1]
-
Drug Interactions: The encapsulation mechanism of Sugammadex could potentially interact with other drugs. It is important to consider the potential for displacement of rocuronium from the Sugammadex complex or the encapsulation of other medications.
-
Hypersensitivity: Although rare, hypersensitivity reactions to Sugammadex have been reported.[4]
Conclusion
Sugammadex offers a powerful and precise tool for researchers studying rocuronium-induced neuromuscular blockade. Its rapid and reliable reversal of even deep levels of blockade allows for greater control in experimental designs and can enhance the safety of animal studies. The protocols and data presented in these application notes provide a foundation for the effective use of Sugammadex in a research setting.
References
- 1. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sugammadex - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. resources.wfsahq.org [resources.wfsahq.org]
- 8. apsf.org [apsf.org]
- 9. Sugammadex Efficacy and Dosing for Rocuronium Reversal Outside of Perioperative Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Sugammadex efficacy for reversal of rocuronium- and vecuronium-induced neuromuscular blockade: A pooled analysis of 26 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Sugammadex Studies in Pediatric Populations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and protocols for conducting clinical studies of Sugammadex in pediatric populations. The following sections detail the mechanism of action, experimental workflows, and key protocols for efficacy, safety, and pharmacokinetic/pharmacodynamic assessments.
Mechanism of Action: Encapsulation of Rocuronium (B1662866)
Sugammadex is a modified gamma-cyclodextrin (B1674603) designed to encapsulate steroidal neuromuscular blocking agents (NMBAs), primarily rocuronium and vecuronium.[1][2] Its unique mechanism of action does not involve interaction with the cholinergic system, unlike traditional reversal agents such as neostigmine.[3] The core of the Sugammadex molecule is lipophilic, allowing it to trap the hydrophobic steroid backbone of the NMBA.[1][2] The periphery is hydrophilic, rendering the resulting complex water-soluble and readily excretable in the urine.[2] This encapsulation leads to a rapid decrease in the plasma concentration of free NMBA, creating a concentration gradient that draws the NMBA away from the neuromuscular junction, thereby restoring neuromuscular function.[4]
References
Application Notes and Protocols for the Quantification of Sugammadex in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Sugammadex (B611050) in various biological matrices, including plasma, urine, and dialysate. The protocols are based on validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.
Mechanism of Action: Encapsulation
Sugammadex is a modified γ-cyclodextrin designed to encapsulate steroidal neuromuscular blocking agents (NMBAs) such as rocuronium (B1662866) and vecuronium.[1] Its lipophilic core and hydrophilic periphery allow it to form a stable 1:1 complex with the NMBA in the plasma.[2][3] This encapsulation prevents the NMBA from binding to nicotinic receptors at the neuromuscular junction, leading to a rapid reversal of neuromuscular blockade.[4][5]
References
Application Notes and Protocols for Sugammadex Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sugammadex (B611050) administration protocols for preclinical research, focusing on its use for the reversal of neuromuscular blockade induced by aminosteroid (B1218566) agents such as rocuronium (B1662866) and vecuronium (B1682833). The following sections detail the mechanism of action, experimental protocols, and quantitative data derived from preclinical studies in various animal models.
Mechanism of Action
Sugammadex is a modified gamma-cyclodextrin (B1674603) designed to encapsulate and inactivate steroidal neuromuscular blocking agents (NMBAs).[1][2] Its unique mechanism of action involves the formation of a highly stable, water-soluble, 1:1 guest-host complex with the target NMBA in the plasma.[1] This encapsulation prevents the NMBA from binding to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, leading to a rapid and effective reversal of muscle paralysis.[2] The Sugammadex-NMBA complex is then eliminated from the body, primarily through renal excretion.[3]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data on the efficacy of Sugammadex in reversing rocuronium- and vecuronium-induced neuromuscular blockade in various animal models.
Table 1: Reversal of Rocuronium-Induced Neuromuscular Blockade
| Animal Model | Anesthesia | Rocuronium Dose (mg/kg) | Sugammadex Dose (mg/kg) | Mean Reversal Time (T₄/T₁ ratio ≥ 0.9) | Reference |
| Dog (Beagle) | Isoflurane | 0.6 | 8 | 58.1 ± 67.8 seconds | [2][4] |
| Dog (Beagle) | Alfaxalone (B1662665) | 0.5 | 4 | 0.8 minutes | [5] |
| Cat | Sevoflurane | 0.6 | 2 | 519 seconds | [6] |
| Cat | Sevoflurane | 0.6 | 4 | 300 seconds | [6] |
| Cat | Sevoflurane | 0.6 | 8 | 256.8 seconds | [6] |
Table 2: Reversal of Vecuronium-Induced Neuromuscular Blockade
| Animal Model | Anesthesia | Vecuronium Dose (mg/kg) | Sugammadex Dose (mg/kg) | Mean Reversal Time (T₄/T₁ ratio ≥ 0.9) | Reference |
| Dog (Beagle) | Isoflurane | 0.1 | 8 | 98.1 ± 70.3 seconds | [2][4] |
| Dog (Various Breeds) | Not Specified | Maintained | 1 | 3 minutes (range: 2-14) | [7] |
| Dog (Various Breeds) | Not Specified | Maintained | 4 | 2 minutes (range: 1-5) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Sugammadex administration in preclinical research.
General Protocol for Reversal of Neuromuscular Blockade in Dogs
This protocol is adapted from studies investigating the reversal of rocuronium- or vecuronium-induced neuromuscular blockade in dogs.[2][4][5]
Materials:
-
Anesthetic agent (e.g., isoflurane, alfaxalone)
-
Neuromuscular blocking agent (rocuronium or vecuronium)
-
Sugammadex
-
Intravenous (IV) catheters and infusion supplies
-
Neuromuscular transmission monitor with acceleromyography
-
Stimulating electrodes
-
Physiological monitoring equipment (ECG, blood pressure, temperature)
Procedure:
-
Anesthetize the dog using a standardized protocol and maintain anesthesia with an inhalant or injectable agent.
-
Place an IV catheter for drug administration and fluid support.
-
Position the stimulating electrodes over the peroneal nerve to elicit a response from the corresponding muscle group.
-
Attach the acceleromyography transducer to monitor the train-of-four (TOF) ratio.
-
After achieving a stable plane of anesthesia, record baseline neuromuscular function.
-
Administer the neuromuscular blocking agent (e.g., 0.6 mg/kg rocuronium or 0.1 mg/kg vecuronium IV).
-
Monitor the TOF ratio until a profound blockade is achieved (e.g., TOF count of 0).
-
At a predetermined time or level of blockade, administer Sugammadex intravenously (e.g., 4 or 8 mg/kg).
-
Continuously monitor the TOF ratio and record the time to recovery to a T₄/T₁ ratio of ≥ 0.9.
-
Monitor cardiovascular and respiratory parameters throughout the procedure.
Protocol for Dose-Response Evaluation in Cats
This protocol is based on a study evaluating the dose-dependent effects of Sugammadex in cats.[6]
Materials:
-
Sevoflurane for anesthesia
-
Rocuronium (0.6 mg/kg)
-
Sugammadex (2, 4, and 8 mg/kg)
-
Standard surgical and monitoring equipment as described in Protocol 3.1.
Procedure:
-
Anesthetize healthy adult cats with sevoflurane.
-
Instrument the animals for IV access and neuromuscular monitoring as previously described.
-
After establishing a stable anesthetic state, record baseline neuromuscular parameters.
-
Administer a 0.6 mg/kg IV bolus of rocuronium to induce profound neuromuscular blockade.
-
Once profound blockade is confirmed, randomly assign cats to receive one of three doses of Sugammadex (2, 4, or 8 mg/kg) intravenously.
-
Record the time from Sugammadex administration to the recovery of the T₁/T₀ ratio to 90% and the T₄/T₁ ratio to ≥ 0.9.
-
Monitor for any adverse effects and maintain physiological stability throughout the experiment.
Protocol for Investigating Renal Effects in Rats
This protocol is adapted from a study assessing the histopathological effects of Sugammadex on rat kidneys.[3]
Materials:
-
Sprague-Dawley rats
-
Rocuronium (1 mg/kg)
-
Sugammadex (16 and 96 mg/kg)
-
Physiological saline (control)
-
Ventilator for small animals
-
Blood collection supplies
-
Histopathology equipment and reagents
Procedure:
-
Divide rats into experimental groups: control (saline), rocuronium alone, Sugammadex alone (16 and 96 mg/kg), and rocuronium plus Sugammadex (1 mg/kg rocuronium + 16 or 96 mg/kg Sugammadex).
-
Administer the assigned treatment intravenously.
-
For rats receiving rocuronium, provide mechanical ventilation until the return of spontaneous breathing.
-
Monitor the animals for a specified period (e.g., 72 hours).
-
At the end of the observation period, collect blood samples via the tail vein to measure urea, creatinine, and electrolyte levels.
-
Euthanize the rats and excise the kidneys for histopathological examination.
-
Process kidney tissues and examine for any pathological changes, such as glomerular vacuolation, tubular dilatation, and inflammatory cell infiltration.
Safety and Tolerability
Preclinical studies in various animal models, including rats, dogs, and cats, have generally demonstrated a good safety profile for Sugammadex.[3][6][8] It does not exhibit the cholinergic side effects associated with acetylcholinesterase inhibitors, the traditional reversal agents.[1] However, one study in rats noted marginal histopathological changes in the kidneys at high doses of Sugammadex when administered with rocuronium, although renal function markers were not significantly altered.[3] Researchers should consider appropriate dose selection and monitor renal function in long-term or high-dose preclinical studies.
References
- 1. Preclinical pharmacology of sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of profound rocuronium or vecuronium-induced neuromuscular block with sugammadex in isoflurane-anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of rocuronium-induced neuromuscular block with sugammadex and resulting histopathological effects in rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sugammadex for reversal of rocuronium-induced neuromuscular blockade during alfaxalone anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Speed of reversal by sugammadex or neostigmine after vecuronium-induced neuromuscular block in dogs: Randomized clinical trial and pharmacological modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo animal studies with sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Sugammadex in Reversing Deep Neuromuscular Blockade
Introduction
Sugammadex (B611050) is a groundbreaking agent used to reverse neuromuscular blockade (NMB) induced by the aminosteroidal, non-depolarizing muscle relaxants rocuronium (B1662866) and vecuronium (B1682833).[1][2] Structurally, it is a modified gamma-cyclodextrin (B1674603) designed to encapsulate these specific neuromuscular blocking agents (NMBAs), offering a novel mechanism of action that sets it apart from traditional reversal agents like acetylcholinesterase inhibitors (e.g., neostigmine).[1][3][4] This unique mechanism allows for the rapid and predictable reversal of any depth of neuromuscular blockade, a significant advantage in clinical and research settings.[1][5] Deep neuromuscular blockade, characterized by a post-tetanic count (PTC) of 1-2 responses with no response to train-of-four (TOF) stimulation, has traditionally been challenging to reverse predictably.[6][7] Sugammadex addresses this clinical need, enhancing safety by reducing the risk of residual postoperative paralysis and its associated pulmonary complications.[1][7]
Mechanism of Action
Unlike acetylcholinesterase inhibitors which increase the amount of acetylcholine (B1216132) at the neuromuscular junction to compete with the blocking agent, Sugammadex works directly on the NMBA.[3] Its mechanism involves the following key steps:
-
Encapsulation: After intravenous administration, Sugammadex, with its lipophilic core and hydrophilic exterior, encapsulates free rocuronium or vecuronium molecules in the plasma, forming a very stable, water-soluble 1:1 complex.[4][6][8]
-
Concentration Gradient: This rapid binding significantly reduces the plasma concentration of free NMBA.[1]
-
Reversal of Blockade: The resulting concentration gradient facilitates the movement of NMBA molecules from the nicotinic receptors at the neuromuscular junction back into the plasma, where they are subsequently encapsulated by free Sugammadex molecules.[1][4]
This process leads to a swift and complete restoration of neuromuscular function, independent of the depth of the blockade.[3] Because Sugammadex does not interact with the cholinergic system, it is devoid of the muscarinic side effects associated with neostigmine, such as bradycardia or increased salivation, and does not require the co-administration of an anticholinergic agent.[1][3][4]
Quantitative Data
The efficacy of Sugammadex in reversing deep neuromuscular blockade is dose-dependent. The following tables summarize key quantitative data from various clinical studies.
Table 1: Dose-Response of Sugammadex for Reversal of Deep Rocuronium-Induced Blockade (at PTC 1-2)
| Sugammadex Dose (mg/kg) | Mean Time to Recovery (TOF Ratio ≥ 0.9) | Range of Recovery Time | Reference |
| 2.0 | Variable (1.8 - 15.2 min) | - | [9] |
| 4.0 | ~3 - 4 min | - | [6] |
| 8.0 | 1.2 min | 0.8 - 2.1 min | [9] |
| 16.0 (Immediate Reversal) | ~4 min (for T1 twitch ≥ 10%) | - | [6] |
Recovery was defined as the time from Sugammadex administration to the recovery of the train-of-four (TOF) ratio to 0.9 or greater.
Table 2: Comparison of Sugammadex and Neostigmine for Neuromuscular Blockade Reversal in Adults
| Reversal Agent | Depth of Blockade | Mean Time to Recovery (TOF Ratio ≥ 0.9) | Reference |
| Sugammadex (2.0 mg/kg) | Moderate (Reappearance of T2) | 1.5 min | [10] |
| Neostigmine (0.04-0.05 mg/kg) | Moderate (Reappearance of T2) | 18.6 min | [10] |
| Sugammadex (4.0 mg/kg) | Deep (PTC 1-2) | 2.7 - 5.6 min | [11] |
| Neostigmine | Deep (PTC 1-2) | Not recommended; may take up to 48 min | [6] |
T2: Second twitch in a train-of-four stimulation. PTC: Post-Tetanic Count.
Protocols for Studying Sugammadex Reversal
This section outlines a generalized protocol for a clinical trial designed to evaluate the efficacy and safety of Sugammadex in reversing deep neuromuscular blockade.
1. Study Objective
-
Primary Objective: To determine the time to recovery of neuromuscular function (defined as a TOF ratio ≥ 0.9) after administration of Sugammadex 4.0 mg/kg for deep rocuronium-induced neuromuscular blockade.
-
Secondary Objectives: To evaluate the dose-response relationship of Sugammadex, compare its efficacy and safety profile against neostigmine, and record the incidence of any adverse events, including recurrence of blockade.[12]
2. Study Design
-
A Phase II/III, randomized, open-label or double-blind, active-controlled, multicenter study.[9][13]
-
Participants are randomized to receive a specific dose of Sugammadex or the active comparator (e.g., neostigmine).
3. Participant Selection
-
Inclusion Criteria: Adult patients (e.g., 18-65 years), ASA physical status I-III, scheduled for a surgical procedure requiring general anesthesia and neuromuscular blockade.
-
Exclusion Criteria: Known allergy to study medications, significant renal or hepatic impairment, neuromuscular disorders, pregnancy or lactation.[14]
4. Anesthesia and Neuromuscular Blockade Protocol
-
Anesthesia Induction: Anesthesia is induced with an intravenous agent such as propofol (B549288).[9][13]
-
Anesthesia Maintenance: Anesthesia is maintained with an inhalation agent (e.g., sevoflurane) or total intravenous anesthesia (e.g., propofol infusion).[9][13]
-
NMB Induction: A single bolus dose of rocuronium (e.g., 0.6 - 1.2 mg/kg) is administered to facilitate tracheal intubation.[9]
-
NMB Maintenance: Maintenance doses of rocuronium (e.g., 0.1-0.2 mg/kg) are administered as needed to maintain a deep level of neuromuscular blockade (e.g., a post-tetanic count of 1-2).[13]
5. Neuromuscular Monitoring
-
Neuromuscular function is monitored continuously at the adductor pollicis muscle using an acceleromyograph (e.g., TOF-Watch SX).[9]
-
Monitoring begins before the administration of any neuromuscular blocking agent to establish a baseline.
-
A train-of-four (TOF) stimulus is applied, and the T4/T1 ratio is recorded. Deep blockade is confirmed by the absence of response to TOF stimulation and a post-tetanic count (PTC) of 1-2.[6][9]
6. Reversal Protocol
-
At the end of the surgical procedure, once the desired level of deep blockade (PTC 1-2) is confirmed, participants are randomized to receive the study drug.
-
Sugammadex Group: A single intravenous bolus of Sugammadex (e.g., 4.0 mg/kg actual body weight) is administered.[11]
-
Comparator Group (if applicable): Neostigmine (e.g., 50 mcg/kg) with an anticholinergic (e.g., glycopyrrolate (B1671915) 10 mcg/kg) is administered, typically after evidence of some spontaneous recovery (e.g., reappearance of the second twitch, T2).[10]
7. Efficacy and Safety Assessment
-
Primary Efficacy Endpoint: The time from the start of study drug administration to the recovery of the TOF ratio to ≥ 0.9.[5][9]
-
Secondary Efficacy Endpoints: Time to recovery of TOF ratio to 0.7 and 0.8.
-
Safety Monitoring: All patients are monitored for adverse events such as bradycardia, hypersensitivity reactions, and anaphylaxis.[8] Continuous neuromuscular monitoring is performed in the post-anesthesia care unit (PACU) for a defined period (e.g., 2 hours) to detect any signs of recurrent blockade.[11][15]
Visualizations
Caption: Mechanism of Action of Sugammadex.
Caption: Experimental Workflow for a Sugammadex Clinical Trial.
Caption: Dosing Guide for Sugammadex Based on Blockade Depth.
References
- 1. Sugammadex: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Sugammadex Sodium? [synapse.patsnap.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. Sugammadex versus Neostigmine for Reversal of Neuromuscular Blockade in Adults and Children: A Systematic Review and Meta-analysis of Randomized Controlled Trials [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. A randomized, dose-finding, phase II study of the selective relaxant binding drug, Sugammadex, capable of safely reversing profound rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sugammadex vs Neostigmine, a Comparison in Reversing Neuromuscular Blockade: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of sugammadex in the reversal of deep neuromuscular blockade induced by rocuronium in patients with end-stage renal disease: A comparative prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. A randomized, dose-response study of sugammadex given for the reversal of deep rocuronium- or vecuronium-induced neuromuscular blockade under sevoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversing rocuronium-induced neuromuscular block by sugammadex: New safety horizon for Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Sugammadex Sodium Experimental Use: Technical Support Center
Here is the Technical Support Center for optimizing Sugammadex (B611050) sodium dosage in research models.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the effective use of Sugammadex sodium in research models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Sugammadex is a modified gamma-cyclodextrin (B1674603) that acts as a selective relaxant binding agent.[1] Its primary mechanism involves the encapsulation of steroidal, non-depolarizing neuromuscular blocking agents (NMBAs), such as rocuronium (B1662866) and vecuronium, in the plasma.[2][3] This forms a stable, water-soluble guest-host complex at a 1:1 ratio, rendering the NMBA inactive and unable to bind to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.[1][4] This action creates a concentration gradient, drawing more NMBA molecules from the neuromuscular junction into the plasma to be encapsulated, leading to a rapid reversal of neuromuscular blockade.[5][6]
Q2: Which neuromuscular blocking agents can Sugammadex reverse?
A2: Sugammadex is highly specific for steroidal NMBAs. It has the highest affinity for rocuronium, followed by vecuronium, and a much lower affinity for pancuronium.[1][5] It is ineffective against non-steroidal, benzylisoquinolinium-based NMBAs like cisatracurium (B1209417) or depolarizing agents like succinylcholine.[1]
Q3: What are the general recommended doses for research?
A3: The dose of Sugammadex is dependent on the depth of the neuromuscular blockade. For a moderate blockade (reappearance of the second twitch, T2, in a train-of-four stimulation), a dose of 2 mg/kg is typically recommended.[3][7][8] For a deep blockade (1-2 post-tetanic counts), a dose of 4 mg/kg is recommended.[3][7][8] Immediate reversal after NMBA administration may require doses as high as 16 mg/kg.[3]
Q4: Are there special dosing considerations for obese research models?
A4: Yes. While manufacturer recommendations often suggest dosing based on actual body weight (ABW), research indicates that this may lead to overdosing.[8][9] Studies in obese models and patients have explored dosing based on ideal body weight (IBW) or corrected body weight (CBW), with some studies finding that IBW or CBW calculations can be effective and more economical without compromising safety.[10][11] For deep neuromuscular blockade in morbidly obese patients, a dose of 4 mg/kg calculated using CBW has been shown to be as effective as a dose based on TBW.[11]
Section 2: Troubleshooting Guide
Q1: My model is showing incomplete reversal or slow recovery after Sugammadex administration. What are the potential causes?
A1: This is a common issue that can stem from several factors:
-
Underdosing: This is the most frequent cause. The administered dose of Sugammadex may be insufficient for the level of neuromuscular blockade. Ensure dosing is based on accurate body weight and the correct depth of blockade (moderate vs. deep).[7][8]
-
Recurarization/Redistribution: This phenomenon can occur when an initial dose of Sugammadex clears the NMBA from the central compartment (plasma), but is insufficient to bind the NMBA that subsequently redistributes from peripheral tissues back into the plasma.[12] This is more likely with lower or intermediate doses.[13][14]
-
Incorrect Assessment of Blockade: The depth of blockade might have been deeper than initially assessed, requiring a higher dose of Sugammadex for full reversal. The use of quantitative neuromuscular monitoring is crucial.[15]
Q2: I've observed transient bradycardia in my animal model after administering Sugammadex. Is this a known side effect?
A2: Yes, bradycardia has been reported as a side effect of Sugammadex.[16][17] While the exact mechanism is unknown, it is a recognized adverse effect. It is recommended to have agents like atropine (B194438) readily available to manage marked bradycardia should it occur during an experiment.[16]
Q3: My coagulation assays (aPTT, PT) are showing prolonged times after Sugammadex administration. Is this expected?
A3: Sugammadex can prolong activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) in a dose-dependent manner.[16] Studies in healthy volunteers receiving 4 to 16 mg/kg of Sugammadex showed up to a 25% prolongation in these times, lasting for about an hour.[16] However, this laboratory finding has not been consistently associated with an increased risk of bleeding in clinical practice.[16][17] Researchers should be aware of this potential in vitro artifact, especially when co-administering anticoagulants.[16]
Q4: Can I re-establish a neuromuscular blockade after reversing with Sugammadex?
A4: Re-establishing a blockade with a steroidal agent like rocuronium after Sugammadex administration is difficult because the free Sugammadex in the plasma will immediately encapsulate the newly administered NMBA.[1] The dose of rocuronium required would be unpredictable and the onset delayed.[16] If re-paralysis is necessary, it is recommended to use a non-steroidal, benzylisoquinolinium NMBA (e.g., cisatracurium) or a depolarizing agent (succinylcholine), as Sugammadex does not bind to them.[1][5]
Section 3: Experimental Protocols
Key Experiment: In Vivo Assessment of Neuromuscular Blockade Reversal
This protocol describes a standard method for inducing and reversing neuromuscular blockade in an anesthetized rodent model, using Train-of-Four (TOF) stimulation for monitoring.
1. Animal Preparation:
- Anesthetize the animal subject (e.g., rat) using an appropriate anesthetic agent (e.g., isoflurane, sevoflurane).[13]
- Place the animal on a heating pad to maintain normothermia.
- Establish intravenous (IV) access via a tail vein or other suitable vessel for drug administration.
- Intubate and mechanically ventilate the animal to maintain stable end-tidal CO2.
2. Neuromuscular Monitoring Setup:
- Isolate the sciatic nerve for stimulation and the tibialis anterior muscle for recording twitch response.[4]
- Place two stimulating needle electrodes along the path of the sciatic nerve.
- Attach a force-displacement transducer to the foot to measure the isometric contraction of the tibialis anterior muscle.
- Connect the stimulating electrodes and the transducer to a data acquisition system capable of delivering TOF stimulation (a sequence of four supramaximal stimuli at 2 Hz) and recording the response.[13]
3. Experimental Procedure:
- Baseline: After ensuring a stable plane of anesthesia, record baseline twitch height (T1) and the TOF ratio (T4/T1).
- Induction of Blockade: Administer a bolus IV dose of rocuronium (e.g., 0.6 mg/kg).[13]
- Monitoring of Blockade: Continuously monitor the neuromuscular function using TOF stimulation every 15 seconds.[9] Allow the blockade to develop to the desired depth (e.g., deep blockade, defined as the disappearance of all four twitches and a post-tetanic count of 1-2).[7]
- Reversal: Once the target level of blockade is achieved and stable, administer the calculated IV dose of Sugammadex (e.g., 4 mg/kg for deep block).[13]
- Data Collection: Record the time from Sugammadex administration to the return of T2, T3, and T4, and the time to achieve a TOF ratio (T4/T1) of ≥0.9, which is considered adequate recovery.[7][18]
- Post-Reversal Monitoring: Continue monitoring for at least 30 minutes post-reversal to detect any signs of recurarization.[19]
Start [label="Start: Anesthetize & Prepare Animal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Setup [label="Set up Neuromuscular Monitoring\n(Sciatic Nerve-Tibialis Anterior)"];
Baseline [label="Record Baseline TOF Ratio\n(T4/T1)"];
Induce [label="Administer Rocuronium (IV)"];
MonitorBlock [label="Monitor Blockade Development\n(TOF stimulation every 15s)"];
CheckDepth [label="Desired Block Depth Reached?\n(e.g., Deep Block, PTC 1-2)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Reverse [label="Administer Sugammadex (IV)"];
MonitorReversal [label="Record Time to Recovery\n(TOF Ratio ≥ 0.9)"];
PostMonitor [label="Monitor for Recurarization\n(30 minutes)"];
End [label="End Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Setup -> Baseline -> Induce -> MonitorBlock -> CheckDepth;
CheckDepth -> MonitorBlock [label="No"];
CheckDepth -> Reverse [label="Yes"];
Reverse -> MonitorReversal -> PostMonitor -> End;
}
Section 4: Quantitative Data Summary
Table 1: Sugammadex Dose-Response for Reversal of Deep Rocuronium-Induced Neuromuscular Blockade in Cats [13][20]
| Sugammadex Dose (mg/kg) | Mean Time to T1/T0 = 90% (seconds) | Key Observations |
| 2 | 519 | Effective, but significantly slower than higher doses. |
| 4 | 300 | Rapid recovery, but greater inter-individual variability observed. One case of transient recurarization was noted.[13] |
| 8 | 256.8 | Rapid and most consistent recovery. Not statistically significantly faster than the 4 mg/kg dose.[13] |
| Data derived from a study in healthy, sevoflurane-anesthetized adult cats after a 0.6 mg/kg dose of rocuronium. |
Table 2: Sugammadex Dose-Response for Reversal of Profound Rocuronium-Induced Neuromuscular Blockade in Humans [7]
| Sugammadex Dose (mg/kg) | Mean Recovery Time to TOF Ratio ≥0.9 (minutes) | Range (minutes) |
| 2.0 | Variable (up to 15.2) | 1.8 - 15.2 |
| 4.0 | 2.9 (approx.) | Not specified |
| 8.0 | 1.2 | 0.8 - 2.1 |
| Data from a Phase II dose-finding study where Sugammadex was administered at a post-tetanic count of 1 or 2. |
Table 3: Dosing Scalars for Sugammadex in Obese Models/Patients
| Body Weight Scalar | Recommended Dose for Moderate Block | Recommended Dose for Deep Block | Key Findings |
| Actual Body Weight (ABW) | 2 mg/kg | 4 mg/kg | Manufacturer-recommended standard; may result in overdosing in obese populations.[8][21] |
| Ideal Body Weight (IBW) | 2 mg/kg | 4 mg/kg | Some studies show efficacy, but others report insufficient reversal and residual NMB, particularly for deep blockade.[5][10] |
| Corrected Body Weight (CBW) | Not widely studied | 4 mg/kg | Found to be non-inferior to ABW for reversing deep NMB, offering a potential for dose reduction without compromising efficacy.[11] |
| CBW = IBW + 0.4 * (ABW - IBW) |
References
- 1. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. Portico [access.portico.org]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Sugammadex - a revolution in anaesthesia? | PPT [slideshare.net]
- 7. A randomized, dose-finding, phase II study of the selective relaxant binding drug, Sugammadex, capable of safely reversing profound rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of Different Weight Scalars to Dose Sugammadex for the Reversal of Neuromuscular Blockade in Morbidly Obese Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sugammadex - Wikipedia [en.wikipedia.org]
- 13. Dose–Response Evaluation of Sugammadex for Reversal of Deep Rocuronium-Induced Neuromuscular Block in Cats [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A retrospective study of sugammadex for reversal of neuromuscular blockade induced by rocuronium in critically ill patients in the ICU - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prediction of Optimal Reversal Dose of Sugammadex after Rocuronium Administration in Adult Surgical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of Sugammadex Dosed by Actual and Ideal Body Weight in Patients With Morbid Obesity Undergoing Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Sugammadex Sodium: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Sugammadex sodium in various aqueous environments. Understanding the stability profile of this compound is critical for ensuring the integrity of experimental results and the development of robust pharmaceutical formulations. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during research and development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay value for this compound solution. | Degradation due to improper pH of the solution. This compound is known to be more sensitive to acidic conditions than basic conditions.[1] | Ensure the pH of your solution is within the optimal range of 7 to 8. The commercial formulation of this compound is buffered to this pH.[2][3] If preparing solutions from solid material, use a suitable buffer system (e.g., phosphate (B84403) buffer) to maintain a stable pH. |
| Presence of unknown peaks in chromatogram during HPLC analysis. | Formation of degradation products. This can be caused by exposure to acidic conditions, oxidative stress, or elevated temperatures.[1][4][5][6][7] | Review the preparation and storage conditions of your sample. Forced degradation studies show significant degradation under acidic, oxidative, and high-temperature conditions.[4][5] Consider potential sources of oxidation and protect solutions from excessive heat. |
| Physical changes in the solution (e.g., discoloration, precipitation). | Incompatibility with other components in the solution or significant degradation. | This compound is physically incompatible with verapamil, ondansetron, and ranitidine.[8] Ensure that all components of your formulation are compatible. If no incompatibilities are known, the physical change may be a sign of extensive degradation. |
| Inconsistent results between experimental batches. | Variability in buffer preparation, pH adjustment, or storage conditions. | Standardize your experimental protocol. This includes using calibrated pH meters, freshly prepared buffers, and consistent storage temperatures and light exposure conditions. |
Quantitative Data on this compound Stability
Table 1: Summary of Forced Degradation Studies on this compound Solution
| Stress Condition | Parameters | % Degradation | Major Degradation Products |
| Acidic | 5N HCl, Ambient Temperature, 6 hours | ~12.5% | Impurity A, Impurity B |
| Basic | 5N NaOH, Ambient Temperature, 2 hours | ~2.3% | Impurity C |
| Neutral | Water, 40°C, 1 week | ~1.1% | Minimal degradation |
| Oxidative | 0.024% v/v H₂O₂, Ambient Temperature, 6 hours | ~4.5% | Oxidative degradants |
| Thermal | 80°C, 2 days | ~2.1% | Thermal degradants |
| Photolytic | UV (200 W/m²) and Daylight Lamp (1.2 million lux) | ~0.9% | Minimal degradation |
Data adapted from a validated UPLC study on Sugammadex related substances and its degradants. The percentage of degradation is an approximation based on the reported purity data.[1][4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution, based on methodologies reported in the literature.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 100 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 5N hydrochloric acid. Keep the mixture at room temperature for 6 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 5N sodium hydroxide. Keep the mixture at room temperature for 2 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 0.024% hydrogen peroxide. Keep the mixture at room temperature for 6 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (200 W/m²) and visible light (1.2 million lux hours).
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC or UPLC method.[4][5][7]
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Key Factors Influencing the Stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing an aqueous solution of this compound?
A1: The commercial formulation of this compound has a pH between 7.0 and 8.0.[2][3] To ensure stability, it is recommended to maintain the pH of your experimental solutions within this range. Forced degradation studies indicate that this compound is more susceptible to degradation in acidic conditions compared to basic conditions.[1]
Q2: Can I use common laboratory buffers like phosphate, citrate, or acetate (B1210297) to prepare my this compound solutions?
A2: While specific stability studies of this compound in these particular buffers are not extensively documented in publicly available literature, using a buffer system to maintain a pH between 7.0 and 8.0 is advisable. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer for biological experiments and would likely be a suitable choice.[9] However, it is always recommended to perform a preliminary stability assessment of your specific formulation.
Q3: How should I store my this compound solutions?
A3: this compound solutions should be protected from light.[8] While the drug substance is considered photostable, the commercial injection is supplied in vials that are stored in an outer carton to protect from light. For laboratory preparations, storing solutions in amber vials or protecting them from light is a good practice. Additionally, considering its sensitivity to thermal stress, storage at controlled room temperature or refrigerated conditions is recommended, depending on the required duration of storage.
Q4: What are the main degradation products of this compound?
A4: Forced degradation studies have shown the formation of several impurities under stress conditions. Under oxidative stress, for example, specific oxidative degradants are formed.[4] Different impurities are also observed under acidic and basic hydrolysis and thermal stress.[4][5] For detailed information on the structure of these impurities, it is recommended to consult specialized analytical literature.
Q5: Is this compound compatible with common intravenous infusion fluids?
A5: Yes, this compound is compatible with a range of common infusion fluids, including 0.9% sodium chloride, 5% dextrose, and Ringer's lactate (B86563) solution.[8] However, it is physically incompatible with verapamil, ondansetron, and ranitidine.[8] When preparing co-administrations, always verify the compatibility of all components.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. ogyei.gov.hu [ogyei.gov.hu]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in this compound Drug Substance | CoLab [colab.ws]
- 8. ashp.org [ashp.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Sugammadex Sodium Synthesis and Purification
Welcome to the technical support center for Sugammadex (B611050) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the synthesis and purification of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in Sugammadex synthesis?
A1: The first step, the per-chlorination of gamma-cyclodextrin (B1674603) (γ-CD) to form 6-per-deoxy-6-per-chloro-gamma-cyclodextrin, is arguably the most critical. Achieving the correct and uniform degree of substitution (DS=8) is paramount for the success of subsequent steps and the purity of the final product. Incomplete or over-chlorination leads to a mixture of analogues that are very difficult to separate from the final product.[]
Q2: Why is the purification of Sugammadex sodium so challenging?
A2: Purification is difficult due to the presence of process-related impurities and degradation products that have very similar structures, molecular weights, and polarities to Sugammadex itself.[] These include under-substituted analogues (e.g., with seven thio-ether-carboxyethyl groups), over-substituted species, and oxidized impurities (sulfoxides).[][2] Conventional purification methods like simple recrystallization are often insufficient, and techniques like dialysis or column chromatography can be costly, time-consuming, and not ideal for large-scale production.[3][4][5]
Q3: What are the primary impurities I should be monitoring for?
A3: Key impurities to monitor include:
-
Mono-hydroxy Sugammadex: Where one of the eight chloro groups failed to be substituted, leaving a hydroxyl group.
-
Under-substituted analogues: Molecules with fewer than eight thio-ether side chains.
-
Oxidized impurities: The thioether bonds in Sugammadex are susceptible to oxidation, forming sulfoxide (B87167) impurities.[][2]
-
Disulfide impurities: Can form from the oxidation of 3-mercaptopropionic acid.[6]
-
Residual starting materials and by-products: Such as triphenylphosphine (B44618) oxide if using older synthetic routes.[4]
Q4: Is it necessary to use anhydrous conditions for the thioetherification step?
A4: While older protocols using strong, water-sensitive bases like sodium hydride required stringent anhydrous conditions, more recent methods have been developed to be more robust.[7][8] However, controlling water content is still crucial as it can affect the reactivity of the base and lead to side reactions, impacting yield and purity.
Troubleshooting Guides
Problem 1: Low Yield or Purity of 6-per-deoxy-6-per-chloro-gamma-cyclodextrin (Intermediate)
Q: My HPLC analysis of the chlorinated intermediate shows a low purity with multiple peaks, or the isolated yield is poor. What could be the cause?
A: This is a common issue often related to the chlorinating agent, reaction conditions, or work-up procedure.
Possible Causes & Solutions:
-
Inefficient Chlorinating Agent: The Vilsmeier-Haack reagent, often prepared in situ from phosphorous pentachloride (PCl₅) or similar reagents and DMF, can be problematic. Handling PCl₅ can be difficult on a large scale, and the reaction can be highly exothermic.[3][9]
-
Troubleshooting: Consider alternative chlorinating agents like triphosgene (B27547) or oxalyl chloride in DMF, which can offer milder reaction conditions.[10][11] Ensure the reagent is freshly prepared and used under an inert atmosphere.
-
-
Reaction Temperature and Time: Both are critical parameters. Insufficient heating may lead to incomplete reaction, while excessive heat or prolonged reaction times can cause degradation and the formation of over-chlorinated by-products.
-
Troubleshooting: The optimal temperature is typically between 65-70°C.[12] Monitor the reaction progress closely by TLC or HPLC to determine the optimal reaction time, avoiding unnecessary extensions.
-
-
Work-up and Isolation: The work-up often involves quenching with water and adjusting the pH to precipitate the product. Improper pH adjustment or inefficient washing can lead to loss of product or contamination with phosphorous by-products.[9]
Data Summary: Comparison of Chlorination Conditions
| Chlorinating System | Temperature | Typical Reaction Time | Key Challenges |
|---|---|---|---|
| PPh₃ / I₂ | 70-80°C | 12-24 hours | Formation of triphenylphosphine oxide by-product, difficult to remove.[4][12] |
| PCl₅ / DMF | 65-70°C | 4-12 hours | Exothermic reaction, difficult to handle on a large scale, potential for over-chlorination.[3][11] |
| Triphosgene / DMF | 60-70°C | 6-10 hours | Safer alternative to PCl₅, but requires careful handling.[10] |
Problem 2: High Levels of Impurities in Final this compound Product
Q: My final product shows high levels of impurities, particularly mono-hydroxy or sulfoxide species, after HPLC analysis.
A: This indicates issues in either the thioetherification step or the final purification.
Possible Causes & Solutions:
-
Incomplete Thioetherification: This leads to under-substituted impurities like mono-hydroxy Sugammadex. The choice and amount of base are critical.
-
Troubleshooting: Using a strong base like sodium hydride or sodium methoxide (B1231860) is common. Ensure the base is of high quality and used in sufficient molar excess. Sodamide has been reported to produce fewer impurities.[10] The reaction temperature (typically 65-75°C) and time must be optimized.[7]
-
-
Oxidation during Reaction/Purification: The thioether linkages are prone to oxidation, especially at elevated temperatures or in the presence of air, forming sulfoxide impurities.[][2]
-
Troubleshooting: Perform the reaction and purification steps under an inert nitrogen atmosphere.[7] Consider adding a reducing agent, such as sodium borohydride (B1222165) or dithiothreitol, during the purification process to minimize oxidation.[13][14]
-
-
Ineffective Purification Method: Simple precipitation or crystallization is often not enough to remove structurally similar impurities.
-
Troubleshooting: A multi-step purification protocol is often necessary. One effective strategy involves:
-
Acidification: Convert the crude this compound to its free acid form, which can be precipitated and washed.[13]
-
Recrystallization: Recrystallize the free acid from a suitable solvent system (e.g., DMF/acetone or water/methanol).[4][13]
-
Conversion back to Sodium Salt: Carefully convert the purified free acid back to the sodium salt using a sodium base like sodium hydroxide.[10]
-
-
Activated Carbon Treatment: Using pre-treated activated carbon can be effective in removing certain impurities.[7][15]
-
Data Summary: Impurity Profile Control
| Impurity Type | Common Cause | Recommended Control Strategy |
|---|---|---|
| Mono-hydroxy Sugammadex | Incomplete thioetherification | Optimize base, temperature, and reaction time in the second step. |
| Sugammadex Sulfoxide | Oxidation of thioether bonds | Use inert atmosphere; add reducing agents during purification.[13][14] |
| Under-substituted Analogues | Incomplete chlorination | Ensure high purity of the chlorinated intermediate. |
| Triphenylphosphine Oxide | Use of PPh₃/I₂ in Step 1 | Use alternative chlorination methods; extensive washing of intermediate.[4] |
Experimental Protocols
Protocol 1: Synthesis of 6-per-deoxy-6-per-chloro-gamma-cyclodextrin
Materials:
-
Gamma-cyclodextrin (γ-CD), dried
-
Phosphorous pentachloride (PCl₅)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Sodium Hydroxide (5M solution)
Procedure:
-
Under a nitrogen atmosphere, slowly add PCl₅ to anhydrous DMF in a reaction vessel cooled in an ice bath, maintaining the temperature below 20°C. Stir until the PCl₅ is fully dissolved to form the Vilsmeier-Haack reagent.
-
Add dried γ-CD to the reagent solution.
-
Slowly heat the reaction mixture to 65-70°C and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.[12]
-
After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of vigorously stirred ice water.
-
Adjust the pH of the resulting slurry to ~8.0 using a 5M NaOH solution to precipitate the product.[9]
-
Stir the slurry for 1-2 hours, then collect the solid by vacuum filtration.
-
Wash the filter cake extensively with deionized water until the filtrate is neutral.
-
Dry the solid product under vacuum at 50-60°C to yield 6-per-deoxy-6-per-chloro-gamma-cyclodextrin.
Protocol 2: Synthesis and Purification of this compound
Materials:
-
6-per-deoxy-6-per-chloro-gamma-cyclodextrin
-
3-mercaptopropionic acid
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
Procedure (Synthesis):
-
Under a nitrogen atmosphere, add sodium hydride to anhydrous DMF in a reaction vessel.
-
Slowly add 3-mercaptopropionic acid dropwise to the suspension while maintaining the temperature at 0-10°C.[7]
-
Stir the mixture until hydrogen evolution ceases.
-
Add the chlorinated γ-CD intermediate to the reaction mixture.
-
Heat the mixture to 65-75°C and stir for approximately 4-8 hours, monitoring for completion.[7]
-
Cool the mixture to room temperature and slowly add water to quench the reaction.
-
Add ethanol or methanol to precipitate the crude this compound.[7]
-
Filter the crude product, wash with ethanol, and dry under vacuum.
Procedure (Purification):
-
Dissolve the crude this compound in a minimal amount of hot water.
-
Add pre-treated activated carbon and stir for 30 minutes at 50°C.[16] Filter through celite.
-
Heat the filtrate to 50-55°C and slowly add methanol or ethanol as an anti-solvent until precipitation begins.[4]
-
Cool the mixture slowly to room temperature and then to 0-5°C to maximize crystallization.
-
Collect the purified product by filtration, wash with cold methanol, and dry under vacuum at 70-75°C.[4]
Visualized Workflows and Logic
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low purity of final this compound.
References
- 2. CN111019016A - Synthesis method of sugammadex impurity - Google Patents [patents.google.com]
- 3. Novel process for the purification of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2020121207A1 - Novel process for the purification of this compound - Google Patents [patents.google.com]
- 6. Sugammadex Impurities | SynZeal [synzeal.com]
- 7. Page loading... [guidechem.com]
- 8. KR102054228B1 - Process for Preparing this compound - Google Patents [patents.google.com]
- 9. EP3380554B1 - Crystalline forms of per-chloro-gamma-cyclodextrines - Google Patents [patents.google.com]
- 10. US10494450B2 - Processes for preparation of Sugammadex and intermediates thereof - Google Patents [patents.google.com]
- 11. An improved process for preparation of sugammadex acid and this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. WO2012025937A1 - Improved process for preparation of sugammadex - Google Patents [patents.google.com]
- 13. CN109021147B - A kind of purification method of this compound - Google Patents [patents.google.com]
- 14. CN109021147A - A kind of purification method of this compound - Google Patents [patents.google.com]
- 15. CN107892727B - Method for purifying this compound - Google Patents [patents.google.com]
- 16. US20180016359A1 - Sugammadex preparation and purification method - Google Patents [patents.google.com]
Potential for under-dosing Sugammadex in experimental settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sugammadex (B611050). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to under-dosing and other challenges encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the FDA-approved dosing regimens for Sugammadex?
A1: The standard dosing regimens for Sugammadex are based on the level of neuromuscular blockade, as determined by quantitative train-of-four (TOF) monitoring.[1] The three main dosing recommendations are:
-
2 mg/kg: For routine reversal when two twitches are present in the TOF count.[1][2]
-
4 mg/kg: For deeper blockade when there are no twitches, but a post-tetanic count of 1 to 2 is present.[1][3]
-
16 mg/kg: As a rescue dose for immediate reversal after a 1.2 mg/kg dose of rocuronium (B1662866).[1][3]
Q2: What is the primary mechanism of action for Sugammadex?
A2: Sugammadex is a modified gamma-cyclodextrin (B1674603) that acts as a selective relaxant binding agent.[4][5] Its primary mechanism involves the encapsulation of steroidal neuromuscular blocking agents (NMBAs) like rocuronium and vecuronium (B1682833) in the plasma.[6][7] This one-to-one binding forms a stable, inactive complex that is then excreted by the kidneys.[2][6][8] This process lowers the concentration of free NMBA in the plasma, creating a concentration gradient that draws the NMBA away from the neuromuscular junction, thereby reversing the blockade.[2][7]
Q3: What are the potential consequences of under-dosing Sugammadex in an experimental setting?
A3: Under-dosing Sugammadex can lead to several complications, including:
-
Residual Neuromuscular Blockade: Incomplete reversal of the neuromuscular blockade, which can result in adverse outcomes.[9][10]
-
Recurrence of Neuromuscular Blockade (Recurarization): An initial successful reversal followed by a return of the blockade.[9][11] This can occur when the dose of Sugammadex is insufficient to bind all of the NMBA molecules as they redistribute from peripheral tissues back into the central circulation.[11][12]
-
Increased Variability in Recovery Time: Lower doses are associated with a slower onset of action and greater variability in the time to complete reversal.[1]
Q4: Is it acceptable to use lower-than-recommended doses of Sugammadex in research?
A4: While some studies have explored lower doses for cost-saving purposes, it is crucial to acknowledge the associated risks.[9][13] Using doses below the recommended guidelines can slow the onset of reversal and increase the variability of the response.[1] In experimental settings where precise and reliable reversal is critical, adherence to established dosing guidelines is strongly recommended to avoid introducing confounding variables. If the experimental design requires the use of lower doses, it is imperative to implement continuous quantitative neuromuscular monitoring to ensure complete and sustained recovery.[9][10]
Troubleshooting Guide
Issue 1: Incomplete or delayed reversal of neuromuscular blockade after Sugammadex administration.
| Potential Cause | Troubleshooting Step |
| Under-dosing | Verify that the administered dose of Sugammadex was appropriate for the depth of neuromuscular blockade. The recommended doses are 2 mg/kg for a TOF count of two, and 4 mg/kg for a post-tetanic count of 1-2.[1][2] |
| Inaccurate assessment of blockade depth | Ensure the use of quantitative neuromuscular monitoring to accurately determine the TOF count or post-tetanic count before administering Sugammadex.[14][15] |
| Patient-specific factors | Consider factors such as cardiac output, pulmonary disease, obesity, and renal impairment, which can affect the onset and efficacy of Sugammadex.[16] |
Issue 2: Recurrence of neuromuscular blockade after initial successful reversal.
| Potential Cause | Troubleshooting Step |
| Insufficient dose for total NMBA load | The initial dose of Sugammadex may have been sufficient to encapsulate the NMBA in the central compartment but not the subsequent redistribution from peripheral tissues. Administer an additional dose of Sugammadex if quantitative monitoring indicates a recurrence of blockade.[11][17] |
| Prolonged experimental duration | In longer experiments, redistribution of the NMBA is more likely. Continuous quantitative monitoring is essential to detect any recurrence. |
Quantitative Data Summary
Table 1: Sugammadex Dose and Time to Recovery from Rocuronium-Induced Blockade
| Sugammadex Dose | Depth of Blockade | Median Time to Complete Reversal (TOF Ratio ≥ 0.9) |
| 0.22 mg/kg | Shallow (TOF Ratio 0.5) | 2 minutes[1] |
| 1 mg/kg | Moderate (2 twitches) | 2.3 - 4.5 minutes[1] |
| 2 mg/kg | Moderate (2 twitches) | 2.3 - 2.9 minutes[1] |
| 4 mg/kg | Moderate (2 twitches) | 1.4 - 2.5 minutes[1] |
| 2 mg/kg | Deep | 55.3 - 63.3 minutes[1] |
| 4 mg/kg | Deep | 11.3 - 12.3 minutes[1] |
| 8 mg/kg | Deep | 2.5 - 3.6 minutes[1] |
| 16 mg/kg | Deep (rescue) | 1.3 - 1.7 minutes[1][18] |
Table 2: Incidence of Residual Neuromuscular Blockade
| Reversal Agent | Incidence of Residual Blockade in PACU (TOF < 0.9) | Study |
| Sugammadex | 0% (0 out of 74 patients) | British Journal of Anaesthesia (2015)[1] |
| Neostigmine | 43.4% (33 out of 76 patients) | British Journal of Anaesthesia (2015)[1] |
| Sugammadex (recommended dose) | 5.9% (3 out of 51 patients) | Anaesth Crit Care Pain Med (2024)[19] |
Experimental Protocols
Protocol 1: Dose-Finding Study for Sugammadex Reversal of Deep Rocuronium-Induced Neuromuscular Blockade
This protocol is based on a phase II, randomized, dose-finding study.[20]
-
Subject Enrollment: Enroll subjects undergoing procedures requiring general anesthesia and neuromuscular blockade.
-
Anesthesia Induction: Induce anesthesia with an appropriate agent (e.g., propofol (B549288) and nitrous oxide).
-
NMBA Administration: Administer a dose of rocuronium (e.g., 0.6 mg/kg or 1.2 mg/kg).
-
Neuromuscular Monitoring: Continuously monitor neuromuscular function using an acceleromyograph (e.g., TOF Watch SX).
-
Inducement of Profound Blockade: Maintain a deep level of neuromuscular blockade, confirmed by a post-tetanic count of one or two.
-
Randomization and Sugammadex Administration: Randomize subjects to receive one of several doses of Sugammadex (e.g., 0.5, 1.0, 2.0, 4.0, or 8.0 mg/kg).
-
Assessment of Recovery: Record the time from Sugammadex administration to the return of the train-of-four ratio to ≥ 0.9.
-
Data Analysis: Analyze the dose-dependent relationship between the Sugammadex dose and the speed of recovery.
Protocol 2: Titrated Dosing of Sugammadex
This protocol is based on studies investigating titrated administration to optimize dosing.[14][21][22]
-
Subject Preparation: Prepare subjects for surgery under general anesthesia with neuromuscular blockade induced by rocuronium.
-
Quantitative Monitoring: Continuously monitor neuromuscular function using electromyography or acceleromyography.
-
Sugammadex Dilution: Dilute a 200 mg vial of Sugammadex in saline to a total volume of 20 ml to facilitate the administration of 50 mg (5 ml) boluses.[14]
-
Titrated Administration: At the end of the surgical procedure, administer a 50 mg bolus of Sugammadex.
-
Response Assessment: Five minutes after each bolus, determine the train-of-four ratio.
-
Repeat Dosing: Continue administering 50 mg boluses every five minutes until a train-of-four ratio of ≥ 0.9 is achieved and sustained.[14][21][22]
-
Post-Reversal Monitoring: Continue to monitor neuromuscular function in the post-anesthesia care unit (PACU) to detect any potential recurrence of blockade.[21][22]
Visualizations
References
- 1. anesthesiaexperts.com [anesthesiaexperts.com]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. mdpi.com [mdpi.com]
- 4. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sugammadex Sodium? [synapse.patsnap.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. litfl.com [litfl.com]
- 9. Is lower-dose sugammadex a cost-saving strategy for reversal of deep neuromuscular block? Facts and fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparing for the unexpected: special considerations and complications after sugammadex administration | springermedizin.de [springermedizin.de]
- 12. Sugammadex - Wikipedia [en.wikipedia.org]
- 13. Lower Doses of Sugammadex May Still Be Effective [anesthesiologynews.com]
- 14. ronlitman.substack.com [ronlitman.substack.com]
- 15. ormanagement.net [ormanagement.net]
- 16. researchgate.net [researchgate.net]
- 17. apsf.org [apsf.org]
- 18. researchgate.net [researchgate.net]
- 19. Is quantitative neuromuscular monitoring mandatory after administration of the recommended dose of sugammadex? A prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A randomized, dose-finding, phase II study of the selective relaxant binding drug, Sugammadex, capable of safely reversing profound rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Dose-finding Study of Sugammadex for Reversal of Rocuronium in Cardiac Surgery Patients and Postoperative Monitoring for Recurrent Paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Sugammadex Impurity Management: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on managing impurities related to Sugammadex in a laboratory setting. Below you will find frequently asked questions, troubleshooting guides for common analytical issues, detailed experimental protocols, and key data to ensure the quality and integrity of your preparations.
Frequently Asked Questions (FAQs)
Q1: What is Sugammadex and what are its common impurities?
A1: Sugammadex is a modified gamma-cyclodextrin (B1674603) designed to encapsulate and reverse the effects of neuromuscular blocking agents like rocuronium (B1662866) and vecuronium.[1][2] Due to its complex structure and manufacturing process, several related substances can arise. Common impurities are often generated on the side chain of the molecule and may include under-substituted derivatives (e.g., where one or more side chains are missing) or oxidized forms.[] The sulfide-ether bonds in the Sugammadex structure make it susceptible to oxidation.[]
Q2: How are Sugammadex-related impurities formed?
A2: Impurities can be introduced during the synthesis process (process-related impurities) or form over time due to degradation (degradation products).[]
-
Process-Related Impurities: These are typically by-products from the chemical synthesis, such as incompletely substituted cyclodextrin (B1172386) molecules.[]
-
Degradation Products: These can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[4][5] For example, photostability testing has shown a significant increase in degradation products when Sugammadex is exposed to light outside of its secondary packaging.[5]
Q3: Why is it critical to control these impurities?
A3: Controlling impurities is essential to ensure the safety, efficacy, and quality of the drug substance. Regulatory bodies like the EMA and FDA require strict limits on impurities.[5][6] Some impurities could be potentially genotoxic, meaning they could damage DNA, making their identification and control particularly crucial.[7] The levels of specified, unspecified, and total impurities must be monitored to meet regulatory specifications.[5]
Q4: What are the primary analytical methods for detecting and quantifying Sugammadex impurities?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC) are the most common methods for separating and quantifying Sugammadex and its related substances.[4][8] These methods typically use a C8 or C18 column with a gradient elution and UV detection at around 205-210 nm.[4][8][9] For structural confirmation and identification of unknown impurities, high-resolution mass spectrometry (e.g., LC/ESI/QTOF/MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Sugammadex.
| Problem / Observation | Potential Cause | Recommended Action |
| High levels of a known impurity | 1. Degradation: Sample may have been exposed to light, heat, or incompatible pH conditions.[5] 2. Improper Storage: The analytical solution or stock sample was not stored correctly (e.g., not refrigerated).[4][10] 3. Contamination: Starting materials or reagents may be contaminated. | 1. Review sample handling and storage procedures. Ensure protection from light.[5] 2. Verify storage conditions. Analytical solutions of Sugammadex have been shown to be stable for up to 75 hours when stored at 5 °C.[4][10] 3. Analyze starting materials and reagents for purity. |
| Appearance of new/unknown peaks in chromatogram | 1. Forced Degradation: The sample may have undergone stress (acidic/basic hydrolysis, oxidation).[8] 2. Mobile Phase Issues: The mobile phase may be contaminated, expired, or improperly prepared. 3. System Contamination: Contamination from the injector, column, or detector. | 1. Use techniques like LC-MS to determine the mass of the unknown peak and compare it with potential degradation products. 2. Prepare fresh mobile phase using high-purity solvents and reagents. 3. Implement a system cleaning procedure, including flushing the injector and column. |
| Poor peak shape or resolution | 1. Column Degradation: The analytical column may be old or fouled. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for separation.[4] 3. Flow Rate Fluctuation: The pump may not be delivering a consistent flow rate. | 1. Replace the analytical column. 2. Optimize the mobile phase. A common mobile phase involves a phosphate (B84403) buffer or phosphoric acid with acetonitrile (B52724) and methanol.[4][11] 3. Check the HPLC pump for leaks and perform maintenance as needed. |
| Inconsistent Retention Times | 1. Temperature Fluctuation: The column oven temperature is not stable. 2. Mobile Phase Composition Change: Inconsistent mobile phase preparation or gradient delivery. 3. Pump Malfunction: Issues with pump proportioning valves. | 1. Ensure the column oven is functioning correctly and set to a stable temperature (e.g., 30 °C). 2. Prepare mobile phase carefully and ensure the gradient program is running as intended. 3. Service the HPLC pump. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated HPLC/UPLC methods for Sugammadex impurity analysis. These values are essential for method setup and validation.
| Parameter | Value / Range | Context / Significance |
| Detection Wavelength (UV) | 205 - 210 nm | Optimal wavelength for detecting Sugammadex and its impurities.[4][9] |
| Limit of Detection (LOD) | 0.015% - 0.055% (for impurities) | The lowest concentration of an impurity that can be reliably detected.[4][10] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL - 0.9 µg/mL | The lowest concentration of an impurity that can be accurately quantified.[8] |
| Linearity (Correlation Coefficient, r²) | > 0.996 | Indicates a strong linear relationship between concentration and detector response.[4][10] |
| Accuracy (% Recovery) | 89.5% - 104.6% | Demonstrates the closeness of the measured value to the true value.[4][10] |
| Precision (% RSD) | < 2% | Shows the repeatability and reproducibility of the method.[8] |
| Solution Stability | Stable for 75 hours at 5 °C | Defines the time window for reliable analysis after sample preparation.[4][10] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Sugammadex Impurity Profiling
This protocol is based on a validated, stability-indicating RP-HPLC method.[4][11]
1. Chromatographic Conditions:
-
HPLC System: Dionex - Ultimate 3000 HPLC system or equivalent with a PDA/UV detector.[11]
-
Column: Hypersil Gold C18, 250 mm x 4.6 mm, 3 µm particle size.[4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile and Methanol mixture.
-
Gradient Elution: A gradient program should be optimized to ensure good resolution between Sugammadex and all known impurities.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 30 °C.
-
Detection: 205 nm.[4]
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve Sugammadex reference standard in water to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the Sugammadex drug substance or product in water to achieve a similar concentration as the standard solution.
-
Spiked Solution (for Specificity/Accuracy): Prepare a sample solution and spike it with known amounts of impurity reference standards.
3. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution to determine the impurity profile.
-
Identify impurities based on their retention times relative to the main Sugammadex peak, using known impurity standards for confirmation.
-
Quantify impurities using the peak area response relative to the Sugammadex standard (assuming a relative response factor of 1.0 unless otherwise determined).
Visualizations
Workflow for Investigating Out-of-Specification (OOS) Impurity Results
This diagram outlines a logical workflow for troubleshooting an OOS result for a Sugammadex impurity.
Caption: Workflow for investigating out-of-specification impurity results.
Logical Relationship of Sugammadex and Key Impurities
This diagram illustrates the relationship between the Sugammadex active pharmaceutical ingredient (API) and its common process-related and degradation impurities.
Caption: Relationship between Sugammadex and its common impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. Sugammadex - Wikipedia [en.wikipedia.org]
- 4. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in Sugammadex Sodium Drug Substance | CoLab [colab.ws]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. ogyei.gov.hu [ogyei.gov.hu]
- 7. CN114349882A - this compound potential genotoxicity impurity and its preparation method and use - Google Patents [patents.google.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in this compound Drug Substance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Sugammadex Sodium In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sugammadex (B611050) sodium in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential pitfalls in your experiments, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sugammadex in vitro?
A1: Sugammadex is a modified gamma-cyclodextrin (B1674603) designed to encapsulate and inactivate steroidal neuromuscular blocking agents like rocuronium (B1662866) and vecuronium.[1][2][3][4][5] Its primary in vitro function is the formation of a highly stable, water-soluble 1:1 inclusion complex with these target molecules, effectively preventing them from binding to their biological targets.[6][7]
Q2: Can Sugammadex affect cell viability in my in vitro experiments?
A2: Yes, at certain concentrations, Sugammadex has been shown to impact cell viability. Studies have reported time- and concentration-dependent neurotoxicity.[8][9] For instance, concentrations of 75 µg/mL and 150 µg/mL have been associated with neuronal cell death in primary cultures.[8][9] However, other studies have shown that at concentrations of 50 and 100 μg/mL, Sugammadex can actually enhance cell viability in C6 glioma cells under glutamate-induced cytotoxicity.[10] It is crucial to determine the optimal, non-toxic concentration for your specific cell type and assay.
Q3: Does Sugammadex induce apoptosis?
A3: Several studies have indicated that Sugammadex can induce apoptosis in a dose-dependent manner.[8][11][12] This effect has been linked to the depletion of cellular cholesterol, which may trigger mitochondria-dependent apoptotic pathways.[8][12] Assays such as TUNEL and Annexin V staining have been used to confirm these apoptotic effects.[8][10][11]
Q4: Can Sugammadex interfere with my in vitro assays?
A4: Yes, Sugammadex has been reported to interfere with certain in vitro assays, particularly coagulation tests. It can prolong prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).[1][13][14] This is thought to be an in vitro artifact due to an apparent phospholipid-binding effect.[13] Researchers should be cautious when interpreting data from assays that involve phospholipids (B1166683) or have colorimetric/fluorometric endpoints, as the cyclodextrin (B1172386) structure could potentially interact with assay components.[15][16]
Q5: What are the recommended concentrations of Sugammadex for in vitro use?
A5: The appropriate concentration of Sugammadex depends on the specific research question and cell type. Based on published studies, concentrations typically range from 50 µg/mL to 500 µg/mL.[17] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup, balancing efficacy with potential cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Low Viability | Sugammadex Cytotoxicity: High concentrations of Sugammadex can be toxic to cells.[8][12] | Perform a dose-response study to determine the maximum non-toxic concentration for your cell line. Consider using concentrations at or below 100 µg/mL as a starting point.[10][17] |
| Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death. | Visually inspect cultures for signs of contamination. If suspected, discard the culture and use a fresh, tested cell stock.[18] | |
| Inconsistent or Non-reproducible Results | Off-Target Binding: As a cyclodextrin, Sugammadex may non-specifically interact with other hydrophobic molecules in the culture medium or assay system.[19][20] | Use a well-defined, serum-free medium if possible. Include appropriate controls, such as a different type of cyclodextrin, to assess non-specific effects. |
| Assay Interference: Sugammadex may interfere with the detection method of your assay (e.g., fluorescence quenching or enhancement).[15][16] | Run an assay control with Sugammadex alone to check for interference. If interference is detected, consider using an alternative assay with a different detection principle. | |
| Difficulty Reversing Rocuronium-Induced Blockade | Insufficient Sugammadex Concentration: The molar ratio of Sugammadex to rocuronium may be too low for effective encapsulation. | Ensure a sufficient molar excess of Sugammadex to rocuronium. The binding is a 1:1 stoichiometry.[6] |
| Presence of Competing Molecules: Other steroidal molecules in the experimental system could compete with rocuronium for binding to Sugammadex.[20][21] | Minimize the presence of other steroidal compounds in your assay. If unavoidable, you may need to increase the concentration of Sugammadex. | |
| Altered Cellular Signaling (Unrelated to Rocuronium) | Cholesterol Depletion: Sugammadex can extract cholesterol from cell membranes, potentially affecting signaling pathways.[8][12] | Supplement the culture medium with cholesterol to see if the effect is mitigated. Use cholesterol-free controls to understand the baseline effects. |
Quantitative Data Summary
Table 1: In Vitro Concentrations of Sugammadex and Observed Effects
| Concentration | Cell Line | Assay | Observed Effect | Reference |
| 50 µg/mL | C6 Glioma | XTT | Enhanced cell viability against glutamate-induced cytotoxicity.[10] | [10] |
| 100 µg/mL | C6 Glioma | XTT | Significantly enhanced cell viability against glutamate-induced cytotoxicity.[10] | [10] |
| 37.5 µg/mL | Primary Neurons | MTT | Minor decrease in cell viability.[8][9] | [8][9] |
| 75 µg/mL | Primary Neurons | MTT | Significant decrease in cell viability; induction of apoptosis.[8][9] | [8][9] |
| 150 µg/mL | Primary Neurons | MTT | Pronounced decrease in cell viability; induction of apoptosis.[8][9] | [8][9] |
| 50-500 µg/mL | HEK-293 | MTT | Less cytotoxic compared to equivalent doses of neostigmine.[11] | [11] |
| 50, 100, 200 µg/mL | SH-SY5Y | CCK-8 | No significant difference in absorbance compared to controls.[17] | [17] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with varying concentrations of Sugammadex (e.g., 10, 50, 100, 250, 500 µg/mL) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using TUNEL Assay
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with Sugammadex at predetermined concentrations.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 2 minutes on ice.[8]
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with TdT enzyme and fluorescently labeled dUTPs.
-
Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells relative to the total number of cells.
Visualizations
References
- 1. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclodextrins and the emergence of sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New drug sugammadex: a selective relaxant binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, development, and clinical application of sugammadex sodium, a selective relaxant binding agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sugammadex, a Neuromuscular Blockade Reversal Agent, Causes Neuronal Apoptosis in Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the effect of sugammadex on glutamate-induced neurotoxicity in C6 cell line and the roles played by nitric oxide and oxidative stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the cytotoxic, genotoxic and apoptotic effects of Sugammadex and Neostigmine on human embryonic renal cell (HEK-293) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sugammadex, a neuromuscular blockade reversal agent, causes neuronal apoptosis in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticoagulant Effect of Sugammadex: Just an In Vitro Artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro investigation of the effects of exogenous sugammadex on coagulation in orthopedic surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Evaluation of the Toxicity of Sugammadex in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adl.usm.my [adl.usm.my]
- 19. In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Dexamethasone Does Not Inhibit Sugammadex Reversal After Rocuronium-Induced Neuromuscular Block - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the binding efficiency of Sugammadex derivatives
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists focused on enhancing the binding efficiency of Sugammadex (B611050) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the observed binding affinity (Ka) of my new Sugammadex derivative unexpectedly low?
A1: Several factors can contribute to lower-than-expected binding affinity. Consider the following:
-
Incomplete Encapsulation: The modifications to your derivative may sterically hinder the target molecule (e.g., rocuronium) from fully entering the cyclodextrin (B1172386) cavity. The primary binding force for Sugammadex relies on encapsulating the four steroidal rings of rocuronium (B1662866) within its lipophilic core.[1]
-
Electrostatic Interaction: The strong binding of Sugammadex is enhanced by an electrostatic interaction between its negatively charged carboxyl groups and the positively charged nitrogen on the target molecule.[1][2][3] Ensure your derivative design preserves or enhances this electrostatic attraction.
-
Solvent and Buffer Conditions: The composition of your experimental buffer (pH, ionic strength) can significantly impact binding. Mismatched buffers between your titrant and sample can mask the true binding event.[4]
-
Purity of the Derivative: Impurities from the synthesis, such as incompletely substituted cyclodextrins or residual solvents, can interfere with the binding assay and lead to inaccurate affinity measurements.[5]
Q2: My Isothermal Titration Calorimetry (ITC) data is noisy or shows an unusual binding isotherm. What are the common causes?
A2: Noisy or difficult-to-interpret ITC data often stems from experimental setup or sample preparation.
-
Buffer Mismatch: This is a primary cause of large heats of dilution that can obscure the binding signal. Always dialyze both the derivative and the target molecule against the same buffer batch before the experiment.[4]
-
Inadequate Degassing: Dissolved gases in your solutions can lead to bubbles in the ITC cell, causing significant noise in the data. Thoroughly degas all solutions immediately before use.
-
Incorrect Concentrations: Accurate concentration determination of both the titrant and the sample is critical for fitting the data to a binding model. Use a reliable method like UV-Vis spectroscopy or NMR to confirm concentrations.
-
Precipitation: If the derivative or the target molecule has poor solubility in the assay buffer, precipitation can occur during the titration, leading to erratic heat signals.
-
Stirring Speed: An inappropriate stirring speed can either be insufficient for proper mixing or so vigorous that it introduces noise through friction or shears the molecules.[4]
Q3: How can I confirm the 1:1 binding stoichiometry between my Sugammadex derivative and rocuronium?
A3: Several techniques can determine binding stoichiometry:
-
Isothermal Titration Calorimetry (ITC): When the ITC data is fitted to a binding model, the stoichiometry ('n' value) is one of the key parameters determined.[6] An 'n' value close to 1 suggests 1:1 binding.
-
Job's Plot (Method of Continuous Variation): This method, often performed using NMR spectroscopy or fluorescence, involves preparing a series of solutions with varying mole fractions of the host (derivative) and guest (rocuronium) while keeping the total molar concentration constant. The maximum change in the measured property (e.g., chemical shift) occurs at the mole fraction corresponding to the stoichiometry.[7]
-
NMR Titration: By monitoring the chemical shift changes of specific protons on the host or guest molecule upon titration, you can observe the saturation point, which indicates the stoichiometry.[8][9]
Q4: The synthesis of my Sugammadex derivative results in a low yield and a mixture of products. How can I optimize the synthesis?
A4: Synthesizing a uniformly substituted cyclodextrin like Sugammadex is challenging.[5]
-
Protecting Groups: Consider using protecting groups for the secondary hydroxyls on the cyclodextrin to ensure the reaction occurs selectively at the primary hydroxyl positions.
-
Reaction Conditions: The choice of solvent, base, and reaction temperature is critical. For example, the reaction of 6-per-deoxy-6-per-halo-gamma-cyclodextrin with 3-mercapto propionic acid can be optimized by carefully selecting an appropriate organic solvent and alkali metal alkoxide.[10]
-
Purification Strategy: Due to the similarity between the desired product and partially substituted impurities, purification can be difficult. Techniques like dialysis or preparative chromatography may be necessary.[11]
Data Presentation: Binding Affinity of Sugammadex
The following table summarizes the association constants (Ka) for Sugammadex with various steroidal neuromuscular blocking agents, providing a benchmark for derivative development.
| Compound | Association Constant (Ka) in M⁻¹ | Reference |
| Rocuronium | 1.79 x 10⁷ | [1][12] |
| Vecuronium | 5.72 x 10⁶ | [1][12] |
| Pancuronium | Lower affinity than Vecuronium | [3][13] |
Experimental Protocols & Workflows
A general workflow for developing and testing a new Sugammadex derivative involves synthesis, purification, and a series of binding characterization assays.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14]
1. Sample Preparation:
- Prepare a concentrated solution of the Sugammadex derivative (e.g., 1 mM) and the target molecule (e.g., 100 µM Rocuronium) in the same buffer (e.g., PBS, pH 7.4).
- Crucial Step: Dialyze both solutions against the same large volume of buffer overnight to minimize buffer mismatch.
- Degas both solutions for 10-15 minutes immediately prior to the experiment to prevent air bubbles.
2. Instrument Setup:
- Set the experimental temperature (e.g., 25°C or 37°C).
- Fill the sample cell with the derivative solution and the titration syringe with the target molecule solution.
- Set experimental parameters: number of injections (e.g., 20), injection volume (e.g., 2 µL), spacing between injections (e.g., 150 seconds), and stirring speed (e.g., 300-400 rpm).[4]
3. Data Acquisition & Analysis:
- Perform an initial injection to account for diffusion across the syringe tip.
- Run the titration sequence.
- Integrate the heat-change peaks for each injection.
- Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Ka, n, and ΔH.
start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
prep [label="Sample Preparation\n(Buffer Match, Degas)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
load [label="Load Sample Cell (Derivative)\n& Syringe (Target)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
setup [label="Set ITC Parameters\n(Temp, Injections, Stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
run [label="Run Titration Experiment", fillcolor="#EA4335", fontcolor="#FFFFFF"];
integrate [label="Integrate Raw Data Peaks", fillcolor="#FBBC05", fontcolor="#202124"];
fit [label="Fit Data to Binding Model", fillcolor="#FBBC05", fontcolor="#202124"];
results [label="Obtain Ka, n, ΔH, ΔS", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> prep -> load -> setup -> run -> integrate -> fit -> results -> end;
}
Protocol 2: NMR Spectroscopy Titration
NMR spectroscopy can provide detailed structural information about the host-guest interaction and is used to determine binding constants and stoichiometry.[8][9][15]
1. Sample Preparation:
- Prepare a stock solution of the Sugammadex derivative (host) at a known concentration in a deuterated solvent (e.g., D₂O).
- Prepare a highly concentrated stock solution of the target molecule (guest, e.g., Rocuronium) in the same deuterated solvent.
2. Experiment Setup:
- Acquire a baseline ¹H NMR spectrum of the host solution alone.
- Create a series of samples by adding increasing molar equivalents of the guest stock solution to the host solution.
- Acquire a ¹H NMR spectrum for each sample after allowing it to equilibrate.
3. Data Analysis:
- Monitor the chemical shifts (δ) of specific protons on the host (e.g., the inner H-3 and H-5 protons) or the guest.[7][9]
- Plot the change in chemical shift (Δδ) against the molar ratio of [Guest]/[Host].
- Fit the resulting binding isotherm using non-linear regression analysis to calculate the association constant (Ka).
Protocol 3: Fluorescence Spectroscopy
This technique is useful if the binding event causes a change in the fluorescence properties of either the host or the guest. A competitive binding assay is often used.
1. Reagent Preparation:
- Select a fluorescent probe that is known to bind to the cyclodextrin cavity (e.g., 8-Anilinonaphthalene-1-sulfonic acid, ANS).
- Prepare a solution of the Sugammadex derivative and the fluorescent probe.
- Prepare a stock solution of the target molecule (quencher/competitor).
2. Data Acquisition:
- Record the fluorescence emission spectrum of the derivative-probe complex.
- Titrate the competitor (target molecule) into the solution in small aliquots.
- Record the fluorescence spectrum after each addition, monitoring the decrease in fluorescence intensity as the probe is displaced from the cavity by the target molecule.[16][17]
3. Data Analysis:
- Plot the change in fluorescence intensity against the concentration of the competitor.
- Analyze the data using a competitive binding equation (e.g., the Stern-Volmer equation for quenching) to determine the binding affinity of the derivative for the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Repeat dosing of rocuronium-sugammadex: unpredictable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tainstruments.com [tainstruments.com]
- 5. WO2017144734A2 - Process for making sugammadex - Google Patents [patents.google.com]
- 6. Khan Academy [khanacademy.org]
- 7. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 9. d-nb.info [d-nb.info]
- 10. scispace.com [scispace.com]
- 11. CN109021148B - Method for preparing sugammadex sodium - Google Patents [patents.google.com]
- 12. Assessment of the potential for displacement interactions with sugammadex: a pharmacokinetic-pharmacodynamic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery, development, and clinical application of this compound, a selective relaxant binding agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Khan Academy [pl.khanacademy.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH and temperature on Sugammadex stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Sugammadex under various pH and temperature conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage conditions for a Sugammadex solution in a research setting?
A: For maximum stability, aqueous solutions of Sugammadex should be maintained at a pH between 7 and 8.[1] Analytical solutions have been shown to be stable for up to 75 hours when stored at 5°C.[2] The commercial formulation is stored at temperatures below 30°C and protected from light.[3][4] Once diluted, solutions should be used immediately or can be stored for up to 48 hours at 5°C or 25°C.[5]
Q2: How stable is Sugammadex in acidic or basic solutions?
A: Sugammadex is susceptible to degradation under both strongly acidic and basic conditions, with degradation being more pronounced in alkaline environments. Forced degradation studies show significant degradation when the molecule is exposed to acids (e.g., HCl) and bases (e.g., NaOH), especially at elevated temperatures.[6][7][8]
Q3: My experiment requires a pH outside the 7-8 range. What should I expect?
A: Adjusting the pH far outside the recommended 7-8 range will increase the risk of chemical degradation, compromising the integrity of your sample. If your protocol requires a different pH, it is crucial to prepare the solution immediately before use and keep the exposure time to the non-optimal pH as short as possible. Consider performing a preliminary stability test under your specific experimental conditions.
Q4: What happens if Sugammadex is exposed to high temperatures or light?
A: Sugammadex is photosensitive and should be protected from light.[3][4] Vials should be kept in their outer carton.[9] Forced degradation studies at high temperatures (e.g., 80°C to 105°C) show that thermal stress can induce degradation.[6][8] Therefore, avoid exposing Sugammadex solutions to high temperatures for extended periods.
Q5: There appears to be conflicting information regarding the pKa of Sugammadex (values around 2.8 and 12.2 reported). Why is this?
A: The different reported pKa values likely refer to the different ionizable groups on the Sugammadex molecule. The pKa of approximately 2.82 corresponds to the carboxylic acid groups on the side chains.[2][10][11] The pKa of 12.2 may refer to the hydroxyl groups on the cyclodextrin (B1172386) backbone, although the carboxyl groups are the most relevant for stability in typical aqueous pH ranges.[12] For experimental purposes, the stability profile summarized in this guide is the most practical information.
Q6: My Sugammadex solution looks cloudy or has precipitated. What is the cause?
A: This is highly unlikely if the solvent is a simple aqueous buffer. Sugammadex sodium is extremely soluble in water (>500 mg/mL).[12] Cloudiness or precipitation may indicate:
-
Incompatibility: Physical incompatibility has been observed with certain drugs like verapamil, ondansetron, and ranitidine.[9] Check for potential interactions if you are mixing Sugammadex with other compounds.
-
Incorrect Solvent: While highly soluble in water, Sugammadex is only sparingly soluble in certain aqueous buffers if first dissolved in organic solvents like DMSO.[13]
-
Contamination: Ensure the use of sterile, particle-free water and proper aseptic techniques during preparation.
Data on Sugammadex Stability
The following tables summarize the results from forced degradation studies, which intentionally expose the drug to extreme conditions to understand its stability profile.
Table 1: Summary of Forced Degradation Studies on Sugammadex
| Stress Condition | Reagent / Parameters | Duration | Temperature | Degradation Observed | Reference |
| Acid Hydrolysis | 5N HCl | 6 hours | Ambient | Yes | [8] |
| 2N HCl | 9 hours | 70°C | Yes | [6] | |
| 0.05M HCl | 20 minutes | Room Temp | 9.54% | [7] | |
| Base Hydrolysis | 5N NaOH | 2 hours | Ambient | Yes | [8] |
| 2N NaOH | 9 hours | 70°C | Yes | [6] | |
| 0.005M NaOH | 20 minutes | Room Temp | 24.78% | [7] | |
| Oxidative | 0.024% v/v H₂O₂ | 6 hours | Ambient | Yes | [8] |
| 0.1% w/v H₂O₂ | 6 hours | - | Yes | [6] | |
| Thermal | Solid State | 24 hours | 105°C | Yes | [6] |
| Solution | 2 days | 80°C | Yes | [8] | |
| Photolytic | UV & Daylight Lamps | - | - | Yes | [8] |
Note: The percentage of degradation is highly dependent on the specific experimental conditions (reagent concentration, temperature, and duration). The results indicate that Sugammadex is most sensitive to alkaline hydrolysis.
Experimental Protocols
This section provides a representative methodology for conducting a stability-indicating analysis of Sugammadex, based on published methods.[2][6][7][8][11]
Objective: To assess the stability of a Sugammadex sample under forced degradation conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Sugammadex reference standard
-
Sugammadex sample for testing
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile (B52724) and water
-
Phosphoric acid or other suitable buffer salt
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 3-5 µm particle size)
-
HPLC system with UV or PDA detector
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Sugammadex reference standard and the test sample in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix an aliquot of the sample stock solution with an equal volume of an appropriate concentration of HCl (e.g., 2N HCl). Incubate at a set temperature (e.g., 70°C) for a defined period (e.g., 9 hours). Cool the solution and neutralize with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix an aliquot of the sample stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 2N NaOH). Incubate at a set temperature (e.g., 70°C) for a defined period (e.g., 9 hours). Cool the solution and neutralize with an equivalent amount of HCl.
-
Oxidative Degradation: Mix an aliquot of the sample stock solution with an appropriate concentration of H₂O₂ (e.g., 0.1%). Keep at room temperature for a defined period (e.g., 6 hours).
-
Thermal Degradation: Place the sample solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Control Sample: Dilute an aliquot of the sample stock solution with water to the final concentration without any stress agent and keep it under normal conditions.
-
-
Chromatographic Analysis:
-
Column: C18 (e.g., Kromasil 100-3.5 C18, 250mm x 4.6mm, 3.5µ)[6]
-
Mobile Phase: Use a gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Analysis: Inject the control, standard, and all stressed samples into the HPLC system.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify any degradation products.
-
Calculate the percentage of Sugammadex remaining and the percentage of degradation.
-
Ensure the method is stability-indicating by confirming that the degradation product peaks are well-resolved from the main Sugammadex peak.
-
Visualizations
The following diagrams illustrate key workflows and relationships in Sugammadex stability testing.
Caption: Experimental workflow for Sugammadex forced degradation studies.
Caption: Relationship between conditions and Sugammadex stability.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. researchgate.net [researchgate.net]
- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 4. healthywa.wa.gov.au [healthywa.wa.gov.au]
- 5. merck.ca [merck.ca]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. jddtonline.info [jddtonline.info]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. emed.ie [emed.ie]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Guide To Sugammadex: Uses, Mechanism, And Key Considerations | OCTAGONCHEM [octagonchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating Sugammadex: A Technical Support Center for Analytical Assay Interference
For Researchers, Scientists, and Drug Development Professionals: A Guide to Troubleshooting and Understanding Sugammadex's Impact on Laboratory Assays.
Sugammadex (B611050), a modified gamma-cyclodextrin, is a revolutionary agent for the rapid reversal of neuromuscular blockade induced by rocuronium (B1662866) and vecuronium. However, its unique encapsulating properties, which make it highly effective in clinical settings, can also lead to significant interference in various analytical assays. This technical support center provides a comprehensive resource for understanding, identifying, and mitigating the impact of Sugammadex on your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Sugammadex interference in analytical assays?
A1: The primary mechanism of interference is the encapsulation of target analytes by the Sugammadex molecule. Sugammadex has a lipophilic core and a hydrophilic exterior, allowing it to bind with molecules that have a steroidal structure. This binding can prevent the analyte from being detected by assay antibodies or other detection methods, leading to falsely low or undetectable results. A secondary mechanism, particularly relevant in coagulation assays, is the potential interaction with phospholipids (B1166683), which are crucial components of the coagulation cascade.
Q2: Which analytical assays are most susceptible to Sugammadex interference?
A2: Assays for steroid hormones, certain drugs with a steroidal backbone, and coagulation parameters are most frequently affected. Specific examples include:
-
Hormonal Assays: Progesterone (B1679170), aldosterone, cortisol, and testosterone (B1683101) assays can be impacted.
-
Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are known to be prolonged in the presence of Sugammadex, an effect considered to be an in-vitro artifact.
-
Therapeutic Drug Monitoring (TDM): Assays for steroid-based drugs may be affected.
-
Toxicology Screens: Immunoassays for certain drugs of abuse with structures that can be bound by Sugammadex may yield false-negative results.
Q3: My results for a known positive sample are coming back negative. Could Sugammadex be the cause?
A3: Yes, this is a classic sign of Sugammadex interference, particularly in immunoassays. The encapsulation of the analyte by Sugammadex can mask the binding sites for the assay's antibodies, leading to a false-negative result. It is crucial to consider the patient's recent medication history, specifically the administration of Sugammadex, when encountering unexpectedly low or negative results for analytes known to be present.
Q4: How can I confirm if Sugammadex is interfering with my assay?
A4: A spiking study is a common method to investigate potential interference. This involves adding a known concentration of the analyte to a patient sample containing Sugammadex and a control sample without Sugammadex. If the recovery of the analyte is significantly lower in the Sugammadex-containing sample, it strongly suggests interference.
Troubleshooting Guides
Issue: Prolonged PT and/or aPTT in a patient sample after Sugammadex administration.
Underlying Cause: Sugammadex can interact with phospholipids used in the reagents for PT and aPTT assays, leading to a prolongation of clotting times. This is generally considered an in vitro artifact and may not reflect the patient's true coagulation status.
Troubleshooting Steps:
-
Review Patient Medication History: Confirm the timing and dosage of Sugammadex administration. The interference is most pronounced shortly after administration.
-
Communicate with Clinical Team: Inform the clinical team about the potential for in-vitro interference to avoid unnecessary clinical interventions based on misleading laboratory results.
-
Mitigation Strategy (for research/validation purposes): While not a routine clinical practice, studies have shown that the addition of supplementary phospholipids to the assay system can overcome the interference and normalize the clotting times.[1] The exact concentration and type of phospholipid may need to be optimized for your specific assay system.
Issue: Unexpectedly low or undetectable levels of progesterone or other steroid hormones.
Underlying Cause: Sugammadex can encapsulate steroid hormones, preventing their detection in immunoassays.
Troubleshooting Steps:
-
Check for Sugammadex Administration: Verify if the patient received Sugammadex prior to sample collection.
-
Consider Alternative Assays: If available, methods that are less susceptible to this type of interference, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), may provide more accurate results. LC-MS/MS methods can often measure the total hormone concentration after extraction, which may dissociate the hormone from Sugammadex.
-
Sample Dilution: In some cases, diluting the sample may help to reduce the relative concentration of Sugammadex and lessen the interference, though this may also dilute the analyte to below the limit of detection.
-
Spiking Study: Perform a spiking study as described in FAQ Q4 to confirm the presence of interference.
Quantitative Data Summary
The following tables summarize the known effects of Sugammadex on various analytical assays.
Table 1: Effect of Sugammadex on Coagulation Assays
| Assay | Effect | Magnitude of Effect | Mitigation |
| Prothrombin Time (PT) | Prolongation | Dose-dependent, transient increase.[2][3][4] | Addition of phospholipids may normalize results in vitro.[1] |
| Activated Partial Thromboplastin Time (aPTT) | Prolongation | Dose-dependent, transient increase.[2][3] | Addition of phospholipids may normalize results in vitro.[1] |
Table 2: Documented or Potential Interference with Hormonal and Other Assays
| Analyte/Assay | Potential Effect | Mechanism | Notes |
| Progesterone | Falsely low results in immunoassays | Encapsulation of the steroid hormone.[5] | The clinical significance of this interaction on contraceptive efficacy is still under investigation.[5] |
| Aldosterone, Cortisol, Testosterone | Potential for falsely low results | Encapsulation of steroid hormones.[6] | The extent of interference may vary depending on the assay and Sugammadex concentration. |
| Toremifene, Fusidic Acid, Flucloxacillin | Potential for altered drug levels | Competitive binding with Sugammadex. | These drugs have a higher binding affinity for Sugammadex and could potentially displace other bound molecules. |
Experimental Protocols
Protocol 1: Spiking Study to Investigate Sugammadex Interference in an Immunoassay
Objective: To determine if Sugammadex is interfering with the measurement of a specific analyte in a patient sample.
Materials:
-
Patient plasma or serum sample suspected to contain Sugammadex.
-
Analyte-free plasma or serum (control matrix).
-
Standard solution of the analyte of interest.
-
Your laboratory's standard immunoassay platform and reagents.
Methodology:
-
Prepare Spiked Samples:
-
Spiked Patient Sample: Add a known concentration of the analyte standard to the patient sample.
-
Spiked Control Sample: Add the same concentration of the analyte standard to the control matrix.
-
-
Prepare Unspiked Samples:
-
Unspiked Patient Sample: The original patient sample.
-
Unspiked Control Sample: The control matrix.
-
-
Assay Measurement: Analyze all four samples according to your standard immunoassay procedure.
-
Calculate Analyte Recovery:
-
Recovery (%) in Patient Sample = [(Measured concentration in Spiked Patient Sample - Measured concentration in Unspiked Patient Sample) / Spiked Concentration] * 100
-
Recovery (%) in Control Sample = [(Measured concentration in Spiked Control Sample - Measured concentration in Unspiked Control Sample) / Spiked Concentration] * 100
-
-
Interpretation: A significantly lower recovery in the patient sample compared to the control sample indicates the presence of interference, likely from Sugammadex.
Visualizing Interference Mechanisms and Workflows
Caption: Mechanism of Sugammadex interference in immunoassays.
Caption: Troubleshooting workflow for suspected Sugammadex interference.
This technical support center provides a starting point for addressing Sugammadex interference. As research in this area continues, more specific mitigation strategies and a broader understanding of its effects on various assays will undoubtedly emerge. Always consult the latest literature and assay-specific manufacturer's instructions when investigating potential interferences.
References
- 1. Anticoagulant Effect of Sugammadex: Just an In Vitro Artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sugammadex on coagulation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation Effect of Sugammadex as Determined by Thromboelastography in a Randomized Controlled Study of Surgical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sugammadex on coagulation: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The effect of sugammadex on steroid hormones: A randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Sugammadex degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Sugammadex degradation during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Sugammadex solution?
A1: Sugammadex solution should be stored protected from light at a temperature below 30°C.[1][2] The commercial formulation is a clear, colorless to slightly yellow-brown solution and should be discarded if particulate matter or discoloration is observed.[3][4] Once a vial is opened, it should be used immediately, and any unused solution should be discarded.[2] For the bulk active pharmaceutical ingredient (API) powder, storage in a tightly sealed container at 2-8°C under controlled humidity is recommended to prevent clumping and degradation.[5]
Q2: How susceptible is Sugammadex to light exposure?
A2: Sugammadex is photosensitive and must be stored protected from ambient light.[1] When not protected from light, the commercially available Sugammadex solution for injection is recommended to be used within 5 days. Photolytic degradation can occur due to reactions catalyzed by the absorption of photons, with oxidation being a common outcome. Keeping the vial in its outer carton will provide the necessary protection.[2]
Q3: What are the main factors that can cause Sugammadex degradation?
A3: Sugammadex is a stable molecule under normal conditions.[6][7] However, forced degradation studies have shown that it can degrade under the following conditions:
-
Hydrolysis: Exposure to acidic and alkaline conditions.
-
Oxidation: Exposure to oxidizing agents.
-
Thermal Stress: High temperatures.
Q4: Are there any known incompatibilities with other drugs or infusion fluids?
A4: Yes, Sugammadex is physically incompatible with verapamil, ondansetron, and ranitidine.[1][10] It is recommended to flush the infusion line, for example with 0.9% sodium chloride, between the administration of Sugammadex and other drugs.[1][10] Sugammadex is compatible with several common intravenous solutions, including 0.9% sodium chloride, 5% dextrose, and Ringer's lactate (B86563) solution.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Precipitation or cloudiness in the Sugammadex solution. | Incompatibility with another drug or intravenous fluid. | Immediately stop the infusion. Do not administer the solution. Flush the IV line with a compatible solution like 0.9% sodium chloride. Review all co-administered drugs for known incompatibilities. |
| Discoloration (yellowing or browning) of the solution. | Exposure to light (photodegradation) or elevated temperatures. | Discard the vial. Ensure that Sugammadex vials are stored in their original carton to protect them from light. Verify that storage temperatures have not exceeded 30°C. |
| Unexpected loss of potency or efficacy in an experimental setting. | Degradation due to improper storage or handling. | Review storage conditions (temperature and light protection). Assess the pH of the experimental solution, as extreme pH can cause hydrolysis. Consider the possibility of interaction with other components in your experimental setup. Perform an analytical assessment (e.g., HPLC) to check for degradation products. |
| Presence of unknown peaks in chromatographic analysis (e.g., HPLC, UPLC). | Degradation of Sugammadex. | Compare the chromatogram with a reference standard stored under ideal conditions. Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. Review the experimental conditions (pH, temperature, exposure to light, presence of oxidizing agents) to identify the likely cause of degradation. |
Quantitative Data on Sugammadex Degradation
The following tables summarize quantitative data from forced degradation studies. These studies intentionally expose Sugammadex to harsh conditions to understand its degradation profile.
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Conditions | Observation | Reference |
| Acid Hydrolysis | 5N HCl at ambient temperature for 6 hours | Degradation observed | [9] |
| Base Hydrolysis | 5N NaOH at ambient temperature for 2 hours | Degradation observed | [9] |
| Oxidation | 0.024% v/v H₂O₂ at ambient temperature for 6 hours | Degradation observed | [9] |
| Thermal Degradation | 80°C for 2 days | Degradation observed | [9] |
| Photodegradation | UV light (200 W/m²) and visible light (1.2 million lux hours) | Degradation observed | [9] |
Experimental Protocols
Protocol 1: Stability Indicating UPLC Method for Sugammadex
This protocol is based on a validated method for the quantitative analysis of Sugammadex and its related substances.[8]
-
Instrumentation: Ultra-High-Pressure Liquid Chromatography (UPLC) system with a PDA detector.
-
Column: UPLC BEH C8 (50 x 2.1mm, 1.7µm).
-
Mobile Phase A: Phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dilute the Sugammadex sample with an appropriate diluent to a known concentration.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading Sugammadex to study its stability.
-
Acid Hydrolysis: Treat Sugammadex solution with 5N HCl at room temperature for 6 hours. Neutralize with 5N NaOH before analysis.
-
Base Hydrolysis: Treat Sugammadex solution with 5N NaOH at room temperature for 2 hours. Neutralize with 5N HCl before analysis.
-
Oxidative Degradation: Treat Sugammadex solution with 0.024% v/v H₂O₂ at room temperature for 6 hours.
-
Thermal Degradation: Place the Sugammadex solution in a heat-controlled oven at 80°C for 48 hours.
-
Photostability: Expose the Sugammadex solution to UV light (200 W/m²) and visible light (1.2 million lux hours).
Visualizations
Caption: Logical relationship between storage conditions and Sugammadex stability.
Caption: Troubleshooting workflow for unexpected Sugammadex degradation.
Caption: Potential degradation pathways of Sugammadex.
References
- 1. merckconnect.com [merckconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Sugammadex (Bridion) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 4. emed.ie [emed.ie]
- 5. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in Sugammadex Sodium Drug Substance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in this compound Drug Substance | CoLab [colab.ws]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. jddtonline.info [jddtonline.info]
- 9. m.youtube.com [m.youtube.com]
- 10. Sugammadex - PMC [pmc.ncbi.nlm.nih.gov]
Potential drug interactions with Sugammadex sodium in research
Welcome to the technical support center for researchers working with Sugammadex (B611050) sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential drug interactions you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sugammadex?
A: Sugammadex is a modified gamma-cyclodextrin (B1674603) designed to act as a selective relaxant binding agent.[1] Its primary mechanism involves the encapsulation of steroidal neuromuscular blocking agents (NMBAs), such as rocuronium (B1662866) and vecuronium, in a 1:1 ratio.[1] This forms a very stable, water-soluble guest-host complex.[1][2] By sequestering the NMBA in the plasma, Sugammadex creates a concentration gradient that draws the NMBA away from the neuromuscular junction, leading to a rapid reversal of neuromuscular blockade.[2][3]
Q2: Can Sugammadex interact with drugs other than neuromuscular blocking agents?
A: Yes. Due to its cyclodextrin (B1172386) structure, Sugammadex can form inclusion complexes with other molecules, although generally with much lower affinity than for rocuronium.[2] Two main types of interactions are investigated in research:
-
Capture Interactions: Sugammadex may encapsulate other drugs, potentially reducing their free plasma concentration and efficacy. This is the theoretical basis for the interaction with hormonal contraceptives.[3]
-
Displacement Interactions: A co-administered drug with sufficient binding affinity could displace the NMBA from the Sugammadex complex, theoretically leading to a recurrence of neuromuscular blockade.[4]
Q3: What is the nature of the interaction between Sugammadex and hormonal contraceptives?
A: Pharmacokinetic modeling suggests that Sugammadex may bind to progestogen, which could lead to a temporary decrease in its effective concentration.[5][6] This interaction is considered equivalent to missing one dose of an oral contraceptive.[3] While the FDA label includes a warning advising backup contraception for seven days, strong clinical evidence of a significant impact on contraceptive efficacy is lacking.[6][7] Some clinical data suggest the interaction may not be clinically significant and could even confer some protection against ovulation by altering estrogen and progesterone (B1679170) levels.[5][8]
Q4: Does Sugammadex affect coagulation assays? I'm seeing unexpected results.
A: This is a known in vitro phenomenon. Sugammadex can transiently prolong the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) in plasma samples, especially those containing anticoagulants like vitamin K antagonists, heparin derivatives, and direct oral anticoagulants.[9][10] This effect is concentration-dependent.[9] However, this laboratory finding has not translated to an increased bleeding risk in clinical settings and may be an in vitro artifact.[10] The effect is neutralized by the presence of rocuronium or vecuronium.[9] For more details, see the Troubleshooting Guide below.
Troubleshooting Guides
Issue 1: Inconsistent Results in Coagulation Assays
Problem: My in vitro coagulation assays (PT, aPTT) show a prolonged clotting time after the addition of Sugammadex, which is confounding my primary experiment.
Possible Cause: Sugammadex can interact with components of the coagulation cascade in vitro, an effect that is particularly pronounced in the absence of its primary target, rocuronium.[11] The proposed mechanism involves an affinity for phospholipids, which are crucial for assembling protease-cofactor complexes in the clotting cascade.[11] This interaction is considered an in vitro artifact as it is not consistently observed in vivo.[10]
Troubleshooting Workflow:
Quantitative Data Summary: In Vitro Effect of Sugammadex on Coagulation
| Parameter | Condition | Observation | Reference |
| aPTT & PT | Healthy volunteer plasma | ~25% prolongation lasting for 1 hour with 4-16 mg/kg Sugammadex. | [10] |
| aPTT & PT | Plasma with various anticoagulants | Concentration-dependent prolongation of clotting times. | [9] |
| Anti-Xa Activity | Pretreatment with enoxaparin/heparin | No increase observed after Sugammadex administration. | [11][12] |
| Clotting Time (Thromboelastometry) | In vitro analysis | Increased only with free Sugammadex, not with the Sugammadex-rocuronium complex. | [11] |
Experimental Protocol: In Vitro Coagulation Assay
This protocol is adapted from studies investigating the effect of Sugammadex on plasma coagulation.[9]
-
Sample Preparation:
-
Collect human blood samples in citrate (B86180) tubes.
-
Prepare platelet-poor plasma by centrifugation.
-
Spike plasma samples with the test anticoagulant (e.g., rivaroxaban, dabigatran) to achieve a target concentration.
-
-
Incubation:
-
Add varying concentrations of Sugammadex to the anticoagulant-spiked plasma.
-
In a parallel experiment, pre-mix Sugammadex with an equimolar concentration of rocuronium before adding it to the plasma to test the effect of the complex.
-
Incubate the samples for a specified period (e.g., 5-10 minutes) at 37°C.
-
-
Measurement:
-
Perform standard aPTT and PT tests using a coagulometer according to the reagent manufacturer's instructions.
-
-
Analysis:
-
Compare the clotting times of samples containing Sugammadex to control samples (with anticoagulant but without Sugammadex).
-
Analyze the data to determine if the prolongation is concentration-dependent and if it is neutralized by the presence of rocuronium.
-
Issue 2: Screening for Potential Displacement or Capture Interactions
Problem: I need to determine if my compound of interest (Drug X) interacts with Sugammadex, either by being captured or by displacing rocuronium.
Approach: The gold standard for quantifying binding affinity in this context is Isothermal Titration Calorimetry (ITC).[4] This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[13][14]
Logical Diagram: Displacement Interaction
A displacement interaction is a risk if a third-party compound ("Displacer Drug") has a sufficiently high binding affinity for Sugammadex and is present at a high enough plasma concentration.
Quantitative Data Summary: Binding Affinities with Sugammadex (Determined by ITC)
| Compound | Association Constant (kₐₛₛ) in mol/L | Interaction Type | Reference |
| Rocuronium | 1.79 x 10⁷ | Primary Target | [4] |
| Vecuronium | 5.72 x 10⁶ | Primary Target | [4] |
| Toremifene | High (value not specified) | Potential Displacer | [4] |
| Flucloxacillin | High (value not specified) | Potential Displacer | [4] |
| Fusidic Acid | High (value not specified) | Potential Displacer | [4] |
| 40+ Other Drugs | 120-700 times less than rocuronium | Low Affinity | [2] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This generalized protocol outlines the steps for assessing the binding of a test compound to Sugammadex.[4][13]
-
Instrument Setup:
-
Use an Isothermal Titration Calorimeter.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Thoroughly clean the sample and reference cells.
-
-
Sample Preparation:
-
Prepare solutions of Sugammadex (in the sample cell) and your test compound (in the titration syringe) in the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS).
-
Degas both solutions to prevent air bubbles.
-
Typical concentrations: Sugammadex in the cell at ~10-50 µM; test compound in the syringe at 10-20x the cell concentration.
-
-
Titration:
-
Load the Sugammadex solution into the sample cell and the buffer into the reference cell.
-
Load the test compound solution into the injection syringe.
-
Program the instrument to perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the test compound into the Sugammadex solution while stirring.
-
-
Data Acquisition:
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection will produce a heat peak corresponding to the binding event.
-
-
Data Analysis:
-
Integrate the area under each heat peak.
-
Plot the heat change per mole of injectant against the molar ratio of the two components.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kₐ (or Kₔ), n (stoichiometry), and ΔH (enthalpy). ΔG and ΔS can then be derived.
-
References
- 1. Sugammadex: a novel selective relaxant binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, development, and clinical application of sugammadex sodium, a selective relaxant binding agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imj.ie [imj.ie]
- 4. Assessment of the potential for displacement interactions with sugammadex: a pharmacokinetic-pharmacodynamic modelling approach [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Sugammadex and oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Interactions of sugammadex with various anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Coagulation Effect of Sugammadex as Determined by Thromboelastography in a Randomized Controlled Study of Surgical Patients [medsci.org]
- 12. Coagulation Effect of Sugammadex as Determined by Thromboelastography in a Randomized Controlled Study of Surgical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tainstruments.com [tainstruments.com]
- 14. Khan Academy [pl.khanacademy.org]
Validation & Comparative
Comparison Guide: Sugammadex Sodium vs. Neostigmine for Neuromuscular Blockade Reversal
This guide provides an objective comparison of Sugammadex (B611050) sodium and neostigmine (B1678181), two agents used for the reversal of neuromuscular blockade (NMB). The comparison is based on their mechanisms of action, efficacy, safety profiles, and typical experimental protocols as documented in clinical and preclinical research.
Mechanism of Action
The fundamental difference between Sugammadex and neostigmine lies in their distinct mechanisms for reversing neuromuscular blockade.
Sugammadex Sodium: Sugammadex is a modified gamma-cyclodextrin (B1674603) designed to be a selective relaxant binding agent (SRBA).[1][2] Its mechanism does not involve interaction with the cholinergic system. Instead, it directly encapsulates steroidal, non-depolarizing neuromuscular blocking agents (NMBAs) like rocuronium (B1662866) and vecuronium.[1][3][4][5] The sugammadex molecule has a lipophilic core and a hydrophilic exterior.[1][4] It forms a very stable, water-soluble 1:1 complex with the NMBA molecule in the plasma.[2][4] This encapsulation renders the NMBA inactive and unavailable to bind to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.[1] The resulting concentration gradient pulls additional NMBA molecules from the neuromuscular junction into the plasma, where they are also encapsulated, leading to a rapid and effective reversal of muscle relaxation.[2][5]
Neostigmine: Neostigmine is an acetylcholinesterase inhibitor.[6][7][8] Its mechanism is indirect. By reversibly inhibiting the acetylcholinesterase enzyme, neostigmine prevents the breakdown of acetylcholine (ACh) at the neuromuscular junction.[6][7][9][10] This leads to an accumulation of ACh in the synaptic cleft, which then competes with the NMBA molecules for binding sites on the nicotinic receptors.[7][9] The increased concentration of ACh eventually displaces the NMBA, restoring neuromuscular transmission and muscle function.[6][7] Because neostigmine enhances cholinergic activity throughout the body, it also stimulates muscarinic receptors, leading to characteristic side effects (e.g., bradycardia, increased salivation).[9] This necessitates the co-administration of an antimuscarinic agent, such as glycopyrrolate (B1671915) or atropine, to counteract these effects.[7][11]
Performance Data: Efficacy and Recovery
Clinical trials consistently demonstrate that Sugammadex provides a more rapid and predictable reversal of neuromuscular blockade compared to neostigmine.
| Efficacy Parameter | Sugammadex | Neostigmine | Source Citation |
| Time to TOF Ratio ≥0.9 (Moderate Block) | 1.5 - 4.0 minutes | 13.3 - 26.3 minutes | [12][13][14][15] |
| Time to TOF Ratio ≥0.9 (Deep Block) | ~2.9 minutes (4 mg/kg) | ~48.8 minutes (0.07 mg/kg) | [16] |
| Time to Extubation | Significantly shorter (mean difference ~22 min in one study) | Longer and more variable | [17][18][19][20][21] |
| Predictability of Reversal | High; 95-98% of patients recover to TOF ≥0.9 within 5 minutes. | Low; ~11% of patients recover to TOF ≥0.9 within 5 minutes. | [12] |
| TOF: Train-of-Four |
Performance Data: Safety and Adverse Events
Sugammadex is associated with a lower incidence of several postoperative adverse events compared to neostigmine, primarily due to its lack of cholinergic activity.
| Safety Parameter / Adverse Event | Sugammadex | Neostigmine (+ Anticholinergic) | Source Citation |
| Overall Adverse Events | Significantly lower risk | Higher risk | [16][22] |
| Bradycardia | Lower incidence (e.g., 10.2%) | Higher incidence (e.g., 16.9%) | [16][17][20][21][23] |
| Postoperative Nausea & Vomiting (PONV) | Lower risk (RR ~0.52-0.64) | Higher risk | [14][16][20] |
| Postoperative Pulmonary Complications (PPCs) | Lower risk (RR ~0.62) | Higher risk | [18][20] |
| Postoperative Residual Curarization (Blockade) | Lower risk (OR ~0.05) | Higher risk | [16][22] |
| RR: Risk Ratio; OR: Odds Ratio |
Economic Considerations
While the acquisition cost of Sugammadex is significantly higher than neostigmine, its use may lead to downstream cost savings by improving operating room (OR) and post-anesthesia care unit (PACU) efficiency.
| Economic Parameter | Sugammadex | Neostigmine | Source Citation |
| Acquisition Cost | High (e.g., ~$212 per dose) | Low (e.g., ~$50 per dose) | [17][21][24] |
| OR Discharge / Turnover Time | Significantly faster | Slower | [14][19] |
| PACU Discharge Time | May be faster | Slower | [19] |
| Overall Cost-Effectiveness | Controversial; depends on institutional factors like labor costs and OR efficiency gains. | Lower drug cost but may incur higher costs related to complications and longer recovery times. | [11][17][19][24] |
Representative Experimental Protocol
The following outlines a typical methodology for a randomized controlled trial comparing the efficacy and safety of Sugammadex and neostigmine.
Objective: To compare the time to recovery of neuromuscular function and the incidence of adverse events after reversal of rocuronium-induced NMB with either Sugammadex or neostigmine.
Methodology:
-
Patient Selection: Adult patients (e.g., ASA physical status I-III) scheduled for elective surgery under general anesthesia requiring neuromuscular blockade are recruited. Exclusion criteria often include significant renal impairment (for Sugammadex), known hypersensitivity, or neuromuscular diseases.
-
Anesthesia and Neuromuscular Blockade: Anesthesia is induced and maintained using a standardized protocol (e.g., propofol, sevoflurane). Rocuronium is administered for intubation and maintenance of NMB.[12][13]
-
Neuromuscular Monitoring: Neuromuscular function is monitored continuously at the adductor pollicis muscle using an acceleromyograph (e.g., TOF-Watch® SX). The ulnar nerve is stimulated with a train-of-four (TOF) pattern every 12-15 seconds.[12][25]
-
Randomization and Blinding: At the end of surgery, upon reappearance of the second twitch (T2) of the TOF, patients are randomized to receive one of the two reversal agents. The study is often double-blinded, where the patient and the assessing clinician are unaware of the treatment administered.[26]
-
Drug Administration (Reversal):
-
Primary Outcome Measurement: The primary endpoint is the time from administration of the study drug to the recovery of the TOF ratio to ≥0.9.[13][25]
-
Secondary Outcome Measurement: Secondary endpoints include time to tracheal extubation, incidence of adverse events (e.g., bradycardia, PONV, signs of residual paralysis), and time to discharge from the OR and PACU.[13][28]
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, chi-squared test) are used to compare the outcomes between the two groups.
References
- 1. Sugammadex - Wikipedia [en.wikipedia.org]
- 2. Southern African Journal of Anaesthesia and Analgesia [sajaa.co.za]
- 3. youtube.com [youtube.com]
- 4. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Neostigmine Bromide? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Neostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Neostigmine – eDrug [edrug.mvm.ed.ac.uk]
- 10. What is the mechanism of Neostigmine Methylsulfate? [synapse.patsnap.com]
- 11. aquila.usm.edu [aquila.usm.edu]
- 12. Sugammadex vs Neostigmine, a Comparison in Reversing Neuromuscular Blockade: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of recovery after sugammadex or neostigmine reversal of rocuronium in geriatric patients undergoing spine surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Randomized Controlled Trial of Sugammadex versus Neostigmine for Reversal of Rocuronium on Gastric Emptying in Adults Undergoing Elective Colorectal Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of sugammadex versus neostigmine in reversing neuromuscular blockade in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 18. Sugammadex vs neostigmine in post-anesthesia recovery: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dune.une.edu [dune.une.edu]
- 20. researchgate.net [researchgate.net]
- 21. Cost-Effectiveness of Sugammadex Versus Neostigmine to Reverse Neuromuscular Blockade in a University Hospital in Taiwan: A Propensity Score-Matched Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of sugammadex compared to neostigmine for reversal of neuromuscular blockade: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of neostigmine and sugammadex for hemodynamic parameters in cardiac patients undergoing noncardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cost-Effectiveness of Sugammadex Versus Neostigmine to Reverse Neuromuscular Blockade in a University Hospital in Taiwan: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Recovery Profile of Sugammadex versus Neostigmine in Pediatric Patients Undergoing Cardiac Catheterization: A Randomized Double-Blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 28. Frontiers | Sugammadex versus neostigmine for neuromuscular blockade reversal in outpatient surgeries: A randomized controlled trial to evaluate efficacy and associated healthcare cost in an academic center [frontiersin.org]
A Comparative Analysis of Sugammadex's Binding Affinity for Steroidal Muscle Relaxants
A comprehensive guide for researchers and drug development professionals on the quantitative validation of Sugammadex's binding affinity for key steroidal neuromuscular blocking agents. This guide provides a comparative analysis of binding affinities, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Sugammadex, a modified γ-cyclodextrin, has revolutionized clinical anesthesia by providing a rapid and effective reversal of neuromuscular blockade induced by steroidal muscle relaxants. Its mechanism of action relies on the formation of tight, water-soluble inclusion complexes with these agents, effectively encapsulating them and rendering them unavailable to bind to nicotinic receptors at the neuromuscular junction. This guide delves into the quantitative validation of Sugammadex's binding affinity for the most commonly used steroidal muscle relaxants: Rocuronium, Vecuronium, and Pancuronium.
Comparative Binding Affinity
The binding affinity of Sugammadex for different steroidal muscle relaxants is not uniform. Experimental data, primarily from Isothermal Titration Calorimetry (ITC), consistently demonstrates a hierarchical binding preference.
| Muscle Relaxant | Association Rate Constant (k_ass) (M⁻¹) | Relative Amount Bound |
| Rocuronium | 1.79 x 10⁷[1] | 95%[2] |
| Vecuronium | 5.72 x 10⁶[1] | 90%[2] |
| Pancuronium | Significantly lower than Rocuronium and Vecuronium | 61%[2] |
Table 1: Comparison of Sugammadex binding affinity for steroidal muscle relaxants. The association rate constants (k_ass) were determined by Isothermal Titration Calorimetry. The relative amount bound provides a comparative measure of the extent of complexation.
The data clearly indicates that Sugammadex has the highest affinity for Rocuronium, followed by Vecuronium. The affinity for Pancuronium is markedly lower[3]. This differential affinity has significant clinical implications for the dosing and efficacy of Sugammadex in reversing neuromuscular blockade induced by these different agents.
Experimental Methodologies
The determination of binding affinities between Sugammadex and steroidal muscle relaxants relies on sophisticated biophysical techniques. The following sections provide detailed representative protocols for the key experimental methods used in these validation studies.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of Sugammadex (typically in the micromolar range) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of the steroidal muscle relaxant (Rocuronium, Vecuronium, or Pancuronium) at a concentration approximately 10-20 times that of the Sugammadex solution in the same buffer.
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Fill the sample cell with the Sugammadex solution.
-
Load the injection syringe with the muscle relaxant solution.
-
-
Titration:
-
Perform a series of small, sequential injections of the muscle relaxant solution into the sample cell containing Sugammadex.
-
Record the heat change (in the form of a power differential required to maintain a constant temperature) after each injection.
-
Continue the injections until the binding sites on the Sugammadex molecules are saturated, and the heat of reaction diminishes.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of the muscle relaxant to Sugammadex.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the association constant (K_a), enthalpy change (ΔH), and stoichiometry (n).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of the Sugammadex-muscle relaxant complex at the atomic level. It can be used to identify the specific parts of the molecules involved in the interaction and to determine binding constants.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a series of samples containing a constant concentration of the steroidal muscle relaxant and varying concentrations of Sugammadex in a deuterated solvent (e.g., D₂O).
-
Include a reference sample of the muscle relaxant alone.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (¹H) and two-dimensional (e.g., NOESY, ROESY) NMR spectra for each sample at a constant temperature.
-
-
Data Analysis:
-
Monitor the changes in the chemical shifts of the protons of the muscle relaxant upon the addition of Sugammadex. These changes indicate which parts of the molecule are interacting with the cyclodextrin (B1172386) cavity.
-
Use the changes in chemical shifts as a function of Sugammadex concentration to calculate the binding constant (K_a) by fitting the data to a binding equation.
-
Analyze 2D NOESY or ROESY spectra to identify through-space interactions between the protons of Sugammadex and the encapsulated muscle relaxant, providing structural details of the complex.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface. It can be used to determine the association (k_on) and dissociation (k_off) rate constants of the interaction, from which the equilibrium dissociation constant (K_d) can be calculated (K_d = k_off / k_on).
Experimental Protocol:
-
Sensor Chip Preparation:
-
Immobilize Sugammadex onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the steroidal muscle relaxant in a suitable running buffer.
-
Inject the muscle relaxant solutions at different concentrations over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface in real-time as the muscle relaxant binds to the immobilized Sugammadex (association phase).
-
After the association phase, flow buffer alone over the sensor surface and monitor the dissociation of the complex (dissociation phase).
-
Regenerate the sensor surface between different muscle relaxant concentrations to remove any bound analyte.
-
-
Data Analysis:
-
Fit the association and dissociation curves from the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
Calculate the equilibrium dissociation constant (K_d) from the ratio of k_off to k_on.
-
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the key processes and workflows.
Caption: Encapsulation mechanism of Sugammadex.
Caption: Workflow for ITC experiments.
Caption: Workflow for SPR experiments.
Conclusion
The quantitative data overwhelmingly supports the high binding affinity of Sugammadex for steroidal muscle relaxants, with a clear preference for Rocuronium over Vecuronium, and a significantly lower affinity for Pancuronium. The experimental methodologies outlined in this guide, including Isothermal Titration Calorimetry, Nuclear Magnetic Resonance spectroscopy, and Surface Plasmon Resonance, provide a robust framework for the validation and characterization of these crucial drug-receptor interactions. This detailed understanding is paramount for the continued optimization of clinical protocols and the development of future generations of selective binding agents.
References
- 1. Assessment of the potential for displacement interactions with sugammadex: a pharmacokinetic-pharmacodynamic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Southern African Journal of Anaesthesia and Analgesia [sajaa.co.za]
- 3. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Sugammadex Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Sugammadex (B611050), a modified gamma-cyclodextrin (B1674603) used for the reversal of neuromuscular blockade. The selection of an appropriate analytical method is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document outlines the performance of commonly employed techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by experimental data from published studies.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for Sugammadex quantification, based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1]
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Biological Matrix | Reference |
| HPLC-UV | 50 - 250 | > 0.999 | 99.04 - 99.84 | < 2 | 0.19 | 0.57 | Bulk Drug/Simulated Mixture | [2] |
| UPLC-PDA | 0.9 - 11.0 | > 0.999 | 95.00 - 105.00 | < 2 | 0.3 | 0.9 | Drug Product | [3][4] |
| LC-MS/MS | 0.100 - 160 | Not Reported | 95.7 - 106.4 | < 15 | Not Reported | 0.100 | Human Plasma | [5] |
| LC-MS/MS | 100 - 10,000 ng/mL | Not Reported | 95.7 - 106.4 | < 15 (LLOQ: <20) | Not Reported | 100 ng/mL | Human Plasma | [5] |
Table 1: Comparison of HPLC-UV, UPLC-PDA, and LC-MS/MS Methods for Sugammadex Quantification.
| Method | Instrumentation | Column | Mobile Phase | Flow Rate | Detection | Reference |
| HPLC-UV | Shimadzu LC-20AD pumps, SPD-20A UV detector | C18 (250 x 4.6 mm, 5µ) | Acetonitrile (B52724):Water (20:80 v/v) | 0.5 mL/min | 210 nm | [2] |
| UPLC-PDA | Acquity UPLC system | UPLC BEH C8 (50 x 2.1mm, 1.7µm) | Gradient of phosphate (B84403) buffer and acetonitrile | 0.4 mL/min | 210 nm | [3][4] |
| LC-MS/MS | Sciex API 5000 | Acquity UPLC BEH Shield RP18 (2.1 x 50mm, 1.7µm) | Gradient of methanol/water and acetonitrile/water with 10mM ammonium (B1175870) formate (B1220265) (pH 3.0) | Not specified | Negative Ion Mode MRM (m/z 999→963) | |
| LC-MS/MS | Not specified | Polaris® C18 (50 mm × 4.6 mm, 5 μm) | Gradient of 0.1% formic acid in water and methanol | 1 mL/min | Negative electrospray ionization MRM (m/z 999.7 → 963.9) | [5] |
Table 2: Instrumental Conditions for Sugammadex Quantification Methods.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Sugammadex in bulk drug and pharmaceutical formulations.
-
Sample Preparation:
-
Bulk Drug/Simulated Mixture: Accurately weigh and dissolve the Sugammadex sample in a suitable diluent (e.g., water) to achieve a concentration within the linear range (50-250 µg/mL).[2]
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5µm particle size).[2]
-
Mobile Phase: An isocratic mixture of acetonitrile and double-distilled water (20:80 v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.
-
-
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.[2]
-
Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)
This method offers faster analysis times and improved resolution for the quantification of Sugammadex and its related substances in drug products.
-
Sample Preparation:
-
Drug Product (Solution for Injection): Accurately dilute the drug product with a suitable diluent to a final concentration within the linear range (e.g., 0.9-11.0 µg/mL).[3]
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
The method should be validated according to ICH guidelines, with forced degradation studies to demonstrate specificity.[3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method for the quantification of Sugammadex in biological matrices such as human plasma and urine.
-
Sample Preparation (Human Plasma):
-
Protein Precipitation: To 200 µL of plasma, add a precipitating agent such as acetonitrile containing 0.37% hydrochloric acid. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be further cleaned using a phospholipid removal plate.
-
Solid Phase Extraction (SPE): An alternative to protein precipitation, SPE can be used for cleaner sample extracts.[6]
-
-
Chromatographic Conditions:
-
Instrument: A LC system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column such as Acquity UPLC BEH Shield RP18 (2.1 x 50mm, 1.7µm) or Polaris® C18 (50 mm × 4.6 mm, 5 μm).[5]
-
Mobile Phase: A gradient elution with mobile phases typically consisting of methanol/water or acetonitrile/water with additives like formic acid or ammonium formate to enhance ionization.[5]
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of the transition for Sugammadex (e.g., m/z 999 → 963 or m/z 999.7 → 963.9).[5] An internal standard is recommended for accurate quantification.
-
-
Validation Parameters:
-
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, matrix effect, and stability.[6]
-
Methodology Visualization
The following diagrams illustrate the logical workflows for analytical method validation and a typical sample analysis process.
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for Sample Analysis.
Conclusion
The choice of an analytical method for Sugammadex quantification depends on the specific requirements of the study.
-
HPLC-UV and UPLC-PDA methods are robust and cost-effective for quality control and formulation analysis where high sensitivity is not paramount.[2][3]
-
LC-MS/MS is the gold standard for bioanalytical applications, offering superior sensitivity and selectivity for quantifying Sugammadex in complex biological matrices like plasma and urine.[6]
A thorough method validation according to ICH or other relevant regulatory guidelines is essential to ensure the reliability and accuracy of the generated data.[1] This guide provides a foundation for selecting and implementing an appropriate analytical strategy for Sugammadex quantification in research and development settings.
References
- 1. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in Sugammadex Sodium Drug Substance | CoLab [colab.ws]
- 2. jddtonline.info [jddtonline.info]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Magnetic solid-phase extraction coupled with LC-MS/MS methods for the simple extraction and rapid determination of sugammadex in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of sugammadex in human plasma, urine, and dialysate using a high-performance liquid chromatography/tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Domestic vs. Imported Sugammadex: A Comparative Efficacy and Physicochemical Analysis for Researchers
In the field of anesthesiology and drug development, the emergence of generic versions of key pharmaceuticals necessitates rigorous comparative analysis to ensure equivalent efficacy and safety. This guide provides a detailed comparison of domestic (generic) and imported (brand-name, Bridion®) Sugammadex, a selective relaxant binding agent used to reverse neuromuscular blockade induced by rocuronium (B1662866) or vecuronium (B1682833). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of comparative clinical efficacy, and physicochemical properties, supported by experimental data and detailed methodologies.
Clinical Efficacy: A Head-to-Head Comparison
A prospective, randomized clinical study was conducted to evaluate the non-inferiority of a domestic Sugammadex formulation compared to the imported originator product in adult patients undergoing elective surgery under general anesthesia.[1]
Key Experimental Data
The primary outcome of the study was the time to recovery of the train-of-four ratio (TOFr) to 0.9 after administration of Sugammadex. The results demonstrate that the domestic formulation is non-inferior to the imported version in reversing deep neuromuscular blockade induced by rocuronium.[1]
| Parameter | Domestic Sugammadex (n=35) | Imported Sugammadex (n=35) | P-value |
| Patient Demographics | |||
| Age (years, mean ± SD) | 46.9 ± 12.7 | 45.7 ± 11.5 | >0.05 |
| Male/Female | 13/22 | 13/22 | >0.05 |
| Procedural Data | |||
| Surgical Time (min, mean ± SD) | Not Reported | Not Reported | >0.05 |
| Anesthesia Time (min, mean ± SD) | Not Reported | Not Reported | >0.05 |
| Total Rocuronium Dose (mg, mean ± SD) | Not Reported | Not Reported | >0.05 |
| Efficacy Outcome | |||
| Reversal Time to TOFr ≥ 0.9 (min, median [IQR]) | 1.8 [1.3, 2.6] | 2.0 [1.7, 2.9] | 0.039 |
| Safety Outcomes | |||
| Incidence of Bradycardia (within 5 min) | 14% (5/35) | 14% (5/35) | >0.05 |
| Incidence of Skin Allergy (in PACU) | 8.6% (3/35) | 0% (0/35) | >0.05 |
Table 1: Comparative Clinical Efficacy and Safety Data of Domestic vs. Imported Sugammadex.[1]
Experimental Protocol: Clinical Efficacy Study
Objective: To evaluate the efficacy of domestic versus imported Sugammadex for the reversal of rocuronium-induced deep neuromuscular block in adult patients.[1]
Study Design: A prospective, randomized, non-inferiority clinical trial.[1]
Participants: 70 adult patients scheduled for elective surgery under general anesthesia requiring muscle relaxation. Patients were randomly assigned to either the domestic or imported Sugammadex group.[1]
Anesthesia and Monitoring:
-
Anesthesia was maintained with propofol, sevoflurane, and remifentanil.[1]
-
Rocuronium was used for intubation and maintenance of muscle relaxation.[1]
-
Neuromuscular blockade was monitored using acceleromyography of the adductor pollicis muscle, with the train-of-four (TOF) stimulation.[1]
Intervention:
-
At the end of the surgical procedure, when a deep level of neuromuscular blockade was confirmed (post-tetanic count of 1-2), patients received a 4 mg/kg dose of either domestic or imported Sugammadex.[1]
Primary Outcome Measurement:
-
The time from Sugammadex injection to the recovery of the TOFr to 0.9 was recorded as the primary endpoint. The non-inferiority margin was set at 1 minute.[1]
Secondary Outcome Measurements:
-
The proportion of patients reaching a TOFr of 0.9 at different time points.
-
Incidence of adverse events, including bradycardia and skin allergy.[1]
Physicochemical Properties: A Comparative Analysis
A comparative study utilizing Nuclear Magnetic Resonance (NMR) spectroscopy was conducted to evaluate the physicochemical parameters of a generic (domestic) Sugammadex formulation from Blau Farmacêutica S/A against the reference formulation, Bridion® (imported).
Key Experimental Findings
The study concluded that the ¹H NMR spectra of the domestic and imported Sugammadex formulations did not show significant variations in chemical shifts, indicating similar physicochemical parameters. Both formulations demonstrated strong intermolecular interaction with rocuronium and vecuronium.
| Parameter | Blau Farmacêutica S/A Formulation | Bridion® Formulation | Observation |
| ¹H NMR Chemical Shifts | No significant variation | No significant variation | Similar physicochemical parameters |
| Diffusion Coefficients (in the presence of NMBs) | No significant variation | No significant variation | Similar complex formation |
Table 2: Comparative Physicochemical Parameters of Domestic vs. Imported Sugammadex Formulations.
Experimental Protocol: NMR Spectroscopic Analysis
Objective: To compare the physicochemical properties of a generic Sugammadex formulation with the reference Bridion® formulation using ¹H NMR and Diffusion-Ordered Spectroscopy (DOSY).
Methodology:
-
Samples of the Blau Farmacêutica S/A formulation and Bridion® were prepared.
-
The neuromuscular blocking agents (NMBs), rocuronium and vecuronium, were added to the formulations in stoichiometric proportions of 1:1 and 1:0.4.
-
¹H NMR spectra were acquired to compare the chemical shifts of the Sugammadex formulations.
-
DOSY experiments were conducted to determine the diffusion coefficients of the components in the presence of the NMBs, providing insights into complex formation.
Mechanism of Action: Encapsulation and Reversal
Sugammadex is a modified gamma-cyclodextrin (B1674603) designed to encapsulate steroidal neuromuscular blocking agents like rocuronium and vecuronium.[2][3] Its mechanism of action is a process of direct encapsulation, which differs from traditional reversal agents that indirectly increase acetylcholine (B1216132) levels.[2]
The key steps in the mechanism of action are:
-
Encapsulation in Plasma: Upon intravenous administration, Sugammadex molecules circulate in the plasma and encapsulate free rocuronium or vecuronium molecules.[2] This forms a stable, water-soluble complex.[2]
-
Concentration Gradient Shift: The binding of free neuromuscular blocking agents in the plasma creates a concentration gradient between the plasma and the neuromuscular junction.[]
-
Dissociation from Receptors: This gradient promotes the dissociation of rocuronium or vecuronium molecules from the nicotinic acetylcholine receptors at the neuromuscular junction.[]
-
Reversal of Blockade: As the neuromuscular blocking agents are cleared from the receptors, acetylcholine can once again bind, leading to the restoration of neuromuscular function.[5]
Conclusion
The available clinical evidence suggests that domestic formulations of Sugammadex are non-inferior to the imported originator product in terms of efficacy for the reversal of deep neuromuscular blockade.[1] Furthermore, physicochemical analyses indicate a high degree of similarity between the generic and brand-name versions. These findings are crucial for researchers and drug development professionals in understanding the therapeutic equivalence of different Sugammadex formulations. As with any pharmaceutical product, continued post-market surveillance and further comparative studies will be beneficial in confirming these findings across diverse patient populations and clinical settings.
References
A Head-to-Head Comparison of Sugammadex and Pyridostigmine for Neuromuscular Blockade Reversal
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The landscape of neuromuscular blockade (NMB) reversal in modern anesthesia is primarily dominated by two distinct pharmacological strategies: the selective relaxant-binding agent, Sugammadex, and the established class of acetylcholinesterase inhibitors, represented here by Pyridostigmine. This guide provides a detailed, evidence-based comparison of these agents, focusing on their mechanisms of action, clinical efficacy, and safety profiles. The information presented is synthesized from head-to-head clinical studies and large-scale observational data to support informed decision-making in research and clinical practice.
Mechanism of Action: Encapsulation vs. Acetylcholinesterase Inhibition
The fundamental difference between Sugammadex and Pyridostigmine lies in their mechanisms for reversing NMB.
Sugammadex operates through a novel mechanism of direct encapsulation. It is a modified gamma-cyclodextrin (B1674603) with a three-dimensional structure that allows it to encapsulate steroidal, non-depolarizing neuromuscular blocking agents (NMBAs) such as rocuronium (B1662866) and vecuronium. This binding is a 1:1 ratio, forming a stable, inactive complex in the plasma. The encapsulation process reduces the amount of free NMBA available to bind to nicotinic receptors at the neuromuscular junction, leading to a rapid and effective reversal of muscle relaxation.
dot
A Comparative Guide to Validating the 1:1 Binding Stoichiometry of Sugammadex and Rocuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods used to validate the 1:1 binding stoichiometry of Sugammadex and rocuronium (B1662866). It includes supporting data and detailed experimental protocols to assist researchers in understanding and replicating these validation techniques.
Sugammadex, a modified γ-cyclodextrin, is a selective relaxant binding agent designed to encapsulate the neuromuscular blocking agent rocuronium, thereby reversing its effects.[1] The formation of a stable 1:1 inclusion complex is central to its mechanism of action.[2] This high-affinity, noncovalent interaction effectively reduces the concentration of free rocuronium in the plasma, leading to a rapid reversal of neuromuscular blockade.[2][3] The validation of this 1:1 stoichiometry is crucial for its clinical application and understanding its pharmacological profile.
Quantitative Analysis of Sugammadex-Rocuronium Binding
The binding affinity between Sugammadex and rocuronium has been quantified using various biophysical techniques. The data consistently supports a high-affinity interaction with a 1:1 molar ratio.[1][4]
| Parameter | Value | Technique | Reference |
| Association Rate Constant (k_ass) | 1.79 x 10⁷ M⁻¹ | Isothermal Titration Calorimetry (ITC) | [5][6] |
| Dissociation Constant (K_D) | 0.06 mM | Nuclear Magnetic Resonance (NMR) Spectroscopy | [7] |
| Binding Stoichiometry (n) | ~1 | Isothermal Titration Calorimetry (ITC) | [5][6] |
| Binding Stoichiometry | 1:1 | X-ray Crystallography | [8] |
| Binding Stoichiometry | 1:1 | Nuclear Magnetic Resonance (NMR) Spectroscopy | [7][9] |
| Binding Stoichiometry | 1:1 | Surface-Enhanced Raman Spectroscopy (SERS) | [4][10] |
Experimental Methodologies for Stoichiometry Validation
Several powerful analytical techniques are employed to elucidate the binding stoichiometry and affinity of Sugammadex and rocuronium. The most prominent methods are Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and importantly, the stoichiometry of the interaction (n).
Experimental Protocol:
-
Sample Preparation: Prepare solutions of Sugammadex and rocuronium in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentrations should be accurately determined. Typically, the macromolecule (Sugammadex) is placed in the sample cell, and the ligand (rocuronium) is in the injection syringe at a 10-20 fold higher concentration.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C or 37°C).
-
Titration: A series of small, sequential injections of the rocuronium solution are made into the Sugammadex solution in the sample cell.
-
Data Acquisition: The heat released or absorbed after each injection is measured and recorded as a peak. The area under each peak is integrated to determine the heat change.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of rocuronium to Sugammadex. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters, including the stoichiometry.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and environment of molecules at the atomic level. Changes in the chemical shifts of protons in both Sugammadex and rocuronium upon complexation can be used to confirm the 1:1 interaction and determine the binding constant.
Experimental Protocol:
-
Sample Preparation: Prepare a series of samples containing a fixed concentration of Sugammadex and varying concentrations of rocuronium in a deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., DOSY) NMR spectra for each sample.
-
Chemical Shift Titration: Monitor the changes in the chemical shifts of specific protons of Sugammadex and rocuronium as the concentration of the binding partner is increased. Protons involved in the binding interface will exhibit the most significant changes.
-
Data Analysis: Plot the change in chemical shift (Δδ) against the molar ratio of rocuronium to Sugammadex. The data can be fitted to a 1:1 binding isotherm to calculate the dissociation constant (K_D). Diffusion-Ordered Spectroscopy (DOSY) experiments can also be used to show that Sugammadex and rocuronium diffuse as a single, larger entity, confirming complex formation.[7]
Alternative Reversal Agents
The primary alternative to Sugammadex for the reversal of neuromuscular blockade is the use of acetylcholinesterase inhibitors, such as neostigmine.[11]
| Reversal Agent | Mechanism of Action | Key Differences from Sugammadex |
| Neostigmine | Inhibits the breakdown of acetylcholine (B1216132) at the neuromuscular junction, thereby increasing its concentration to compete with the neuromuscular blocking agent.[11] | Indirect mechanism of action. Slower reversal time compared to Sugammadex.[11] Associated with cholinergic side effects (e.g., bradycardia, increased salivation) requiring co-administration of an antimuscarinic agent.[12] Less effective at reversing deep neuromuscular blockade. |
Visualizing the Binding and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Sugammadex encapsulates free rocuronium, shifting the equilibrium away from the neuromuscular junction.
Caption: Workflow for ITC and NMR experiments to validate binding stoichiometry.
References
- 1. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic–pharmacodynamic analysis for sugammadex-mediated reversal of rocuronium-induced neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeat dosing of rocuronium-sugammadex: unpredictable [ekja.org]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of the potential for displacement interactions with sugammadex: a pharmacokinetic-pharmacodynamic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sugammadex for the Reversal of Rocuronium-Induced Neuromuscular Blockade in Surgical Patients: A Review of Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Safety Profiles of Sugammadex and Neostigmine in Preclinical Animal Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical safety profiles of Sugammadex (B611050) and neostigmine (B1678181), drawing upon available data from animal studies. The information is intended to support further investigation and drug development efforts.
The reversal of neuromuscular blockade is a critical component of general anesthesia. For decades, acetylcholinesterase inhibitors, such as neostigmine, have been the standard of care. However, the introduction of Sugammadex, a selective relaxant-binding agent, has provided an alternative with a different mechanism of action and, consequently, a distinct safety profile. This guide synthesizes findings from various animal models to compare the cardiovascular, respiratory, and neurological safety of these two agents.
Cardiovascular Safety
Preclinical studies indicate that Sugammadex generally exhibits a more stable cardiovascular safety profile compared to neostigmine. Neostigmine's mechanism of action, the inhibition of acetylcholinesterase, leads to an increase in acetylcholine, which can stimulate muscarinic receptors in the heart, potentially causing bradycardia and hypotension.[1] To counteract these effects, neostigmine is typically co-administered with an antimuscarinic agent like atropine (B194438) or glycopyrrolate (B1671915).
In contrast, Sugammadex directly encapsulates the neuromuscular blocking agents rocuronium (B1662866) or vecuronium, a mechanism that does not interfere with the cholinergic system.[2] Consequently, it does not produce the cholinergic side effects associated with neostigmine.[2][3]
Hemodynamic Parameters
A study in dogs investigating the autonomic and cardiovascular effects of neostigmine revealed that a high dose (100 micrograms/kg) caused bradyarrhythmias.[4] In another study in dogs, intrathecally administered neostigmine produced bradycardia but had no effect on blood pressure.[5]
Preclinical in vivo experiments with Sugammadex in rats, guinea pigs, cats, and Rhesus monkeys have shown no significant changes in arterial blood pressure or heart rate after intravenous administration.[6] A study in rabbits comparing the effects of the two drugs on the QTc interval found that a combination of neostigmine and atropine significantly prolonged the QTc interval, whereas Sugammadex had no significant effect.
Experimental Protocol: Cardiovascular Effects in Rabbits
-
Animal Model: 10 adult New Zealand white rabbits (2.5-3.5 kg), randomly divided into two groups (Sugammadex and Neostigmine).
-
Anesthesia: Intravenous (IV) propofol (B549288) (2 mg/kg) and fentanyl (1 mcg/kg). Rocuronium (0.6 mg/kg IV) was administered to induce neuromuscular blockade.
-
Intervention:
-
Neostigmine Group (n=5): Received 0.05 mg/kg IV neostigmine + 0.01 mg/kg IV atropine 25 minutes after induction.
-
Sugammadex Group (n=5): Received 2 mg/kg IV Sugammadex at the same time point.
-
-
Measurements: Electrocardiograms were recorded at baseline and at 2, 5, 10, 20, 25, 27, 30, and 40 minutes after induction to measure the QTc interval.
Respiratory Safety
The comparative respiratory safety of Sugammadex and neostigmine has been investigated in rats, with findings suggesting a more favorable profile for Sugammadex. Neostigmine, when administered after the recovery of neuromuscular function, has been shown to impair the activity of the genioglossus muscle, an important upper airway dilator. This effect can potentially lead to partial upper airway obstruction. In contrast, Sugammadex did not demonstrate this effect.
Upper Airway and Breathing Parameters in Rats
| Parameter | Neostigmine (0.06 mg/kg) | Sugammadex (15 mg/kg) |
| Genioglossus Muscle Activity (% of baseline) | Decreased to 64 (30)% | No significant effect |
| Tidal Volume | Significantly decreased | No significant effect |
| Minute Volume | Tended to be lower | No significant effect |
Data are presented as mean (SEM).
Experimental Protocol: Respiratory Effects in Rats
-
Animal Model: 51 adult male rats.
-
Anesthesia: Isoflurane.
-
Surgical Preparation: Tracheostomy and cannulation of a femoral artery and vein.
-
Intervention (Safety Protocol): After spontaneous recovery of the train-of-four (T4/T1) ratio to 1, animals received either neostigmine (0.06 mg/kg) with glycopyrrolate (0.012 mg/kg) or Sugammadex (15 mg/kg).
-
Measurements: Phasic genioglossus muscle electromyographic (EMG) activity and breathing parameters (tidal volume, minute volume) were recorded for 15 minutes post-injection.
Neurological Safety
The neurological safety profiles of Sugammadex and neostigmine in animal studies are less extensively compared in head-to-head trials. However, individual studies provide some insights.
Neostigmine: In a study involving chronic intrathecal administration in rats, neostigmine produced mild, non-debilitating tremors.[5] As a quaternary ammonium (B1175870) compound, neostigmine does not readily cross the blood-brain barrier, limiting its direct central nervous system effects.
Sugammadex: The blood-brain barrier penetration of Sugammadex is also poor (less than 3% in rats).[7] However, some in vitro studies using primary neuronal cultures have suggested that clinically relevant concentrations of Sugammadex could induce neuronal apoptosis.[7] Conversely, this effect was not observed in mice with mature blood-brain barriers.[8] Another study in zebrafish larvae showed no adverse effects on neuronal cells.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of action for neostigmine.
Caption: Mechanism of action for Sugammadex.
Caption: A generalized experimental workflow.
Conclusion
Based on the available animal studies, Sugammadex demonstrates a more favorable safety profile concerning cardiovascular and respiratory systems compared to neostigmine. Its selective mechanism of action avoids the cholinergic side effects inherent to acetylcholinesterase inhibitors. While neurological safety data from direct comparative animal studies are limited, both drugs exhibit poor penetration of the blood-brain barrier. The choice of a reversal agent in a research or clinical setting should consider these preclinical safety findings alongside efficacy and the specific physiological context of the study. Further direct comparative studies in animal models are warranted to provide a more comprehensive understanding of the relative safety of these two important drugs.
References
- 1. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo animal studies with sugammadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autonomic and cardiovascular effects of neuromuscular blockade antagonism in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the safety of chronically administered intrathecal neostigmine methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sugammadex, a Neuromuscular Blockade Reversal Agent, Causes Neuronal Apoptosis in Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsf.org [apsf.org]
- 9. Evaluation of the Toxicity of Sugammadex in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative studies of different Sugammadex derivatives
A Comparative Guide to Sugammadex (B611050) and Its Derivatives for Neuromuscular Blockade Reversal
For researchers and drug development professionals, understanding the nuances of neuromuscular blockade reversal agents is critical for advancing perioperative care and enhancing patient safety. Sugammadex, a modified gamma-cyclodextrin, revolutionized anesthetic practice by providing a rapid and reliable mechanism for reversing the effects of steroidal neuromuscular blocking agents (NMBAs) like rocuronium (B1662866) and vecuronium.[1] This guide offers a detailed comparison of Sugammadex and its emerging derivative, Adamgammadex, focusing on their performance, supported by experimental data and detailed methodologies.
Sugammadex and its derivatives operate via a novel mechanism of action distinct from traditional reversal agents like neostigmine (B1678181).[2] Instead of inhibiting acetylcholinesterase, these modified cyclodextrins act as selective relaxant binding agents (SRBAs).[1] They encapsulate the NMBA molecules in the plasma, forming a tight, water-soluble complex that is subsequently excreted by the kidneys.[3] This process lowers the free concentration of the NMBA in the plasma, creating a concentration gradient that draws the NMBA away from the neuromuscular junction, thereby restoring muscle function.[3]
References
- 1. Assessment of the potential for displacement interactions with sugammadex: a pharmacokinetic-pharmacodynamic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of sugammadex versus neostigmine in reversing neuromuscular blockade in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating Sugammadex Binding: A Comparative Guide Using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) for the validation of Sugammadex (B611050) binding, supported by experimental data. Detailed methodologies and visual representations of the experimental workflow are included to aid in the design and interpretation of binding studies.
Introduction to Sugammadex and the Importance of Binding Validation
Sugammadex is a modified gamma-cyclodextrin (B1674603) designed as a selective relaxant binding agent.[1][2] Its primary clinical use is the rapid reversal of neuromuscular blockade induced by the steroidal neuromuscular blocking agents (NMBAs) rocuronium (B1662866) and vecuronium.[3][4][5][6] The mechanism of action relies on the encapsulation of the NMBA molecule by Sugammadex in a 1:1 ratio, forming a tight, water-soluble complex.[2][7] This encapsulation reduces the amount of free NMBA in the plasma, leading to a rapid reversal of muscle relaxation.[2]
Accurate and reliable validation of the binding affinity and thermodynamics of this interaction is crucial for understanding its efficacy and potential for drug-drug interactions. Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9]
Isothermal Titration Calorimetry (ITC) for Sugammadex Binding
ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of the binding affinity (K_a), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
Experimental Data: Sugammadex Binding Affinity
ITC has been employed to quantify the high binding affinity of Sugammadex for rocuronium and vecuronium. The association constants (K_ass) from these studies are summarized below.
| Ligand | Association Constant (K_ass) (M⁻¹) | Reference |
| Rocuronium | 1.79 x 10⁷ | [3][4] |
| Vecuronium | 5.72 x 10⁶ | [3][4] |
These data demonstrate the high affinity of Sugammadex for both rocuronium and vecuronium, with a notably stronger interaction with rocuronium.
Experimental Protocol: ITC for Sugammadex-Rocuronium Binding
While specific instrument parameters may vary, a general protocol for an ITC experiment to determine the binding affinity of Sugammadex to rocuronium is as follows:
1. Sample Preparation:
-
Sugammadex Solution (in the cell): Prepare a solution of Sugammadex at a known concentration (e.g., 0.1 mM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The buffer should be precisely matched with the ligand solution to avoid heats of dilution.
-
Rocuronium Solution (in the syringe): Prepare a solution of rocuronium at a concentration 10-20 times higher than the Sugammadex solution (e.g., 1-2 mM) in the exact same buffer.
-
Degassing: Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
2. ITC Instrument Setup:
-
Instrument: A high-sensitivity isothermal titration calorimeter.
-
Temperature: Set the experimental temperature to a physiologically relevant value, typically 25°C or 37°C.
-
Stirring Speed: Set a constant stirring speed (e.g., 750 rpm) to ensure rapid mixing.
3. Titration:
-
Injection Volume: A series of small injections (e.g., 2-5 µL) of the rocuronium solution are made into the Sugammadex solution in the sample cell.
-
Injection Spacing: Allow sufficient time between injections (e.g., 150-180 seconds) for the signal to return to baseline.
-
Control Experiment: A control titration of rocuronium into the buffer alone should be performed to determine the heat of dilution.
4. Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
The heat of dilution from the control experiment is subtracted from the experimental data.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: K_a, n, ΔH, and ΔS.
Experimental Workflow
Caption: Workflow for ITC analysis of Sugammadex-Rocuronium binding.
Alternative Methods for Binding Validation
While ITC is the gold standard, other techniques can also be employed to study biomolecular interactions. These methods can provide complementary information or may be more suitable under certain experimental constraints.
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized macromolecule. | Real-time kinetics (k_on, k_off), high sensitivity, requires small sample volumes. | Requires immobilization of one binding partner, which may affect its activity; label-free but not in-solution. |
| Fluorescence Spectroscopy | Measures changes in the fluorescence properties of a molecule upon binding. | High sensitivity, can be used in solution. | Often requires a fluorescent label or an intrinsic fluorophore (like tryptophan), which may not be present or could perturb the interaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of atoms upon binding. | Provides detailed structural information about the binding interface. | Requires large amounts of sample, lower throughput, and specialized equipment. |
Logical Relationship of Binding Validation Methods
Caption: Relationship of methods for Sugammadex binding validation.
Conclusion
Isothermal Titration Calorimetry provides a robust and direct method for the validation and thermodynamic characterization of Sugammadex binding to its target neuromuscular blocking agents. The high association constants determined by ITC confirm the strong and specific nature of this host-guest interaction. While alternative methods such as SPR and fluorescence spectroscopy can offer complementary data, particularly regarding binding kinetics, ITC remains the gold standard for obtaining a complete thermodynamic profile of the binding event in solution. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers designing and conducting binding validation studies for Sugammadex and other host-guest systems.
References
- 1. Southern African Journal of Anaesthesia and Analgesia [sajaa.co.za]
- 2. Sugammadex | C72H112O48S8 | CID 6918585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessment of the potential for displacement interactions with sugammadex: a pharmacokinetic-pharmacodynamic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery, development, and clinical application of sugammadex sodium, a selective relaxant binding agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.wfsahq.org [resources.wfsahq.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. nuvisan.com [nuvisan.com]
Evaluating the Cost-Effectiveness of Sugammadex vs. Neostigmine in a Research Context
In the realm of anesthesiology, the reversal of neuromuscular blockade is a critical step to ensure patient safety and optimize operating room efficiency. For decades, neostigmine (B1678181), an acetylcholinesterase inhibitor, has been the standard of care. However, the introduction of sugammadex (B611050), a modified gamma-cyclodextrin, has presented a paradigm shift in reversal strategies. This guide provides a comprehensive comparison of the cost-effectiveness of sugammadex and neostigmine, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of these two agents.
Comparative Cost and Efficacy: A Tabular Summary
The following tables summarize quantitative data from various studies, offering a clear comparison of the economic and clinical performance of sugammadex and neostigmine.
Table 1: Comparative Economic Analysis
| Study/Region | Drug Cost (USD) | Total Cost per Patient (USD) | Key Economic Findings |
| Taiwan | Sugammadex: 186.2 ± 44.7Neostigmine: 23.4 ± 7.7 | Sugammadex: 212.0 ± 49.5Neostigmine: 50.6 ± 21.4 | The time-saving benefits of sugammadex did not offset its higher price in the context of Taiwan's healthcare system.[1][2][3][4][5] |
| Mississippi, USA | Sugammadex: 70.72 | - | A cost-benefit analysis suggested potential cost savings of $345,640 to $997,064 over six months with sugammadex due to increased operating room discharge rates.[6] |
| Academic Center, USA | - | Anesthesia Costs:Sugammadex: ~1,473Neostigmine: ~1,478PACU Costs:Sugammadex: ~4,286Neostigmine: ~4,764 | No significant increase in in-hospital costs was observed with sugammadex in patients undergoing outpatient surgeries.[7] |
| Retrospective Analysis, USA | Reversal Agent Cost per Case:Sugammadex: 99.13Neostigmine/Glycopyrrolate (B1671915): 32.55 | - | A 3-minute reduction in average surgical case duration was observed with sugammadex.[8] |
| China (Laparoscopic Surgery) | - | - | In a simulation of 2000 patients, sugammadex led to 673 fewer complications.[9][10] 93.6% of the higher medication cost was offset by savings from reduced complication management.[9][10] |
Table 2: Clinical Efficacy and Perioperative Efficiency
| Study | Metric | Sugammadex | Neostigmine |
| Taiwan | Time to Extubation (min) | 6.0 ± 5.3 | 6.6 ± 6.3 |
| Academic Center, USA | Time to TOF Ratio ≥ 0.9 (seconds) | 180 | 540 |
| Retrospective Analysis, USA | Average Operating Room Time (min) | 157.06 | 169.59 |
| Retrospective Analysis, USA | PACU Length of Stay (min) | 98.67 | 102.47 |
| Retrospective Analysis, USA | Average Surgical Case Duration (min) | 150 | 153 |
Table 3: Incidence of Adverse Events
| Study | Adverse Event | Sugammadex (%) | Neostigmine (%) |
| Taiwan | Bradycardia | 10.2 | 16.9 |
| Academic Center, USA | Postoperative Nausea & Vomiting | 22.2 | 5.3 |
Experimental Protocols
To understand the basis of the presented data, this section details the methodologies of key comparative studies.
Propensity Score-Matched Analysis in Taiwan
-
Study Design: A post-hoc analysis of a randomized controlled trial.[1][2][4][5]
-
Patient Population: Patients who underwent elective surgeries and general anesthesia with endotracheal intubation.[1][2][4][5]
-
Methodology: Propensity score matching was utilized to create balanced groups of patients receiving either sugammadex or neostigmine.[1][2][4][5]
-
Intervention:
-
Anesthesia Induction: Propofol 1–2 mg·kg⁻¹, fentanyl 1–3 μg·kg⁻¹, and rocuronium (B1662866) 0.6–1 mg·kg⁻¹.[1]
-
Reversal: Sugammadex 2 mg·kg⁻¹ or neostigmine 0.05 mg·kg⁻¹ with glycopyrrolate 0.01 mg·kg⁻¹ was administered when the train-of-four (TOF) count recovered to ≥2.[1]
-
-
Primary Outcomes: Time to endotracheal extubation and cost-effectiveness, which was derived from personnel costs in the operating room and post-anesthesia care unit (PACU).[1][2][4][5]
Randomized Controlled Trial in an Academic Center
-
Study Design: A randomized controlled trial.[7]
-
Patient Population: Patients undergoing outpatient surgeries.[7]
-
Methodology: Patients were randomly assigned to receive either sugammadex or neostigmine for reversal of neuromuscular blockade.
-
Intervention: Dosing for moderate neuromuscular blockade reversal was administered.[7]
-
Primary Outcomes: The primary outcome was the time to achieve a TOF ratio of ≥0.9. Secondary outcomes included PACU and hospital length of stay, as well as perioperative costs.[7]
Retrospective Analysis in a Tertiary Care Hospital
-
Study Design: A retrospective analysis of patient data.[11]
-
Patient Population: Patients who received either neostigmine or sugammadex for reversal of neuromuscular blockade.[11]
-
Methodology: Propensity matching was used to create comparable groups of 4,060 patients each.[11]
-
Intervention: Standard clinical protocols for the administration of neostigmine or sugammadex were followed.
-
Primary Outcomes: The primary outcome was the total time spent in the operating room. Secondary outcomes included other measures of perioperative efficiency and the incidence of postoperative pulmonary failure.[11]
Visualizing Mechanisms and Processes
The following diagrams, created using the DOT language, illustrate the signaling pathways of the two drugs, a typical experimental workflow for their comparison, and a logical relationship diagram for evaluating their cost-effectiveness.
References
- 1. Cost-Effectiveness of Sugammadex Versus Neostigmine to Reverse Neuromuscular Blockade in a University Hospital in Taiwan: A Propensity Score-Matched Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-Effectiveness of Sugammadex Versus Neostigmine to Reverse Neuromuscular Blockade in a University Hospital in Taiwan: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Cost-Effectiveness of Sugammadex Versus Neostigmine to Reverse Neuromuscular Blockade in a University Hospital in Taiwan: A Propensity Score-Matched Analysis | Semantic Scholar [semanticscholar.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. frontiersin.org [frontiersin.org]
- 8. "Sugammadex versus Neostigmine: Operating Room Time and Cost" by Annie Benscheidt and Kenn B Daratha [digitalcommons.providence.org]
- 9. researchgate.net [researchgate.net]
- 10. Economic analysis of sugammadex versus neostigmine for reversal of neuromuscular blockade for laparoscopic surgery in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sugammadex Sodium
Essential guidance for laboratory professionals on the safe and compliant disposal of Sugammadex sodium, ensuring environmental protection and adherence to regulatory standards.
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all chemical substances, including the final stages of disposal. This compound, a modified gamma-cyclodextrin, requires adherence to specific disposal protocols to mitigate environmental impact and ensure workplace safety. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting.
Key Disposal Properties and Regulatory Overview
While specific quantitative disposal limits for this compound are not publicly available, its classification as a non-hazardous substance under normal transport and use provides a framework for its disposal. The primary directive from safety data sheets (SDS) is to prevent its release into sewer systems and to manage its disposal in accordance with local, state, and federal regulations. Incineration is the widely recommended and often mandated method for the final disposal of non-hazardous pharmaceutical waste.[1][2][3]
The following table summarizes the key characteristics of this compound relevant to its disposal:
| Property | Value/Information | Implication for Disposal |
| Hazardous Waste Classification | Not classified as a hazardous waste under RCRA or SARA 311/312. Not regulated as a dangerous good for transport. | Can be managed as a non-hazardous pharmaceutical waste, but best practices recommend treating it with the same level of care as hazardous waste to ensure complete destruction.[3] |
| Sewer Disposal | Explicitly prohibited in Safety Data Sheets. Wastewater treatment facilities are not equipped to remove pharmaceuticals. | Must not be poured down the drain. Alternative disposal methods are required. |
| Recommended Disposal Method | Incineration.[1][2] | Ensures complete destruction of the active pharmaceutical ingredient. |
| Chemical Stability | Stable under normal conditions.[4] | No special precautions are needed for short-term storage before disposal, other than standard chemical safety protocols. |
| Biodegradability | As a modified cyclodextrin, its biodegradability can vary. Some cyclodextrins are biodegradable.[5][6] | While some level of biodegradation may occur, it is not a recommended disposal method. Incineration remains the preferred option. |
| Container Disposal | Empty containers should be taken to an approved waste handling site for recycling or disposal.[4] | Follow institutional guidelines for the disposal of empty chemical containers, which may include triple-rinsing (with the rinsate collected as chemical waste) and defacing the label. |
Procedural Workflow for this compound Disposal
The following diagram outlines the decision-making and handling process for the disposal of this compound in a laboratory environment.
Caption: A flowchart illustrating the recommended workflow for the safe disposal of this compound waste in a laboratory setting.
Detailed Protocol for Disposal of this compound Waste
This protocol provides a step-by-step guide for the handling and disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes unused or expired solutions, as well as any materials contaminated during handling, such as personal protective equipment (PPE), pipette tips, and spill cleanup materials.
- Segregate this compound waste from all other waste streams at the point of generation. Use dedicated waste containers for this purpose.
2. Waste Collection and Container Management:
- Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.
- Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste" and specify "this compound." Include the accumulation start date on the label.
- Ensure the container is kept securely sealed when not in use to prevent spills.
3. Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked as a chemical waste storage area.
- Follow all institutional guidelines for the storage of chemical waste, including any requirements for secondary containment.
4. Disposal:
- Do not under any circumstances dispose of this compound waste down the drain.[4]
- Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste manager to arrange for the pickup and disposal of the waste.
- The waste will be transported by a certified waste management vendor to a permitted facility for disposal, with incineration being the preferred method.[1][2]
5. Spill Management:
- In the event of a spill, consult the Safety Data Sheet (SDS) for appropriate cleanup procedures.
- Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
- Contain the spill and absorb the material with an inert absorbent.
- Collect the absorbed material and any contaminated cleanup supplies in a designated waste container and manage it as this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for this compound for any additional requirements.
References
- 1. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 2. Comprehensive Guide to Medical Waste Incineration by Stericycle | Stericycle [stericycle.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. msd.com [msd.com]
- 5. Biodegradation of cyclodextrins in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling Sugammadex sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Sugammadex sodium in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
This compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent safety measures are necessary during its handling and disposal.
Personal Protective Equipment (PPE)
When working with this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[2][3]. | Protects against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., standard BS EN 374:2003)[2][3]. | Prevents skin contact, which can cause irritation[1]. Gloves must be inspected before use[2]. |
| Body Protection | Impervious clothing or lab coat[1][2]. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dust/aerosols are generated[3]. | Prevents respiratory tract irritation from inhaling dust or aerosols[1]. |
Occupational Exposure Limits
While most safety data sheets indicate that no official occupational exposure limit values have been established for this compound, one source provides an internal guideline[1][3].
| Substance | TWA (Time-Weighted Average) | Basis |
| This compound | 300 µg/m³ (OEB 2) | Internal |
OEB (Occupational Exposure Band) 2 is generally for substances with moderate toxicity.
Safe Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when handling the powdered form, to minimize inhalation exposure[3][4].
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area[1][3].
Handling Practices:
-
Avoid contact with eyes, skin, and clothing[3].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[1][5].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[2].
-
Keep away from incompatible materials such as strong oxidizing agents[4].
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention[1][3].
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical advice[1][3].
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention[1][3].
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately[1][5].
Spill Management and Disposal Plan
Proper management of spills and waste is critical to prevent environmental contamination and accidental exposure.
Spill Containment and Cleanup:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[2].
-
Absorb: For liquid spills, use an inert absorbent material (e.g., diatomite, universal binders) to soak up the substance[1]. For solid spills, carefully sweep or scoop up the material.
-
Collect: Place the absorbed or collected material into a suitable, closed, and labeled container for disposal[2].
-
Decontaminate: Clean the spill area and any contaminated equipment, scrubbing with alcohol if necessary[1].
Disposal:
-
Dispose of waste material in accordance with all applicable local, regional, and national regulations[1][6]. Do not dispose of it as unused product unless specified by local guidelines[6].
-
Contaminated packaging should also be disposed of as hazardous waste[6].
Caption: Workflow for Safely Managing a this compound Spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
